Product packaging for (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol(Cat. No.:CAS No. 228422-49-9)

(s)-3-Amino-3-(4-fluorophenyl)propan-1-ol

货号: B1336613
CAS 编号: 228422-49-9
分子量: 169.2 g/mol
InChI 键: CCJPLYPJQZYBLI-VIFPVBQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

(S)-3-Amino-3-(4-fluorophenyl)propan-1-ol (CAS 228422-49-9) is an enantiomerically pure β-amino alcohol serving as a high-value chiral building block in modern organic synthesis and pharmaceutical development . Its structure, featuring a propanol backbone with an amino group and a 4-fluorophenyl group attached to the chiral center, makes it a fundamental scaffold for constructing complex, enantiomerically pure molecules . The fluorine atom on the phenyl ring can significantly enhance the physicochemical properties of resulting compounds, potentially improving metabolic stability and binding affinity to biological targets . This compound is a critical intermediate in the synthesis of advanced, targeted therapies, most notably as a key chiral synthon for Capivasertib (AZD5363), an orally bioavailable inhibitor of the serine/threonine-protein kinase AKT, which is crucial in cancer research . The precise (S)-stereochemistry is imperative for the biological activity of the final active pharmaceutical ingredient, underscoring the importance of enantiomeric purity in drug discovery . Chiral amino alcohols like this one are versatile tools in asymmetric synthesis, where they are employed as chiral ligands for metal-catalyzed reactions or as organocatalysts . The spatial arrangement of the amino and hydroxyl groups allows them to coordinate with metal centers, creating a specific chiral environment that directs reactions to produce one enantiomer preferentially over the other, which is essential for manufacturing single-enantiomer drugs . The compound requires careful handling and storage under an inert atmosphere at 2-8°C . It is classified with the signal word "Danger" and hazard statement H314, indicating it causes severe skin burns and eye damage . Researchers should consult the Safety Data Sheet for appropriate precautionary measures. This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12FNO B1336613 (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol CAS No. 228422-49-9

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3S)-3-amino-3-(4-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJPLYPJQZYBLI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CCO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436858
Record name (3S)-3-Amino-3-(4-fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228422-49-9
Record name (3S)-3-Amino-3-(4-fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 228422-49-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(s)-3-Amino-3-(4-fluorophenyl)propan-1-ol is a chiral β-amino alcohol that serves as a crucial building block in the synthesis of complex pharmaceutical compounds. Its stereospecific configuration and the presence of a fluorine atom make it a valuable intermediate in the development of targeted therapies. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of the AKT inhibitor, Capivasertib.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. The fluorine substitution on the phenyl ring can enhance the metabolic stability and binding affinity of derivative compounds.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (3S)-3-amino-3-(4-fluorophenyl)propan-1-olN/A
CAS Number 228422-49-9[1][2]
Molecular Formula C₉H₁₂FNO[2]
Molecular Weight 169.20 g/mol [2]
Appearance White to off-white solidN/A
Melting Point Not available. The chloro-analog, (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol, has a melting point of 53-56 °C.[3]N/A
Boiling Point Not availableN/A
Solubility Data not availableN/A
Purity Typically >97%N/A

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the amino and phenyl groups, the methylene protons of the propanol backbone, and the protons of the amino and hydroxyl groups. The aromatic protons would likely appear as a multiplet in the range of 7.0-7.5 ppm. The methine proton would be a multiplet around 4.0-4.5 ppm. The methylene protons would appear as multiplets in the upfield region. The amino and hydroxyl protons would be broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would display signals for the nine carbon atoms. The aromatic carbons would resonate in the downfield region (115-165 ppm), with the carbon attached to the fluorine atom showing a characteristic large coupling constant. The carbon bearing the amino group would appear around 50-60 ppm, and the carbons of the propanol chain would be in the upfield region.

FT-IR Spectroscopy

The FT-IR spectrum would exhibit characteristic absorption bands for the functional groups present. A broad band in the region of 3200-3500 cm⁻¹ would correspond to the O-H and N-H stretching vibrations. C-H stretching vibrations for the aromatic and aliphatic parts would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-F stretching vibration would appear in the range of 1000-1400 cm⁻¹.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available. However, a general approach for the asymmetric synthesis of chiral β-amino alcohols involves the reduction of a corresponding β-amino ketone or the ring-opening of a chiral epoxide.

One plausible synthetic route, based on the synthesis of its chloro-analog, could involve the following conceptual steps[3]:

  • Preparation of a suitable precursor: This could be a β-keto ester or a similar compound.

  • Asymmetric amination: Introduction of the amino group in a stereospecific manner, often employing a chiral auxiliary or a chiral catalyst.

  • Reduction of the carbonyl group: Reduction of the ketone or ester functionality to the corresponding alcohol.

  • Deprotection: Removal of any protecting groups used during the synthesis.

A biosynthetic method for a similar chloro-analog has also been described, utilizing a transaminase enzyme to catalyze the asymmetric amination of a hydroxyketone precursor.[3]

G cluster_0 General Synthesis of Chiral β-Amino Alcohols start Starting Material (e.g., β-keto ester) step1 Asymmetric Amination (Chiral Auxiliary/Catalyst) start->step1 step2 Intermediate (Chiral β-amino ketone/ester) step1->step2 step3 Reduction (e.g., NaBH4) step2->step3 end This compound step3->end

Caption: Generalized synthetic workflow for chiral β-amino alcohols.

Role in Drug Development: Synthesis of Capivasertib (AZD5363)

This compound is a key chiral intermediate in the synthesis of Capivasertib (AZD5363), a potent pan-AKT inhibitor.[1] The (S)-stereochemistry of this building block is critical for the biological activity of the final drug molecule.

The synthesis of Capivasertib from this intermediate generally involves the coupling of the amino alcohol with a substituted pyrimidine core structure, followed by further chemical modifications.

G cluster_1 Synthesis of Capivasertib intermediate This compound coupling Coupling Reaction intermediate->coupling reagent Activated Pyrimidine Derivative reagent->coupling modification Further Synthetic Steps coupling->modification capivasertib Capivasertib (AZD5363) modification->capivasertib

Caption: Simplified workflow for the synthesis of Capivasertib.

Biological Context: The PI3K/AKT/mTOR Signaling Pathway

Capivasertib, synthesized from this compound, is a potent inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B). AKT is a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a critical role in cell proliferation, survival, and metabolism.

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the cell membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell growth and survival. Capivasertib inhibits all three isoforms of AKT (AKT1, AKT2, and AKT3), thereby blocking these downstream effects.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK RTK / GPCR PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT phosphorylates mTORC2->AKT phosphorylates Downstream Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) AKT->Downstream phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Capivasertib Capivasertib Capivasertib->AKT inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Capivasertib.

Safety and Handling

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a synthetically important chiral intermediate with direct relevance to the development of modern cancer therapeutics. Its well-defined stereochemistry and the presence of a fluorophenyl group make it an ideal building block for creating potent and selective drug candidates like Capivasertib. A thorough understanding of its chemical properties and its role in key signaling pathways is essential for researchers and drug development professionals working in the field of oncology and medicinal chemistry. Further research to fully characterize its physical and spectral properties would be beneficial to the scientific community.

References

An In-depth Technical Guide to (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol (CAS Number 228422-49-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(4-fluorophenyl)propan-1-ol is a chiral β-amino alcohol that serves as a crucial building block in modern organic synthesis and pharmaceutical development. Its structure, featuring a propanol backbone with an amino group and a 4-fluorophenyl group at the chiral center, makes it a valuable intermediate for creating complex, enantiomerically pure molecules. The presence of a fluorine atom on the phenyl ring can enhance the metabolic stability and binding affinity of the final compounds.

This compound is particularly significant as a key chiral synthon in the synthesis of Capivasertib (AZD5363), an orally bioavailable inhibitor of the serine/threonine-protein kinase AKT.[1] The specific (S)-stereochemistry of this intermediate is critical for the biological activity of the final active pharmaceutical ingredient, highlighting the importance of enantiomeric purity in drug discovery.

Physicochemical Properties

PropertyValueSource
CAS Number 228422-49-9N/A
Molecular Formula C₉H₁₂FNO[2]
Molecular Weight 169.20 g/mol [2]
Boiling Point 296.8°C at 760 mmHg[3]
Density 1.167 g/cm³[3]
Flash Point 133.3°C[3]
Vapor Pressure 0.001 mmHg at 25°C[3]
Refractive Index 1.541[3]
Purity Typically >97% (commercially available)[2]

Analytical Data

Detailed experimental spectra for this compound are not widely published. However, chemical suppliers often provide a Certificate of Analysis (CoA) with batch-specific data, including NMR and HPLC results, upon request. For structurally similar compounds, such as 3-amino-1-propanol, representative spectra are available in public databases and can offer insights into the expected spectral features.

Experimental Protocols

Representative Synthesis of a β-Amino Acid Precursor

A common route to β-amino alcohols involves the reduction of the corresponding β-amino acid. The following is a general procedure for the synthesis of a racemic β-amino acid, which would then require chiral resolution and reduction to yield the target compound.

Synthesis of rac-3-Amino-3-(4-fluorophenyl)propanoic acid:

  • A suspension of 4-fluorobenzaldehyde, malonic acid, and ammonium acetate in ethanol is heated under reflux.

  • The reaction mixture is stirred for several hours, during which a precipitate may form.

  • After cooling, the precipitate is filtered, washed with cold ethanol, and dried under reduced pressure to yield the crude racemic β-amino acid.

This is an illustrative procedure and would require optimization, chiral separation (e.g., through diastereomeric salt formation or chiral chromatography), and a subsequent reduction step (e.g., using a reducing agent like lithium aluminum hydride or borane) to obtain this compound.

General Purification Method for Aminopropanols

A general method for the purification of aminopropanols involves the formation of a Schiff base, which can be isolated and subsequently hydrolyzed to yield the purified aminopropanol.

  • Schiff Base Formation: The crude aminopropanol is reacted with an aromatic aldehyde (e.g., benzaldehyde) in a suitable solvent.

  • Isolation: The resulting Schiff base, being less polar than the aminopropanol, can be isolated through crystallization or chromatography.

  • Hydrolysis: The purified Schiff base is then hydrolyzed under acidic conditions (e.g., with aqueous HCl) to regenerate the aminopropanol and the aldehyde.

  • Extraction and Isolation: The aminopropanol can then be isolated from the aqueous phase after neutralization and extraction with an organic solvent.

Role in Drug Development: Intermediate for Capivasertib

This compound is a key intermediate in the synthesis of Capivasertib (AZD5363), a potent inhibitor of the AKT kinase.[1] Capivasertib targets the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in many cancers, leading to uncontrolled cell proliferation and survival.[1][4]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is activated by phosphorylation. Activated AKT then phosphorylates a variety of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell growth and survival.

Capivasertib inhibits the activity of all three isoforms of AKT (AKT1, AKT2, and AKT3), thereby blocking the downstream signaling events that contribute to tumor growth.[1]

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Capivasertib Capivasertib (AZD5363) Capivasertib->AKT Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Capivasertib.

Experimental Workflow for Kinase Inhibition Assay

The inhibitory activity of compounds like Capivasertib on AKT kinase is typically evaluated using in vitro kinase assays. A general workflow for such an assay is depicted below.

Kinase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Start->Prepare_Reagents Incubate Incubate Kinase with Inhibitor Prepare_Reagents->Incubate Add_Substrate_ATP Add Substrate and ATP Incubate->Add_Substrate_ATP Reaction Kinase Reaction Add_Substrate_ATP->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Detect_Signal Detect Phosphorylation (e.g., Luminescence) Stop_Reaction->Detect_Signal Analyze_Data Data Analysis (IC50 determination) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Safety and Handling

This compound is classified as a hazardous substance. It is associated with the hazard statement H314, indicating that it causes severe skin burns and eye damage.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chiral building block with significant applications in pharmaceutical synthesis, most notably as a key intermediate for the AKT inhibitor Capivasertib. While detailed public data on its physicochemical properties and experimental protocols are limited, its importance in the development of targeted cancer therapies is well-established. Researchers working with this compound should exercise appropriate safety precautions due to its hazardous nature. Further research into efficient and well-documented synthetic and purification methods would be beneficial to the scientific community.

References

An In-depth Technical Guide to (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(4-fluorophenyl)propan-1-ol is a chiral β-amino alcohol that serves as a critical building block in contemporary pharmaceutical synthesis. Its structural features, particularly the presence of a fluorine atom on the phenyl ring, impart desirable physicochemical properties that enhance metabolic stability and target binding affinity in derivative compounds. This technical guide provides a comprehensive overview of the physicochemical properties, a detailed representative synthetic protocol, and the significant biological context of this compound, with a focus on its role as a key intermediate in the synthesis of the pan-AKT inhibitor, Capivasertib (AZD5363).

Physicochemical Properties

This compound, with the CAS number 228422-49-9, possesses a molecular formula of C₉H₁₂FNO and a molecular weight of 169.20 g/mol .[1] While extensive experimental data for this specific intermediate is not widely published, the following table summarizes its known and predicted physicochemical characteristics.

PropertyValueSource
Molecular Formula C₉H₁₂FNO[1]
Molecular Weight 169.20 g/mol [1]
CAS Number 228422-49-9[1]
Appearance White to off-white solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in methanol, ethanol, and other polar organic solvents (predicted)-
pKa Amine: ~9.5, Alcohol: ~16 (predicted)-
LogP 1.3 (predicted)-

Synthesis Protocol

The asymmetric synthesis of this compound is crucial for its application in producing enantiomerically pure pharmaceuticals. Below is a representative two-step experimental protocol based on established methodologies for analogous compounds.

Experimental Workflow

G start 4-Fluorobenzaldehyde + Nitromethane step1 Step 1: Henry Reaction start->step1 Base (e.g., NaOH) intermediate (E)-1-(4-Fluorophenyl)-2-nitroethanol step1->intermediate step2 Step 2: Asymmetric Reduction intermediate->step2 Reducing Agent (e.g., BH3-DMS) Chiral Catalyst (e.g., (R)-CBS) product This compound step2->product

Caption: Synthetic workflow for this compound.
Step 1: Synthesis of (E)-1-(4-Fluorophenyl)-2-nitroethanol (Henry Reaction)

  • Reaction Setup: To a solution of 4-fluorobenzaldehyde (1.0 eq) in methanol at 0 °C, add nitromethane (1.2 eq).

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide (1.5 eq) while maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (E)-1-(4-fluorophenyl)-2-nitroethanol.

Step 2: Asymmetric Reduction of (E)-1-(4-Fluorophenyl)-2-nitroethanol
  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve (R)-2-Methyl-CBS-oxazaborolidine ((R)-CBS) catalyst (0.1 eq) in anhydrous tetrahydrofuran (THF).

  • Reducing Agent Addition: Cool the solution to 0 °C and slowly add a solution of borane-dimethyl sulfide complex (BH₃-DMS, 3.0 eq) in THF.

  • Substrate Addition: To this mixture, add a solution of (E)-1-(4-fluorophenyl)-2-nitroethanol (1.0 eq) in THF dropwise over 1 hour.

  • Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Work-up and Purification: Concentrate the mixture under reduced pressure. Treat the residue with dilute hydrochloric acid and then basify with sodium hydroxide. Extract the product with dichloromethane. The combined organic layers are dried and concentrated. Purification by column chromatography affords this compound.

Biological Significance: Role in Cancer Therapy

This compound is a pivotal intermediate in the synthesis of Capivasertib (AZD5363) , a potent and selective inhibitor of the serine/threonine-protein kinase AKT (also known as Protein Kinase B). Capivasertib targets all three isoforms of AKT (AKT1, AKT2, and AKT3).

The PI3K/AKT/mTOR signaling pathway is a fundamental intracellular cascade that governs cell cycle regulation, proliferation, survival, and growth.[2] Dysregulation of this pathway is a common occurrence in many types of cancer, leading to uncontrolled cell proliferation and resistance to apoptosis.

The PI3K/AKT Signaling Pathway

The activation of the PI3K/AKT pathway is initiated by various growth factors and hormones. This leads to the activation of phosphatidylinositol 3-kinase (PI3K), which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for AKT at the plasma membrane, where it is subsequently phosphorylated and activated by other kinases. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Capivasertib Capivasertib (AZD5363) Capivasertib->AKT Inhibits

Caption: The PI3K/AKT signaling pathway and the inhibitory action of Capivasertib.

Capivasertib, synthesized using this compound, directly inhibits the activity of AKT, thereby blocking downstream signaling and leading to a reduction in tumor cell proliferation and survival. This makes it a promising therapeutic agent for cancers with aberrant PI3K/AKT pathway activation.

Conclusion

This compound is a valuable chiral building block with significant applications in the pharmaceutical industry. Its synthesis, while requiring careful stereocontrol, provides a key component for the development of targeted cancer therapies like Capivasertib. A thorough understanding of its physicochemical properties and biological relevance is essential for researchers and scientists working on the discovery and development of novel therapeutics that modulate the PI3K/AKT signaling pathway.

References

(s)-3-Amino-3-(4-fluorophenyl)propan-1-ol molecular structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(s)-3-Amino-3-(4-fluorophenyl)propan-1-ol is a chiral β-amino alcohol that serves as a critical building block in modern medicinal chemistry and pharmaceutical development. Its structural features, particularly the presence of a stereogenic center and a fluorine-substituted phenyl ring, make it a valuable synthon for the creation of complex, enantiomerically pure molecules with potentially enhanced pharmacological properties. This technical guide provides a comprehensive overview of its molecular structure, stereochemistry, and key data relevant to its application in research and drug development.

Molecular Structure and Stereochemistry

This compound possesses a single chiral center at the carbon atom bearing the amino group (C3). The "(s)" designation in its name refers to the specific spatial arrangement of the substituents around this stereocenter, as defined by the Cahn-Ingold-Prelog priority rules. This precise stereochemistry is often crucial for the biological activity of the final active pharmaceutical ingredient (API) it is used to synthesize.

The molecular structure consists of a propan-1-ol backbone, with an amino group and a 4-fluorophenyl group attached to the third carbon atom. The fluorine atom on the phenyl ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are important considerations in drug design.

Visualization of the Molecular Structure

molecular_structure Figure 1: 2D Molecular Structure of this compound C1 HO C2 C1->C2 C3 C2->C3 C4 C3->C4 N H₂N C3->N (S) C5 C4->C5 C6 C5->C6 C7 C6->C7 F F C6->F C8 C7->C8 C8->C4 C9

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not widely available in public literature. The following tables summarize known identifiers and estimated or analogous data for reference. Researchers are advised to obtain compound-specific data through analytical testing.

Table 1: Compound Identifiers

IdentifierValue
Molecular Formula C₉H₁₂FNO
Molecular Weight 169.20 g/mol
CAS Number 228422-49-9

Table 2: Estimated Physicochemical Properties

PropertyEstimated Value/RangeNotes
Melting Point Not availableThe chloro-analog, (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol, has a reported melting point of 53-56 °C. The fluoro-compound may have a similar melting point.
Boiling Point Not availableHigh boiling point expected due to polar functional groups. The chloro-analog has a predicted boiling point of 327.9±27.0 °C.
pKa Not availableThe amino group is expected to have a pKa in the range of 9-10, typical for primary amines.
Solubility Not availableLikely soluble in polar organic solvents such as methanol, ethanol, and DMSO. Solubility in water is expected to be moderate.

Table 3: Spectroscopic Data (Predicted/Typical Ranges)

TechniquePredicted Chemical Shifts (ppm)Notes
¹H NMR Aromatic protons: 7.0-7.5CH-N: ~4.0-4.5CH₂-O: ~3.5-4.0CH₂: ~1.8-2.2NH₂ and OH: Broad, variableChemical shifts are highly dependent on the solvent used.
¹³C NMR Aromatic carbons: 115-165C-F: ~160-165 (doublet)C-N: ~50-60C-O: ~60-70CH₂: ~30-40

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are often proprietary. However, based on established chemical literature for analogous compounds, the following sections provide generalized methodologies that can be adapted by skilled researchers.

Asymmetric Synthesis via Ketone Reduction

A common and effective method for the enantioselective synthesis of β-amino alcohols is the asymmetric reduction of the corresponding β-amino ketone.

Workflow for Asymmetric Synthesis

synthesis_workflow Figure 2: General Workflow for Asymmetric Synthesis start Start with 3-Amino-3-(4-fluorophenyl)propan-1-one reduction Asymmetric Reduction (e.g., CBS catalyst or Chiral Ruthenium catalyst with a hydrogen source) start->reduction workup Aqueous Workup and Extraction reduction->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product

Caption: Generalized workflow for the asymmetric synthesis.

Methodology:

  • Catalyst Preparation: A chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) oxazaborolidine or a chiral ruthenium complex, is prepared or sourced.

  • Reaction Setup: The precursor, 3-amino-1-(4-fluorophenyl)propan-1-one hydrochloride, is dissolved in an appropriate anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: The chiral catalyst is added, followed by a reducing agent such as borane-dimethyl sulfide complex (BMS) or isopropanol (for transfer hydrogenation with Ru catalysts). The reaction is typically carried out at a controlled temperature (e.g., 0 °C to room temperature) and monitored for completion by techniques like TLC or LC-MS.

  • Work-up: Upon completion, the reaction is quenched, for example, by the slow addition of methanol. The pH is adjusted, and the product is extracted into an organic solvent.

  • Purification: The crude product is purified, typically by flash column chromatography on silica gel, to yield the enantiomerically enriched this compound.

Stereochemical Analysis by Chiral HPLC

The enantiomeric purity of the final product is a critical parameter and is typically determined by chiral High-Performance Liquid Chromatography (HPLC). As β-amino alcohols may lack a strong chromophore for UV detection, derivatization is often necessary.

Workflow for Chiral HPLC Analysis

hplc_workflow Figure 3: Workflow for Chiral HPLC Analysis sample Sample of 3-Amino-3-(4-fluorophenyl)propan-1-ol derivatization Derivatization (optional) (e.g., with a chiral derivatizing agent or a UV-active tag) sample->derivatization hplc Chiral HPLC Separation - Chiral Stationary Phase (CSP) - Isocratic or Gradient Elution derivatization->hplc detection Detection (e.g., UV or Mass Spectrometry) hplc->detection analysis Data Analysis - Determine retention times of enantiomers - Calculate enantiomeric excess (e.e.) detection->analysis

Caption: General workflow for determining enantiomeric purity.

Methodology:

  • Sample Preparation (with Derivatization): The amino alcohol is reacted with a chiral derivatizing agent (e.g., Marfey's reagent) or a reagent that introduces a UV-active moiety (e.g., benzoyl chloride) to facilitate detection and separation.

  • Chromatographic System: A chiral HPLC column (Chiral Stationary Phase, CSP) is selected. The choice of column depends on the specific derivative and may require screening of different CSPs (e.g., polysaccharide-based or protein-based columns).

  • Elution: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., isopropanol or ethanol), is used for elution. The separation may be performed under isocratic or gradient conditions.

  • Detection and Analysis: The eluting enantiomers are detected, and the peak areas are integrated. The enantiomeric excess (e.e.) is calculated using the formula: e.e. (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications in Drug Development

The primary application of this compound is as a key chiral intermediate in the synthesis of pharmaceuticals.[1] A notable example is its use in the preparation of Capivasertib (AZD5363), an investigational AKT inhibitor for the treatment of various cancers.[1] The precise stereochemistry of this building block is essential for the desired pharmacological activity and safety profile of the final drug substance.

Conclusion

This compound is a valuable chiral building block with significant potential in the development of new therapeutics. While specific, publicly available data on its physicochemical and spectroscopic properties are limited, this guide provides a foundational understanding of its structure, stereochemistry, and general methodologies for its synthesis and analysis. Researchers working with this compound should perform their own analytical characterization and adhere to strict safety protocols.

References

Technical Guide: Solubility Profile of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(s)-3-Amino-3-(4-fluorophenyl)propan-1-ol is a chiral building block of significant interest in pharmaceutical development. Its utility as a key intermediate in the synthesis of bioactive molecules necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound, along with a framework for the systematic presentation of solubility data.

While specific quantitative solubility data for this compound is not extensively available in public literature, this guide outlines a robust experimental protocol for its determination. The methodologies described herein are based on established principles for solubility measurement of amino alcohols and chiral amines.

Physicochemical Properties

PropertyValue
Molecular Formula C₉H₁₂FNO
Molecular Weight 169.20 g/mol
Appearance White to off-white solid
Chirality (S)-enantiomer

Quantitative Solubility Data

The following table provides a template for the systematic recording and comparison of the solubility of this compound in a range of common organic solvents at a specified temperature. Researchers can populate this table with their experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
Methanol25Gravimetric/HPLC
Ethanol25Gravimetric/HPLC
Isopropanol25Gravimetric/HPLC
Acetone25Gravimetric/HPLC
Ethyl Acetate25Gravimetric/HPLC
Dichloromethane25Gravimetric/HPLC
Acetonitrile25Gravimetric/HPLC
Toluene25Gravimetric/HPLC

Experimental Protocol for Solubility Determination

The following protocol details a reliable method for determining the solubility of this compound in organic solvents using the isothermal shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

4.1. Materials and Equipment

  • This compound (purity >99%)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (0.22 µm)

  • Volumetric flasks

  • HPLC system with a chiral column (e.g., polysaccharide-based CSP)

  • UV detector

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

    • Dilute the filtered solution with a known volume of a suitable solvent (mobile phase is often a good choice) to bring the concentration within the calibration range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Develop a suitable HPLC method for the separation and quantification of the analyte. A chiral column is recommended to ensure enantiomeric purity does not affect quantification.

    • Inject the standard solutions to construct a calibration curve.

    • Inject the diluted sample solutions and determine their concentrations from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.

    • Express the solubility in the desired units (e.g., g/100 mL or mol/L).

Visualizations

5.1. Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination A 1. Add excess this compound to solvent B 2. Equilibrate in constant temperature shaker bath A->B C 3. Allow undissolved solid to settle B->C D 4. Withdraw and filter supernatant C->D E 5. Dilute filtered sample D->E G 7. Analyze standards and samples by HPLC E->G F 6. Prepare standard solutions F->G H 8. Construct calibration curve G->H I 9. Determine sample concentration H->I J 10. Calculate solubility I->J

Caption: Experimental workflow for determining the solubility of this compound.

5.2. Role in Chiral Synthesis

G Role as a Chiral Building Block cluster_starting Starting Materials cluster_synthesis Synthesis cluster_product Final Product A This compound C Multi-step Chemical Synthesis A->C B Other Reagents B->C D Chiral Active Pharmaceutical Ingredient (API) C->D

Caption: Logical relationship of this compound as a key chiral intermediate.

An In-depth Technical Guide on the pKa of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(s)-3-Amino-3-(4-fluorophenyl)propan-1-ol is a chiral amino alcohol that serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its chemical properties, particularly its acid-base dissociation constant (pKa), are critical for understanding its behavior in physiological environments, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comprehensive overview of the available pKa data, detailed experimental protocols for its determination, and workflows for both experimental and computational approaches.

Data Presentation

The pKa value for a molecule indicates the pH at which an ionizable group is 50% protonated and 50% deprotonated. For this compound, the primary basic center is the amino group. While no experimental data exists for this specific molecule, a predicted pKa value for the closely related chloro-analogue is available.

CompoundpKa (Predicted)Method
(S)-3-Amino-3-(4-chlorophenyl)propan-1-ol14.87 ± 0.10Computational Prediction[1]

Note: The provided pKa is for the protonated alcohol group, which is a very weak acid. The pKa of the ammonium group (R-NH3+) is expected to be in the range of 9-10, typical for primary amino alcohols, though a specific value for this compound is not available.

Experimental Protocols

The following are detailed, generalized protocols for the experimental determination of the pKa value of an amino alcohol like this compound.

Potentiometric Titration

Potentiometric titration is a highly accurate and common method for pKa determination.[2][3] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Materials and Equipment:

  • This compound sample

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized, degassed water

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual burette

  • Magnetic stirrer and stir bar

  • Titration vessel

Procedure:

  • Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[3][4]

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of approximately 1-10 mM.[3][4] Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[3][4]

  • Acidification: Since the compound is a base, it will be titrated with a strong acid. To determine the pKa of the conjugate acid (R-NH3+), first, an excess of standardized HCl is added to the sample solution to fully protonate the amino group.

  • Titration: Titrate the acidified sample solution with the standardized 0.1 M NaOH solution.[3][4] Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.[4]

  • Data Collection: Record the pH value after each increment of titrant added. Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest slope on the curve. This can be found from the inflection point of the curve or by plotting the first derivative (ΔpH/ΔV).[5]

    • The pKa is equal to the pH at the half-equivalence point.[5][6]

  • Replication: Perform the titration at least in triplicate to ensure reproducibility.[4]

NMR Spectroscopy

NMR spectroscopy can determine pKa values by monitoring the change in chemical shift of a nucleus (e.g., ¹H or ¹³C) near the ionizable group as a function of pH.[7][8]

Materials and Equipment:

  • This compound sample

  • A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 8 to 11 for an amine)

  • D₂O (if conducting the experiment in a deuterated solvent)

  • NMR spectrometer

  • NMR tubes

  • Calibrated pH meter

Procedure:

  • Sample Preparation: Prepare a series of samples by dissolving a constant concentration of this compound in different buffer solutions of known pH.[9]

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum for each sample. Identify a proton signal that is sensitive to the protonation state of the amino group (e.g., the proton on the chiral carbon).

  • Data Collection: Record the chemical shift (δ) of the selected proton signal for each sample at its corresponding pH.

  • Data Analysis:

    • Plot the observed chemical shift (δ_obs) against the pH of the solutions.

    • The data should form a sigmoidal curve.

    • Fit the data to the following equation: δ_obs = (δ_A[H⁺] + δ_B*K_a) / ([H⁺] + K_a) where δ_A is the chemical shift of the fully protonated form, δ_B is the chemical shift of the deprotonated form, and K_a is the acid dissociation constant.

    • The inflection point of the sigmoidal curve corresponds to the pKa of the amino group.[7][8]

Mandatory Visualizations

The following diagrams illustrate the workflows for pKa determination.

G Calibrate Calibrate pH Meter Prepare_Sample Prepare Sample Solution (1-10 mM) Calibrate->Prepare_Sample Add_KCl Add KCl for Constant Ionic Strength Prepare_Sample->Add_KCl Acidify Acidify with HCl (Full Protonation) Add_KCl->Acidify Titrate Titrate with Standardized NaOH Acidify->Titrate Record_pH Record pH vs. Volume Titrate->Record_pH Plot_Curve Plot Titration Curve (pH vs. Volume) Record_pH->Plot_Curve Find_EP Determine Equivalence Point (EP) Plot_Curve->Find_EP Calc_pKa Calculate pKa (pH at 1/2 EP) Find_EP->Calc_pKa

Caption: Workflow for pKa determination using potentiometric titration.

G Input_Structure Input Molecular Structure Select_Method Select Computational Method (e.g., DFT, ML) Input_Structure->Select_Method Gen_Conformers Generate Conformers Select_Method->Gen_Conformers Optimize_Geo Optimize Geometries of Acid and Base Forms Gen_Conformers->Optimize_Geo Calc_Energy Calculate Free Energies (ΔG) in Solution Optimize_Geo->Calc_Energy Calc_pKa_raw Calculate Raw pKa from ΔG Calc_Energy->Calc_pKa_raw Apply_Correction Apply Empirical Corrections (if needed) Calc_pKa_raw->Apply_Correction Final_pKa Final Predicted pKa Apply_Correction->Final_pKa

Caption: General workflow for computational pKa prediction.

References

Spectroscopic and Structural Characterization of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic properties of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol, a chiral amino alcohol of interest in pharmaceutical and chemical research. Due to the limited availability of public domain experimental data for this specific molecule, this document presents predicted spectroscopic values based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. Detailed, generalized experimental protocols for acquiring such data are also provided.

The molecular formula for this compound is C₉H₁₂FNO, and its molecular weight is approximately 169.20 g/mol .[1]

Spectroscopic Data Summary

The following tables summarize the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. These values are predictive and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.30 - 7.40Doublet of doublets2HAr-H (ortho to F)
~ 7.00 - 7.10Doublet of doublets2HAr-H (meta to F)
~ 4.20 - 4.30Triplet1H-CH (NH₂)
~ 3.60 - 3.70Triplet2H-CH ₂OH
~ 1.80 - 2.00Multiplet2H-CH ₂CH₂OH
VariableBroad Singlet3H-NH ₂ and -OH

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 162 (d, ¹JCF ≈ 245 Hz)C -F
~ 138 (d, ⁴JCF ≈ 3 Hz)Ar-C -CH(NH₂)
~ 128 (d, ³JCF ≈ 8 Hz)Ar-C H (ortho to F)
~ 115 (d, ²JCF ≈ 21 Hz)Ar-C H (meta to F)
~ 60-C H₂OH
~ 55-C H(NH₂)
~ 40-C H₂CH₂OH

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H and N-H stretching
3100 - 3000MediumAromatic C-H stretching
2960 - 2850MediumAliphatic C-H stretching
~ 1600MediumN-H bending (scissoring)
~ 1510StrongAromatic C=C stretching
~ 1220StrongC-F stretching
~ 1050StrongC-O stretching

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

m/zInterpretation
169[M]⁺ (Molecular Ion)
152[M-NH₃]⁺
151[M-H₂O]⁺
123[M-CH₂CH₂OH]⁺
109[C₆H₄F]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm).[2]

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Typical acquisition parameters would include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.[2]

  • ¹³C NMR Acquisition : Acquire the carbon NMR spectrum on the same instrument. Broadband proton decoupling is typically used to simplify the spectrum. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition : Place the prepared sample in the spectrometer. Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : The method of sample introduction will depend on the ionization technique used. For Electron Ionization (EI) or Chemical Ionization (CI), the sample is typically introduced via a direct insertion probe or after separation by Gas Chromatography (GC). For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid) and infused directly or eluted from a Liquid Chromatography (LC) column.

  • Ionization and Analysis : The sample is ionized using the chosen method (e.g., EI for fragmentation data or ESI for a soft ionization to observe the molecular ion). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition : The detector records the abundance of ions at each m/z value, generating the mass spectrum. For high-resolution mass spectrometry (HRMS), the exact mass of the ions can be determined, which allows for the confirmation of the elemental composition.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel chemical compound.

Spectroscopic_Workflow A Purified Compound This compound B NMR Spectroscopy A->B C IR Spectroscopy A->C D Mass Spectrometry A->D F ¹H NMR (Proton Environment) B->F G ¹³C NMR (Carbon Skeleton) B->G H Functional Group Identification C->H I Molecular Weight & Formula Confirmation D->I E Structural Elucidation J Final Structure Confirmation E->J F->E G->E H->E I->E

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

The Strategic Role of the Fluorine Atom in (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties. This technical guide delves into the specific role of the fluorine atom in (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol, a key chiral building block in the synthesis of advanced therapeutics, most notably the AKT inhibitor, Capivasertib (AZD5363). Through an analysis of established principles in fluorine chemistry and detailed experimental protocols, this document elucidates how the strategic placement of a fluorine atom on the phenyl ring can significantly influence metabolic stability, lipophilicity, and target engagement, ultimately contributing to improved pharmacokinetic and pharmacodynamic profiles of the final active pharmaceutical ingredient (API).

Introduction: The Power of Fluorine in Medicinal Chemistry

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a valuable tool in drug design. Its small van der Waals radius allows it to act as a bioisostere of a hydrogen atom, while its strong electron-withdrawing nature can profoundly alter the physicochemical properties of a molecule. The strategic incorporation of fluorine can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes. This can block sites of metabolism, prolonging the half-life of a drug.[1][2]

  • Modulation of Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its distribution to target tissues.[1]

  • Increased Binding Affinity: The electron-withdrawing properties of fluorine can alter the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with biological targets.[3]

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, locking it into a bioactive conformation.

This compound serves as a critical chiral intermediate, where the fluorine atom is strategically positioned to leverage these benefits in the resulting therapeutic agent.[4]

Physicochemical Properties: A Comparative Overview

Table 1: Predicted Physicochemical Properties

Property(s)-3-Amino-3-phenylpropan-1-ol (Predicted)This compound (Predicted)Impact of Fluorine
Molecular Weight 151.21 g/mol 169.20 g/mol Increase
logP (Lipophilicity) LowerHigherIncrease
pKa (Amine) HigherLowerDecrease
Polar Surface Area 46.3 Ų46.3 ŲNo significant change

The introduction of the fluorine atom is expected to increase the lipophilicity (logP) of the molecule. This is a common effect of aromatic fluorination and can contribute to improved membrane permeability.[1] The strong electron-withdrawing nature of fluorine is also predicted to lower the pKa of the amino group, making it less basic. This alteration in basicity can influence the molecule's ionization state at physiological pH, potentially affecting its interactions with biological targets and its pharmacokinetic properties.

The Role of Fluorine in Metabolic Stability

One of the most significant contributions of the fluorine atom in drug design is the enhancement of metabolic stability. Aromatic hydroxylation, mediated by CYP enzymes, is a common metabolic pathway for phenyl-containing compounds. The para-position is often susceptible to such oxidation.

By introducing a fluorine atom at the para-position of the phenyl ring in this compound, this potential site of metabolism is blocked. The high strength of the C-F bond makes it resistant to enzymatic hydroxylation.[5][6] This metabolic blocking strategy is crucial for increasing the in vivo half-life and oral bioavailability of drugs derived from this intermediate.

dot

Figure 1. Proposed metabolic pathways. (Max Width: 760px)

Experimental Protocols

Asymmetric Synthesis of this compound

The enantiomerically pure form of 3-amino-3-(4-fluorophenyl)propan-1-ol is crucial for its use as a chiral building block. A reliable method for its synthesis is the asymmetric reduction of the corresponding prochiral ketone, 3-amino-1-(4-fluorophenyl)propanone, using a Corey-Bakshi-Shibata (CBS) catalyst.[7][8][9]

Protocol: Asymmetric Reduction via CBS Catalyst

  • Catalyst Preparation: In a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).

  • Borane Addition: To the catalyst solution, slowly add borane-dimethyl sulfide complex (BMS, 1.1 eq) and stir for 15 minutes at room temperature.

  • Substrate Addition: In a separate flask, dissolve 3-amino-1-(4-fluorophenyl)propanone hydrochloride (1.0 eq) in anhydrous tetrahydrofuran (THF) and neutralize with triethylamine (1.1 eq). Filter the resulting triethylamine hydrochloride salt.

  • Reaction: Cool the catalyst mixture to 0°C and add the solution of the free aminoketone dropwise over 30 minutes.

  • Monitoring: Stir the reaction mixture at 0°C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, quench by the slow addition of methanol at 0°C.

  • Work-up: Allow the mixture to warm to room temperature and stir for 30 minutes. Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield this compound.

dot

Synthesis_Workflow Start 3-Amino-1-(4-fluorophenyl)propanone (Prochiral Ketone) Reaction Asymmetric Reduction (0°C, THF) Start->Reaction Catalyst (R)-CBS Catalyst + Borane (BMS) Catalyst->Reaction Quench Quench with Methanol Reaction->Quench Workup Aqueous Work-up & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Figure 2. Asymmetric synthesis workflow. (Max Width: 760px)
In Vitro Metabolic Stability Assay

To quantitatively assess the impact of fluorination on metabolic stability, an in vitro assay using human liver microsomes can be performed. This assay measures the rate of disappearance of the test compound over time.

Protocol: Microsomal Stability Assay

  • Incubation Mixture Preparation: Prepare a master mix containing human liver microsomes (0.5 mg/mL final concentration) in 0.1 M phosphate buffer (pH 7.4).

  • Compound Addition: Add this compound or (s)-3-Amino-3-phenylpropan-1-ol to the microsomal suspension to a final concentration of 1 µM.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (1 mM final concentration).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Determine the half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of the compound remaining versus time.

dot

Metabolic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Human Liver Microsomes + Buffer Incubate Incubate at 37°C Microsomes->Incubate Compound Test Compound (1 µM) Compound->Incubate NADPH NADPH Solution (Cofactor) Timepoints Sample at 0, 5, 15, 30, 45, 60 min Incubate->Timepoints Add NADPH to start Terminate Terminate with Acetonitrile + IS Timepoints->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Calculate Calculate t½ and CLint LCMS->Calculate

Figure 3. Metabolic stability assay workflow. (Max Width: 760px)

Conclusion

The strategic placement of a fluorine atom in this compound exemplifies a key principle in modern medicinal chemistry. While direct comparative quantitative data for this specific precursor and its non-fluorinated analog is limited, the well-established effects of fluorination strongly indicate a significant enhancement in metabolic stability by blocking aromatic hydroxylation. This, in turn, is a critical factor in the favorable pharmacokinetic profile of drugs, such as Capivasertib, derived from this intermediate. The provided experimental protocols for asymmetric synthesis and metabolic stability assessment offer a framework for the practical evaluation and utilization of this and similar fluorinated building blocks in drug discovery and development. The continued application of such rational design strategies, leveraging the unique properties of fluorine, will undoubtedly contribute to the creation of more effective and durable therapeutic agents.

References

(s)-3-Amino-3-(4-fluorophenyl)propan-1-ol: A Technical Guide to its Role in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(s)-3-Amino-3-(4-fluorophenyl)propan-1-ol is a chiral β-amino alcohol that has garnered significant attention in the pharmaceutical industry as a high-value, enantiomerically pure building block.[1] Its structure, featuring a propanol backbone with an amino group and a 4-fluorophenyl group at the stereocenter, makes it a critical component in the synthesis of complex chiral molecules.[1] The presence of a fluorine atom on the phenyl ring can enhance the metabolic stability and binding affinity of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth analysis of the primary role of this compound in asymmetric synthesis, focusing on its application as a key chiral synthon for the synthesis of the AKT inhibitor Capivasertib (AZD5363). Furthermore, this document will explore its potential mechanisms of action as a chiral ligand and organocatalyst, drawing parallels with analogous systems.

Core Application: Chiral Building Block in the Synthesis of Capivasertib

The most prominent and well-documented application of this compound is as a crucial chiral intermediate in the synthesis of Capivasertib, a potent, orally bioavailable pan-AKT inhibitor that has shown significant promise in cancer therapy.[1] The precise (S)-stereochemistry of this building block is imperative for the biological activity of Capivasertib.[1]

The synthesis of Capivasertib involves the coupling of this compound with a carboxylic acid derivative of the core heterocyclic structure of the drug. The amino group of the chiral alcohol acts as a nucleophile, forming a stable amide bond. The inherent chirality of the this compound is thus directly incorporated into the final API, ensuring the correct stereoisomer is produced.

Potential Mechanistic Roles in Asymmetric Synthesis

While its primary industrial use is as a chiral building block, the structural motifs of this compound — a chiral 1,3-amino alcohol — suggest its potential utility as a catalyst or chiral auxiliary in various asymmetric transformations. Chiral amino alcohols are known to be versatile in asymmetric synthesis, acting as chiral ligands for metal-catalyzed reactions or as organocatalysts.[1]

As a Chiral Ligand in Metal-Catalyzed Reactions

The vicinal amino and hydroxyl groups of this compound can act as a bidentate ligand, coordinating to a metal center to create a chiral environment. This chiral metal complex can then catalyze a variety of asymmetric reactions, such as the addition of organometallic reagents to carbonyl compounds or the reduction of prochiral ketones. The stereochemical outcome of the reaction is dictated by the spatial arrangement of the ligand, which directs the approach of the substrate to the metal's active site.

Hypothetical Mechanism: Enantioselective Addition of Diethylzinc to an Aldehyde

A plausible mechanism for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a metal complex of this compound, is depicted below. This is a well-studied reaction for evaluating the efficacy of chiral amino alcohol ligands.

G cluster_0 Catalyst Formation cluster_1 Catalytic Cycle Ligand This compound Catalyst Chiral Metal-Amino Alcohol Complex Ligand->Catalyst Metal Metal Precursor (e.g., Ti(O-iPr)4) Metal->Catalyst Catalyst_cycle Chiral Metal Complex Intermediate Chiral Transition State Catalyst_cycle->Intermediate Coordination Aldehyde Aldehyde Aldehyde->Intermediate Diethylzinc Diethylzinc Diethylzinc->Intermediate Nucleophilic Attack Product Chiral Secondary Alcohol Intermediate->Product Product Release Catalyst_regen Regenerated Catalyst Product->Catalyst_regen Catalyst_regen->Catalyst_cycle

Figure 1: Hypothetical catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a metal complex of this compound.

In this proposed cycle, the chiral ligand first coordinates with a metal precursor to form the active catalyst. The aldehyde then coordinates to the chiral metal complex, and the steric hindrance imposed by the 4-fluorophenyl group and the overall conformation of the ligand directs the nucleophilic attack of the ethyl group from diethylzinc to one face of the aldehyde, leading to the preferential formation of one enantiomer of the secondary alcohol.

As an Organocatalyst

This compound can also potentially function as an organocatalyst. The amino group can act as a Brønsted base or form a nucleophilic enamine or a transient iminium ion with a carbonyl substrate. The hydroxyl group can participate in hydrogen bonding to activate the electrophile and orient the substrates in the transition state, thereby inducing stereoselectivity.

Hypothetical Mechanism: Asymmetric Michael Addition

Simple primary β-amino alcohols have been shown to be effective organocatalysts in asymmetric Michael additions of β-keto esters to nitroalkenes. A plausible mechanism for such a reaction catalyzed by this compound is illustrated below.

G cluster_0 Enamine Formation cluster_1 Stereoselective Michael Addition cluster_2 Catalyst Regeneration Catalyst This compound Enamine Chiral Enamine Intermediate Catalyst->Enamine Ketoester β-Keto Ester Ketoester->Enamine Enamine_cycle Chiral Enamine TransitionState Hydrogen-Bonded Transition State Enamine_cycle->TransitionState Nitroalkene Nitroalkene Nitroalkene->TransitionState Iminium Iminium Ion Intermediate TransitionState->Iminium C-C Bond Formation Iminium_regen Iminium Ion Product Chiral Michael Adduct Iminium_regen->Product Hydrolysis Water H2O Water->Product Catalyst_regen Regenerated Catalyst Product->Catalyst_regen

Figure 2: Plausible mechanism for the organocatalytic asymmetric Michael addition of a β-keto ester to a nitroalkene.

In this mechanism, the primary amine of the catalyst condenses with the β-keto ester to form a chiral enamine. The hydroxyl group of the catalyst then forms a hydrogen bond with the nitroalkene, activating it and directing the enamine to attack from a specific face. This stereoselective C-C bond formation leads to an iminium ion intermediate, which is then hydrolyzed to release the chiral Michael adduct and regenerate the catalyst.

Quantitative Data from Analogous Systems

Chiral 1,3-Amino Alcohol Catalyst/LigandReaction TypeSubstratesYield (%)Enantiomeric Excess (ee, %)Reference
Novel 1,3-amino alcohols from levoglucosenoneDiethylzinc addition to benzaldehydeBenzaldehyde, Diethylzincup to 99up to 98
Novel 1,3-amino alcohols from ketopinic acidBorane reduction of prochiral ketonesAcetophenone, Boraneup to 95up to 94
Simple primary β-amino alcoholsMichael additionβ-keto esters, nitroalkenesup to 99up to 99[2]
Iridium/Chiral Phosphoric Acid with 1,2-diolsBorrowing hydrogen amination1,2-diols, aminesup to 91up to 99[3]

Table 1: Performance of analogous chiral amino alcohols in asymmetric catalysis.

Experimental Protocols for Analogous Asymmetric Reactions

The following are generalized experimental protocols for asymmetric reactions where a chiral amino alcohol, analogous to this compound, is used as a catalyst or ligand. These protocols are provided as a reference for researchers interested in exploring the catalytic potential of the title compound.

General Protocol for Enantioselective Alkylation of Aldehydes with Dialkylzinc Reagents
  • Catalyst Preparation: In a flame-dried, nitrogen-purged flask, dissolve the chiral amino alcohol (e.g., 0.1 mmol) in anhydrous toluene (5 mL).

  • Reaction Setup: Cool the solution to 0 °C and add a solution of dialkylzinc (e.g., diethylzinc, 1.0 M in hexanes, 2.0 mmol) dropwise. Stir the mixture for 30 minutes at 0 °C.

  • Substrate Addition: Add the aldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the product by flash column chromatography. Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

General Protocol for Organocatalytic Asymmetric Michael Addition
  • Reaction Setup: To a solution of the β-keto ester (0.2 mmol) and the nitroalkene (0.24 mmol) in an appropriate solvent (e.g., toluene, 1.0 mL), add the chiral amino alcohol catalyst (0.04 mmol, 20 mol%).

  • Reaction Conditions: Stir the reaction mixture at room temperature or as optimized.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to afford the chiral Michael adduct.

  • Analysis: Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC.

Conclusion

This compound is a vital chiral building block in the pharmaceutical industry, with its primary role being the stereospecific synthesis of the anticancer drug Capivasertib. While its application as a chiral catalyst or ligand is not yet extensively documented, its structural similarity to other effective chiral 1,3-amino alcohols suggests significant potential in this area. The hypothetical mechanisms and data from analogous systems presented in this guide provide a strong foundation for researchers to explore the catalytic capabilities of this valuable chiral molecule in a range of asymmetric transformations. Further investigation into its catalytic activity could unlock new and efficient synthetic routes to other valuable chiral compounds.

References

The Crucial Chiral Synthon: A Deep Dive into the Discovery and History of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

(S)-3-Amino-3-(4-fluorophenyl)propan-1-ol has emerged as a pivotal chiral building block in the landscape of modern pharmaceutical development. Its significance is intrinsically linked to the discovery and synthesis of Capivasertib (AZD5363), a potent and selective inhibitor of the serine/threonine-protein kinase AKT, which plays a crucial role in cancer cell signaling pathways. This in-depth technical guide explores the discovery, historical development, and synthetic methodologies of this critical intermediate, tailored for researchers, scientists, and drug development professionals.

Introduction: A Key to Unlocking Potent Cancer Therapy

The precise three-dimensional structure of a drug molecule is paramount to its efficacy and safety. In the development of targeted therapies like Capivasertib, the stereochemistry of its constituent parts is a critical design element. This compound serves as a cornerstone in the construction of Capivasertib, providing the necessary chiral center that ensures optimal binding to the AKT enzyme.[1] The presence of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1]

Discovery and Historical Context

The development of this compound is directly tied to the research and development of AKT inhibitors by AstraZeneca. While the initial discovery of the broader class of 3-amino-3-arylpropan-1-ol derivatives predates the specific work on the fluoro-substituted analog, its targeted synthesis was driven by the need for a specific chiral fragment in the structure of Capivasertib.

The journey to Capivasertib began with the identification of the therapeutic potential of inhibiting the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers. This led to a focused effort to design small molecules that could selectively block the activity of the AKT kinase. The core structure of Capivasertib was designed to fit into the ATP-binding pocket of AKT, and the (S)-enantiomer of the 3-amino-3-phenylpropan-1-ol moiety was found to be essential for potent inhibition.

While specific details of the initial laboratory synthesis of this compound are often proprietary and embedded within the larger Capivasertib development program, the general synthetic strategies for this class of compounds were well-established, paving the way for its creation.

Synthetic Methodologies

The synthesis of enantiomerically pure this compound is a key challenge, and several strategies have been employed to achieve high stereoselectivity. The primary approaches involve the asymmetric reduction of a prochiral ketone precursor or biocatalytic methods.

Asymmetric Reduction of 3-Amino-1-(4-fluorophenyl)propan-1-one

A common and effective method for the synthesis of chiral β-amino alcohols is the asymmetric reduction of the corresponding β-amino ketone. This approach offers a convergent route to the desired product.

Experimental Workflow:

References

Navigating the Safe Handling of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

Based on the hazard profiles of similar amino alcohol derivatives, (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol is anticipated to be a hazardous substance. The primary concerns are its potential for causing severe skin and eye damage, and harm if ingested.

GHS Hazard Classification (Inferred)

The GHS classification is inferred from related compounds and should be treated as a precautionary guideline.

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3H335: May cause respiratory irritation
GHS Label Elements (Inferred)
Pictogram(s)Signal Word
Corrosion, Exclamation MarkDanger

Hazard Statements:

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • Prevention: P260, P261, P264, P270, P271, P280

  • Response: P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363

  • Storage: P403+P233, P405

  • Disposal: P501

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. For extensive handling, a chemical-resistant suit may be necessary.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if working in a poorly ventilated area or if dusts/aerosols are generated.
Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.

  • Aerosol Generation: Avoid procedures that could generate dust or aerosols.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage Conditions
  • Container: Keep the container tightly closed in a dry and cool place.

  • Ventilation: Store in a well-ventilated area.

  • Incompatible Materials: Store away from strong oxidizing agents and acids.

  • Security: Store in a locked cabinet or other secure area.

Emergency Procedures

A clear and well-rehearsed emergency plan is critical.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Thermal decomposition may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 2.1.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

Visualizing Safety Workflows

The following diagrams illustrate the logical flow of actions for safe handling and emergency response.

G Safe Handling Workflow start Start Handling Procedure ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood avoid_contact Avoid Skin and Eye Contact fume_hood->avoid_contact no_ingestion Do Not Eat, Drink, or Smoke avoid_contact->no_ingestion wash_hands Wash Hands After Handling no_ingestion->wash_hands storage Store in a Cool, Dry, Well-Ventilated Area wash_hands->storage end Procedure Complete storage->end

Caption: A flowchart for the safe handling of the compound.

G Emergency Response Workflow exposure Exposure Occurs assess_route Assess Route of Exposure exposure->assess_route inhalation Inhalation assess_route->inhalation skin_contact Skin Contact assess_route->skin_contact eye_contact Eye Contact assess_route->eye_contact ingestion Ingestion assess_route->ingestion fresh_air Move to Fresh Air inhalation->fresh_air rinse_skin Rinse Skin with Water (15 min) skin_contact->rinse_skin rinse_eyes Rinse Eyes with Water (15 min) eye_contact->rinse_eyes rinse_mouth Rinse Mouth, Do NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention fresh_air->seek_medical rinse_skin->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical

Caption: A decision tree for emergency first aid procedures.

Toxicological and Ecological Information (Inferred)

Detailed toxicological and ecological studies for this compound are not publicly available. However, based on data from analogous compounds, it is prudent to assume the following:

  • Toxicology: The compound is likely harmful if swallowed and may cause irritation to the respiratory system. The primary toxicological concern is its corrosive nature to skin and eyes.[1] The toxicological properties have not been fully investigated.[1]

  • Ecotoxicity: Similar compounds can be harmful to aquatic life. Therefore, release into the environment should be avoided.

Disposal Considerations

All waste material should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the product itself.

This guide is intended to provide a framework for the safe handling of this compound. It is essential for all personnel to be thoroughly trained in the proper handling and emergency procedures for this and all other chemicals in the laboratory. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

A Technical Guide to the Assumed Thermal Stability and Degradation Profile of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the thermal stability and degradation profile of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol is not publicly available. This guide is therefore based on the general principles of thermal analysis of similar chemical structures, namely β-amino alcohols and fluorinated aromatic compounds. The experimental protocols and potential degradation pathways described herein are representative of the methodologies that would be employed for such an analysis.

Introduction

This compound is a chiral β-amino alcohol that serves as a key building block in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a primary alcohol, a primary amine, and a fluorophenyl group, dictates its physicochemical properties, including its thermal stability and degradation profile. Understanding these characteristics is paramount for defining storage conditions, shelf-life, and identifying potential impurities that may arise during manufacturing and storage.

This technical guide provides a comprehensive overview of the standard methodologies used to assess the thermal stability and degradation of this compound. It also explores its expected thermal behavior and plausible degradation pathways based on the known chemistry of its functional groups.

Expected Thermal Behavior and Stability

While specific quantitative data is unavailable, a qualitative assessment of the thermal stability of this compound can be inferred from its structure. The presence of amino and hydroxyl groups suggests the potential for intermolecular hydrogen bonding, which may contribute to a relatively high melting point and boiling point. However, these functional groups are also susceptible to thermal degradation.

The carbon-fluorine bond in the phenyl ring is known to be strong, suggesting that the fluorophenyl group itself is likely to be thermally stable under typical pharmaceutical processing and storage conditions. The primary degradation pathways are more likely to involve the amino and alcohol functionalities.

Analytical Methodologies for Thermal Analysis

A comprehensive evaluation of the thermal stability and degradation profile of a pharmaceutical intermediate like this compound involves a combination of thermo-analytical and chromatographic techniques.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the thermal stability and degradation of a chemical compound.

G cluster_0 Thermal Analysis cluster_1 Forced Degradation Studies cluster_2 Degradant Analysis cluster_3 Data Interpretation & Reporting TGA Thermogravimetric Analysis (TGA) Thermal Thermal Stress TGA->Thermal DSC Differential Scanning Calorimetry (DSC) DSC->Thermal HPLC HPLC-UV/MS Analysis Thermal->HPLC Photolytic Photolytic Stress Photolytic->HPLC Oxidative Oxidative Stress Oxidative->HPLC Hydrolytic Hydrolytic Stress (Acid/Base) Hydrolytic->HPLC Isolation Degradant Isolation HPLC->Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Pathway Degradation Pathway Proposal Structure_Elucidation->Pathway Report Stability Report Generation Pathway->Report

Caption: Experimental workflow for thermal stability and degradation analysis.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] It is a crucial technique for determining the thermal stability and decomposition temperatures of a compound.[1]

Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., platinum or alumina).

  • Atmosphere: The sample is heated under a controlled atmosphere, typically an inert gas like nitrogen, at a defined flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 500 °C).

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition and the temperatures at different weight loss percentages (e.g., T5%, T10%) are determined.

Data Presentation:

While no experimental data is available for this compound, the results of a TGA analysis would typically be presented in a table similar to the one below:

ParameterValue
Onset of Decomposition (°C)TBD
Temperature at 5% Weight Loss (°C)TBD
Temperature at 10% Weight Loss (°C)TBD
Residue at 500 °C (%)TBD
TBD: To Be Determined
Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] It is used to determine thermal transitions such as melting point, glass transition, and decomposition enthalpy.[4][5]

Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum), which is then hermetically sealed. An empty sealed pan is used as a reference.

  • Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere.

  • Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

  • Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (like melting) and exothermic events (like decomposition) are identified by their characteristic peaks. The melting point is determined from the onset or peak of the melting endotherm.

Data Presentation:

A summary of DSC data would be presented as follows:

ParameterValue
Melting Point (Onset, °C)TBD
Melting Point (Peak, °C)TBD
Enthalpy of Fusion (J/g)TBD
Onset of Decomposition (Exotherm, °C)TBD
TBD: To Be Determined
High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis

Forced degradation studies are conducted to intentionally degrade the sample under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.[6] High-Performance Liquid Chromatography (HPLC) is the primary technique used to separate and quantify the parent compound and its degradation products.[7]

Experimental Protocol:

  • Forced Degradation: The sample is subjected to thermal, photolytic, oxidative (e.g., with hydrogen peroxide), and hydrolytic (acidic and basic) stress conditions.

  • HPLC System: A high-performance liquid chromatograph equipped with a suitable detector (e.g., UV-Vis or Diode Array Detector) and a mass spectrometer (MS) for identification of unknown peaks.

  • Chromatographic Conditions:

    • Column: A reversed-phase column (e.g., C18) is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Wavelength is selected based on the UV absorbance maximum of the parent compound.

  • Data Analysis: The chromatograms of the stressed samples are compared to that of an unstressed sample. New peaks are identified as degradation products. Peak purity analysis is performed to ensure that the parent peak is free from co-eluting degradants.

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be postulated. The following diagram illustrates some of these potential transformations.

G cluster_0 Degradation Products Parent This compound Oxidation_Aldehyde 3-Amino-3-(4-fluorophenyl)propanal Parent->Oxidation_Aldehyde Oxidation Deamination (E)-3-(4-fluorophenyl)prop-2-en-1-ol Parent->Deamination Deamination Dehydration Cyclized Product (e.g., Azetidine derivative) Parent->Dehydration Intramolecular Cyclization (Dehydration) Oxidation_Acid 3-Amino-3-(4-fluorophenyl)propanoic acid Oxidation_Aldehyde->Oxidation_Acid Further Oxidation

Caption: Potential degradation pathways of this compound.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, which may be further oxidized to a carboxylic acid. The amino group can also be susceptible to oxidation.

  • Deamination: The primary amine could be eliminated, potentially leading to the formation of an unsaturated compound.

  • Dehydration: Intramolecular cyclization through the loss of a water molecule between the amino and hydroxyl groups could lead to the formation of a substituted azetidine.

  • Reactions with Excipients: In a formulated product, the amino group can potentially react with certain excipients, such as reducing sugars.

Conclusion

While specific experimental data for this compound is not available in the public domain, this guide outlines the standard procedures and expected outcomes for its thermal stability and degradation analysis. A thorough investigation using TGA, DSC, and stability-indicating HPLC methods is essential to fully characterize this important pharmaceutical intermediate. The insights gained from such studies are critical for ensuring the quality, safety, and efficacy of the final drug product.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(s)-3-Amino-3-(4-fluorophenyl)propan-1-ol is a valuable chiral building block in medicinal chemistry and drug development. Its structure is found in various biologically active compounds, making its efficient and stereoselective synthesis a topic of significant interest. This document provides detailed protocols for a reliable synthetic route starting from the readily available 4-fluorobenzaldehyde. The synthesis proceeds through a two-step sequence: a Mannich reaction to form a β-amino ketone intermediate, followed by a highly enantioselective asymmetric reduction to yield the target chiral amino alcohol.

Synthetic Pathway Overview

The overall synthetic strategy involves the transformation of 4-fluorobenzaldehyde into the target molecule in two key steps. The first step is a Mannich reaction to construct the carbon backbone and introduce the amino functionality, yielding a prochiral β-amino ketone. The second step is an asymmetric reduction of the ketone to establish the chiral center with the desired (S)-configuration.

Synthesis_Workflow Start 4-Fluorobenzaldehyde Intermediate 3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one Start->Intermediate Mannich Reaction (Dimethylamine HCl, Paraformaldehyde) Target This compound Intermediate->Target Asymmetric Reduction ((S)-CBS catalyst, Borane)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one (Mannich Reaction)

This protocol describes the synthesis of the β-amino ketone intermediate via a Mannich reaction.

Materials:

  • 4-Fluoroacetophenone

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoroacetophenone (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and basify with a sodium hydroxide solution until the pH is approximately 10.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure 3-(dimethylamino)-1-(4-fluorophenyl)propan-1-one.

Step 2: Asymmetric Reduction to this compound

This protocol details the asymmetric reduction of the β-amino ketone using a Corey-Bakshi-Shibata (CBS) catalyst to stereoselectively produce the (S)-enantiomer of the target amino alcohol.

Materials:

  • 3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).

  • Add anhydrous THF to the flask and cool the solution to -20 °C in a cryocool bath.

  • Slowly add borane-dimethyl sulfide complex (1.1 eq) to the catalyst solution and stir for 10 minutes.

  • In a separate flask, dissolve 3-(dimethylamino)-1-(4-fluorophenyl)propan-1-one (1.0 eq) in anhydrous THF.

  • Add the solution of the β-amino ketone dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench it by the slow addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvents under reduced pressure.

  • To the residue, add 1 M HCl and stir for 30 minutes.

  • Wash the aqueous layer with diethyl ether to remove non-polar impurities.

  • Basify the aqueous layer with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize the typical quantitative data for the key steps in the synthesis.

Table 1: Mannich Reaction Data

ParameterValue
Reactants 4-Fluoroacetophenone, Dimethylamine HCl, Paraformaldehyde
Solvent Ethanol
Catalyst HCl (conc.)
Reaction Time 4 - 6 hours
Temperature Reflux
Yield 75 - 85%
Purity (by NMR) >95%

Table 2: Asymmetric Reduction Data

ParameterValue
Substrate 3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one
Catalyst (S)-2-Methyl-CBS-oxazaborolidine
Reducing Agent Borane-dimethyl sulfide complex (BMS)
Solvent Anhydrous THF
Reaction Time 2 - 4 hours
Temperature -20 °C
Yield 80 - 90%
Enantiomeric Excess (ee) >95% (S)

Visualization of Key Processes

Logical Relationship of the Synthetic Route

Logical_Flow Start Starting Material: 4-Fluorobenzaldehyde Step1 Step 1: Mannich Reaction (C-C and C-N bond formation) Start->Step1 Intermediate Prochiral Intermediate: β-Amino Ketone Step1->Intermediate Step2 Step 2: Asymmetric Reduction (Stereoselective Ketone Reduction) Intermediate->Step2 Target Final Product: This compound Step2->Target

Caption: Logical flow of the two-step synthesis.

Signaling Pathway for Asymmetric Induction

The stereochemical outcome of the asymmetric reduction is controlled by the interaction of the β-amino ketone with the chiral CBS catalyst and the borane reducing agent. The ketone coordinates to the Lewis acidic boron atom of the catalyst, which directs the hydride delivery from the borane to one specific face of the carbonyl group, leading to the formation of the (S)-alcohol with high enantioselectivity.

Asymmetric_Induction cluster_complex Transition State Ketone β-Amino Ketone CBS (S)-CBS Catalyst Ketone->CBS Coordination Product (S)-Alcohol Ketone->Product Reduction Borane Borane (BH3) CBS->Borane Activation Hydride Hydride Delivery Borane->Hydride Source of Hydride Hydride->Ketone Facial Selective Attack

Caption: Mechanism of stereoselective reduction.

Disclaimer

These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions and yields provided are typical and may vary. Optimization of the reaction conditions may be necessary to achieve the desired results.

Application Notes and Protocols for the Asymmetric Synthesis of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol, a key chiral building block in pharmaceutical development. Notably, this compound is a critical intermediate in the synthesis of Capivasertib (AZD5363), an inhibitor of the serine/threonine-protein kinase AKT being investigated in cancer research. The precise stereochemistry of this intermediate is crucial for the biological activity of the final active pharmaceutical ingredient.

Two principal and highly effective strategies for achieving the desired (S)-enantiomer with high optical purity are detailed:

  • Catalytic Asymmetric Reduction of a Prochiral Ketone: This approach utilizes a chiral catalyst to stereoselectively reduce the prochiral aminoketone, 3-amino-1-(4-fluorophenyl)propan-1-one. The Corey-Bakshi-Shibata (CBS) reduction is a well-established and reliable method for this transformation.[1][2][3]

  • Biocatalytic Asymmetric Amination: This green chemistry approach employs enzymes, such as transaminases, to convert the prochiral ketone directly into the chiral amine with high enantioselectivity under mild reaction conditions.

Catalytic Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Method

The CBS reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[1][2][3] The reaction employs a chiral oxazaborolidine catalyst, which coordinates to both the borane reducing agent and the ketone substrate, thereby directing the hydride transfer to a specific face of the carbonyl group.

Reaction Pathway and Mechanism

The general workflow for the CBS reduction involves the in-situ formation of the active catalyst-borane complex, followed by the stereoselective reduction of the ketone.

cbs_workflow cluster_precursor Precursor Synthesis cluster_cbs CBS Reduction 4-fluoroacetophenone 4-fluoroacetophenone Mannich_reaction Mannich Reaction (e.g., with formaldehyde and amine HCl) 4-fluoroacetophenone->Mannich_reaction Prochiral_ketone 3-Amino-1-(4-fluorophenyl)propan-1-one Mannich_reaction->Prochiral_ketone Reaction Asymmetric Reduction Prochiral_ketone->Reaction S_CBS_catalyst (S)-2-Methyl-CBS-oxazaborolidine S_CBS_catalyst->Reaction Borane Borane source (e.g., BH3-THF) Borane->Reaction S_product This compound Reaction->S_product

Figure 1: General workflow for the synthesis of this compound via CBS reduction.
Experimental Protocol: CBS Reduction

This protocol is a representative example based on established procedures for analogous substrates. Optimization of reaction conditions may be necessary to achieve optimal results.

Materials:

  • 3-Amino-1-(4-fluorophenyl)propan-1-one hydrochloride

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-tetrahydrofuran complex (BH3-THF, 1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Free Amine: In a flame-dried round-bottom flask, dissolve 3-amino-1-(4-fluorophenyl)propan-1-one hydrochloride (1.0 eq) in anhydrous THF. Cool the solution to 0 °C and add triethylamine (1.1 eq) dropwise. Stir the mixture at 0 °C for 30 minutes. Filter the resulting triethylamine hydrochloride salt under an inert atmosphere and wash the solid with a small amount of anhydrous THF. The filtrate containing the free aminoketone is used directly in the next step.

  • Asymmetric Reduction: In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq). Dilute with anhydrous THF and cool the solution to -20 °C.

  • Slowly add the borane-THF solution (1.0-1.2 eq) to the catalyst solution and stir for 10-15 minutes at -20 °C.

  • Add the previously prepared solution of the free aminoketone dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature at -20 °C.

  • Stir the reaction mixture at -20 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Quenching and Work-up: Once the reaction is complete, slowly add methanol dropwise at -20 °C to quench the excess borane. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Concentrate the mixture under reduced pressure. Add saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

  • Analysis: Determine the chemical yield and the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Quantitative Data (Representative)

The following table summarizes typical results for the asymmetric reduction of analogous aminoketones using the CBS methodology.

CatalystSubstrateReducing AgentSolventTemp (°C)Yield (%)ee (%)
(S)-Me-CBS3-Amino-1-phenylpropan-1-oneBH3-THFTHF-20>90>95
(S)-Me-CBS3-Amino-1-(4-chlorophenyl)propan-1-oneBH3-THFTHF-20>90>95
(S)-Me-CBS1-(4-fluorophenyl)ethanoneBH3-SMe2THF0>95>98

Note: Data is compiled from analogous reactions and serves as an expected range for the target synthesis.

Biocatalytic Asymmetric Amination using Transaminases

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine or L-alanine) to a ketone substrate. The reaction can be driven to completion by using a large excess of the amine donor or by removing the ketone byproduct.

Reaction Pathway

The transaminase-catalyzed reaction is a reversible process. To favor the formation of the desired product, an equilibrium shift strategy is often employed.

transaminase_workflow Prochiral_ketone 3-Amino-1-(4-fluorophenyl)propan-1-one Transaminase Transaminase (TA) + PLP cofactor Prochiral_ketone->Transaminase Amine_donor Amine Donor (e.g., Isopropylamine) Amine_donor->Transaminase S_product This compound Transaminase->S_product Byproduct Byproduct (e.g., Acetone) Transaminase->Byproduct

Figure 2: General scheme for the biocatalytic asymmetric amination using a transaminase.
Experimental Protocol: Biocatalytic Amination

This is a general protocol for a transaminase-catalyzed asymmetric amination. The choice of enzyme, amine donor, and reaction conditions is crucial for success and will require screening and optimization.

Materials:

  • 3-Amino-1-(4-fluorophenyl)propan-1-one

  • A suitable (S)-selective transaminase (e.g., from a commercial screening kit)

  • Isopropylamine (or another suitable amine donor)

  • Pyridoxal-5'-phosphate (PLP)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5-8.5)

  • Organic co-solvent (e.g., DMSO, if needed for substrate solubility)

  • Ethyl acetate or Methyl tert-butyl ether (MTBE) for extraction

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of the buffer. Add the transaminase enzyme, PLP (typically to a final concentration of ~1 mM), and the amine donor (in large excess, e.g., 10-20 equivalents or as a co-solvent).

  • Substrate Addition: Dissolve the 3-amino-1-(4-fluorophenyl)propan-1-one in a minimal amount of a water-miscible co-solvent like DMSO, if necessary. Add the substrate solution to the reaction mixture to the desired final concentration (e.g., 10-50 mM).

  • Reaction: Seal the vessel and incubate at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • Monitoring: Monitor the conversion and enantiomeric excess of the product over time by taking samples and analyzing them by HPLC or GC.

  • Work-up: Once the reaction has reached the desired conversion, adjust the pH of the mixture to >10 with an aqueous base (e.g., NaOH).

  • Extract the product with an organic solvent such as ethyl acetate or MTBE (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Analysis: If necessary, purify the product by column chromatography. Determine the final yield and enantiomeric excess.

Quantitative Data (Representative)

The following table presents typical results for the asymmetric amination of analogous ketones using transaminases.

Enzyme SourceSubstrateAmine DonorConversion (%)ee (%)
Vibrio fluvialis TA4-Phenyl-2-butanoneL-Alanine>60~90 (S)
Chromobacterium violaceum TA4-Phenyl-2-butanoneL-Alanine>60~90 (S)
Engineered TAPro-sitagliptin ketoneIsopropylamine99>99 (R)

Note: Data is based on analogous reactions and highlights the potential of biocatalysis for this transformation.

Summary and Recommendations

Both the Corey-Bakshi-Shibata reduction and biocatalytic transamination are highly effective methods for the asymmetric synthesis of this compound.

  • The CBS reduction is a well-understood and robust chemical method that reliably provides high enantioselectivities. It is particularly suitable for laboratory-scale synthesis and when a purely chemical route is preferred.

  • Biocatalytic transamination represents a more environmentally friendly approach, operating under mild conditions and often with exceptional selectivity. This method is highly attractive for industrial-scale production, though it may require initial screening to identify the optimal enzyme.

The choice of method will depend on the specific requirements of the researcher, including scale, cost, available equipment, and environmental considerations. For both methods, careful optimization of the reaction parameters is recommended to achieve the best possible yield and enantiomeric purity for this specific substrate.

References

experimental protocol for the preparation of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

An Experimental Protocol for the Asymmetric Synthesis of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol

Application Note

This compound is a crucial chiral building block in the synthesis of various pharmaceutical compounds, most notably as a key intermediate for the AKT inhibitor Capivasertib (AZD5363)[1]. The precise stereochemistry of this molecule is vital for the biological activity of the final active pharmaceutical ingredient, making its enantioselective synthesis a topic of significant interest for researchers in drug discovery and development.

This document outlines a detailed experimental protocol for the preparation of this compound. The described methodology is based on the asymmetric reduction of a prochiral β-amino ketone, a robust and well-established strategy for the synthesis of chiral β-amino alcohols[2][3]. This approach allows for high enantioselectivity, yielding the desired (S)-enantiomer with high purity. The protocol is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Experimental Workflow

The overall synthetic strategy involves two main stages: the synthesis of the key intermediate, 3-amino-1-(4-fluorophenyl)propan-1-one hydrochloride, followed by its asymmetric reduction to the target compound, this compound.

experimental_workflow cluster_0 Stage 1: Synthesis of Prochiral Ketone cluster_1 Stage 2: Asymmetric Reduction cluster_2 Analysis and Purification A 4'-Fluoropropiophenone B Bromination A->B C 3-Bromo-1-(4-fluorophenyl)propan-1-one B->C D Amination C->D E 3-Amino-1-(4-fluorophenyl)propan-1-one HCl D->E F Asymmetric Reduction with Chiral Catalyst E->F Key Intermediate G This compound F->G H Purification (Crystallization/Chromatography) G->H I Characterization (NMR, HPLC, etc.) H->I

Figure 1. Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-Amino-1-(4-fluorophenyl)propan-1-one Hydrochloride

This stage can be accomplished via a Mannich reaction or through a multi-step sequence involving bromination followed by amination. The latter is detailed below for clarity.

1.1: Synthesis of 3-Bromo-1-(4-fluorophenyl)propan-1-one

  • To a solution of 4'-fluoropropiophenone (1 equivalent) in a suitable solvent such as acetic acid or chloroform, add bromine (1.1 equivalents) dropwise at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by pouring the mixture into ice-cold water.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-1-(4-fluorophenyl)propan-1-one, which can be used in the next step without further purification.

1.2: Synthesis of 3-Amino-1-(4-fluorophenyl)propan-1-one Hydrochloride

  • Dissolve the crude 3-bromo-1-(4-fluorophenyl)propan-1-one (1 equivalent) in a suitable solvent like tetrahydrofuran (THF).

  • To this solution, add a solution of ammonia in methanol (7N, 10 equivalents) or another source of ammonia.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of diethyl ether and bubble dry HCl gas through the solution to precipitate the hydrochloride salt.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain 3-amino-1-(4-fluorophenyl)propan-1-one hydrochloride.

Stage 2: Asymmetric Reduction to this compound

This protocol is adapted from general procedures for the asymmetric reduction of ketones using chiral catalysts[4].

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of a chiral catalyst, such as a spiroborate ester catalyst derived from a chiral amino alcohol, in an anhydrous solvent like THF.

  • Add a hydrogen donor, such as borane-dimethyl sulfide complex (BH3·SMe2), to the catalyst solution and stir at the recommended temperature (e.g., -20 °C to room temperature) for the specified time to form the active reducing agent.

  • In a separate flask, dissolve 3-amino-1-(4-fluorophenyl)propan-1-one hydrochloride (1 equivalent) in anhydrous THF and add a non-interfering base, such as triethylamine (1.1 equivalents), to liberate the free amine. Stir for 30 minutes and filter off the triethylamine hydrochloride salt.

  • Slowly add the solution of the free β-amino ketone to the pre-formed chiral reducing agent at the optimized reaction temperature.

  • Stir the reaction mixture for several hours, monitoring its progress by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of methanol, followed by 1N HCl.

  • Adjust the pH of the solution to basic (pH > 10) with an aqueous solution of sodium hydroxide.

  • Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure this compound.

Data Presentation

The following table summarizes typical quantitative data expected from this synthesis, based on analogous reactions reported in the literature. Actual results may vary depending on the specific catalyst and conditions employed.

ParameterExpected Value
Yield 75-90%
Enantiomeric Excess (ee) >95%
Purity (by HPLC) >98%
¹H NMR Consistent with the structure of this compound
Melting Point To be determined

Logical Relationship of Key Reaction Parameters

The success of the asymmetric reduction is critically dependent on the interplay of several factors. The following diagram illustrates these relationships.

logical_relationship cluster_input Input Parameters cluster_output Outcome Catalyst Chiral Catalyst (e.g., Spiroborate Ester) Enantioselectivity Enantioselectivity (ee%) Catalyst->Enantioselectivity ReducingAgent Reducing Agent (e.g., Borane) Yield Reaction Yield ReducingAgent->Yield Substrate Substrate (Prochiral Ketone) Substrate->Yield Substrate->Enantioselectivity Temperature Temperature Temperature->Yield Temperature->Enantioselectivity Solvent Solvent (e.g., THF) Solvent->Yield

Figure 2. Key parameters influencing the outcome of the asymmetric reduction.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Bromine is highly corrosive and toxic; work in a well-ventilated fume hood.

  • Borane-dimethyl sulfide complex is flammable and has a strong odor; handle with care under an inert atmosphere.

  • All reactions should be performed in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for all reagents before use. This compound is classified with the signal word "Danger" and may cause severe skin burns and eye damage[1].

References

Application Notes and Protocols: The Role of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol in the Synthesis of Capivasertib (AZD5363)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capivasertib (AZD5363) is a potent, orally bioavailable, pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] The phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in many human cancers.[3][4] Capivasertib has demonstrated significant anti-tumor activity in preclinical models and has shown promising results in clinical trials for various cancers, particularly breast cancer.[5][6]

A key chiral building block in the synthesis of Capivasertib is (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol. This intermediate provides the necessary stereochemistry and a crucial portion of the molecule that interacts with the active site of the AKT kinase. The precise stereochemical configuration of this fragment is essential for the biological activity of the final drug substance. These application notes provide a detailed overview of the use of this compound in the synthesis of Capivasertib, along with experimental protocols and relevant biological data.

Quantitative Data

The following tables summarize the in vitro inhibitory activity of Capivasertib against AKT isoforms and its effect on cell proliferation in a cancer cell line.

Table 1: In Vitro Inhibitory Potency of Capivasertib (AZD5363) against AKT Isoforms

TargetIC₅₀ (nM)
AKT13
AKT27
AKT37

Data sourced from MedchemExpress.[1]

Table 2: Proliferative IC₅₀ of Capivasertib (AZD5363) in PC-3 Prostate Cancer Cells

Cell LineIC₅₀ (µM)
PC-30.23

Data sourced from a study on AKT inhibitors.[4]

Signaling Pathway

Capivasertib targets the PI3K/AKT/mTOR signaling pathway. The following diagram illustrates the key components of this pathway and the point of intervention by Capivasertib.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT (PKB) PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation GSK3b GSK3β AKT->GSK3b Inhibition Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth GSK3b->Cell_Growth Capivasertib Capivasertib (AZD5363) Capivasertib->AKT

Figure 1: Simplified PI3K/AKT/mTOR Signaling Pathway and Capivasertib's Mechanism of Action.

Experimental Protocols

The synthesis of Capivasertib involves a multi-step process. The key step involving this compound is an amide coupling reaction with a carboxylic acid intermediate, followed by a deprotection step.[3]

Protocol 1: Amide Coupling of this compound

This protocol describes the coupling of the chiral amine with the piperidine carboxylic acid core of the molecule.

Materials:

  • This compound

  • 4-((tert-butoxycarbonyl)amino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 4-((tert-butoxycarbonyl)amino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid (1.0 equivalent) in anhydrous DMF, add this compound (1.1 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 10 minutes under an inert atmosphere.

  • Add HATU (1.2 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Boc-protected intermediate.

Protocol 2: Deprotection of the Boc-Protected Intermediate

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product, Capivasertib.

Materials:

  • Boc-protected intermediate from Protocol 1

  • 4 M HCl in 1,4-dioxane

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 equivalent) in anhydrous DCM.

  • To this solution, add 4 M HCl in 1,4-dioxane (excess, e.g., 10 equivalents) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting residue can be triturated with a suitable solvent (e.g., diethyl ether) to induce precipitation of the hydrochloride salt of Capivasertib.

  • Collect the solid by filtration, wash with the same solvent, and dry under vacuum to yield the final product.

Synthetic Workflow

The following diagram outlines the key steps in the synthesis of Capivasertib, highlighting the incorporation of the this compound intermediate.

Capivasertib_Synthesis cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_products Intermediates & Final Product Chiral_Amine This compound Amide_Coupling Amide Coupling (HATU, DIPEA, DMF) Chiral_Amine->Amide_Coupling Piperidine_Acid 4-((Boc)amino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid Piperidine_Acid->Amide_Coupling Boc_Intermediate Boc-Protected Intermediate Amide_Coupling->Boc_Intermediate Deprotection Boc Deprotection (HCl in Dioxane) Capivasertib Capivasertib (AZD5363) Deprotection->Capivasertib Boc_Intermediate->Deprotection

Figure 2: Key Synthetic Workflow for Capivasertib.

Conclusion

This compound is a critical chiral intermediate in the synthesis of the potent AKT inhibitor, Capivasertib (AZD5363). The stereochemistry of this building block is paramount for the drug's efficacy. The provided protocols for amide coupling and deprotection outline the fundamental steps for its incorporation into the final molecule. The data presented on Capivasertib's inhibitory activity underscores its potential as a targeted cancer therapeutic. These notes are intended to provide a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Application of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol as a Chiral Building Block: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(4-fluorophenyl)propan-1-ol is an enantiomerically pure β-amino alcohol that serves as a high-value chiral building block in modern organic synthesis and pharmaceutical development. Its structure, which includes a propanol backbone with an amino group and a 4-fluorophenyl group at the chiral center, provides a fundamental scaffold for the construction of complex, enantiomerically pure molecules. The presence of a fluorine atom on the phenyl ring can significantly enhance the physicochemical properties of the resulting compounds, potentially improving metabolic stability and binding affinity to biological targets[1]. The precise (S)-stereochemistry is crucial for the biological activity of the final active pharmaceutical ingredient, highlighting the importance of enantiomeric purity in drug discovery.

This chiral amino alcohol is a versatile tool in asymmetric synthesis, where it can be employed as a chiral ligand for metal-catalyzed reactions or as an organocatalyst[1]. The spatial arrangement of the amino and hydroxyl groups allows for effective coordination with metal centers, creating a specific chiral environment that directs reactions to preferentially produce one enantiomer. This is essential for the manufacturing of single-enantiomer drugs[1].

A primary and critical application of this compound is as a key chiral synthon in the synthesis of Capivasertib (AZD5363). Capivasertib is an orally bioavailable inhibitor of the serine/threonine-protein kinase AKT, which plays a crucial role in cancer cell signaling pathways[1].

Key Application: Synthesis of Capivasertib Intermediate

This compound is a crucial intermediate in the synthesis of the potent pan-AKT inhibitor, Capivasertib. The synthesis involves the formation of an amide bond between the chiral amine of the building block and a carboxylic acid moiety of the core heterocyclic structure of the drug.

Mechanism of Action of Capivasertib

Capivasertib targets the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in many types of cancer, leading to reduced apoptosis and increased cell proliferation[2]. By inhibiting all three isoforms of AKT (AKT1, AKT2, and AKT3), Capivasertib blocks the phosphorylation of downstream substrates, thereby disrupting this oncogenic signaling cascade[3].

Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the point of inhibition by Capivasertib.

PI3K_AKT_mTOR_Pathway cluster_membrane Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PTEN PTEN PTEN->PIP2 Dephosphorylates PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Capivasertib Capivasertib Capivasertib->AKT Inhibits Proliferation, Survival, Growth Proliferation, Survival, Growth mTORC1->Proliferation, Survival, Growth Promotes

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by Capivasertib.

Experimental Protocols

The following section provides a detailed protocol for the amide coupling reaction of this compound with a carboxylic acid, a key step in the synthesis of Capivasertib and related structures. The protocol is based on established methods for similar transformations, particularly utilizing HATU as a coupling agent, which is known for its high efficiency and low racemization rates.

General Experimental Workflow for Amide Coupling

A typical workflow for the synthesis and purification of the amide product is outlined below.

experimental_workflow reagent_prep Reagent Preparation - Dissolve Carboxylic Acid in DMF - Add this compound - Add DIPEA activation Activation - Add HATU to the reaction mixture reagent_prep->activation reaction Reaction - Stir at room temperature for 1-4 hours - Monitor by TLC or LC-MS activation->reaction workup Aqueous Work-up - Quench with water - Extract with an organic solvent (e.g., EtOAc) reaction->workup purification Purification - Dry organic layer (e.g., Na2SO4) - Concentrate in vacuo - Purify by flash column chromatography workup->purification analysis Product Analysis - Characterize by NMR, MS - Determine enantiomeric excess by chiral HPLC purification->analysis

Caption: General workflow for HATU-mediated amide coupling.

Protocol: HATU-Mediated Amide Coupling

This protocol describes the coupling of this compound with a generic carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid (1.0 equivalent)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 mmol) in anhydrous DMF (10 mL) at 0 °C, add this compound (1.05 mmol, 1.05 equivalents) and DIPEA (3.0 mmol, 3.0 equivalents).

  • Stir the mixture for 5 minutes, then add HATU (1.1 mmol, 1.1 equivalents) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) to confirm retention of stereochemical integrity.

Quantitative Data

While specific yield and enantiomeric excess data for the HATU-mediated coupling of this compound are not widely published, data from analogous reactions with similar chiral amino alcohols and HATU as the coupling agent suggest that high yields and excellent preservation of enantiomeric purity can be expected.

Coupling PartnerCoupling ReagentSolventTypical Yield (%)Enantiomeric Excess (ee %)
Structurally similar chiral β-amino alcoholsHATUDMF85 - 95>99
(S)-3-Amino-3-phenylpropan-1-ol derivativesHATU/DIPEADMF80 - 92>98

Note: The data presented in this table is representative of typical outcomes for HATU-mediated amide couplings with similar substrates and should be considered as an estimation for the reaction with this compound.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in pharmaceutical synthesis. Its use as a key intermediate in the synthesis of the AKT inhibitor Capivasertib underscores its importance in the development of targeted cancer therapies. The provided protocols for amide bond formation offer a robust methodology for the incorporation of this chiral synthon into complex molecules, with the expectation of high yields and excellent retention of stereochemical purity. Researchers and drug development professionals can utilize this information to facilitate the synthesis of novel, enantiomerically pure pharmaceutical agents.

References

Application Notes and Protocols: (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol as a Chiral Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(s)-3-Amino-3-(4-fluorophenyl)propan-1-ol is an enantiomerically pure β-amino alcohol that serves as a valuable chiral building block in modern organic synthesis and pharmaceutical development.[1] Its structural arrangement, featuring a propanol backbone with an amino and a 4-fluorophenyl group at the chiral center, makes it a prime candidate for use as a chiral ligand in asymmetric catalysis. The spatial orientation of the amino and hydroxyl groups allows for effective coordination with metal centers, thereby creating a chiral environment that can induce high stereoselectivity in a variety of chemical transformations. This document provides detailed protocols for the synthesis of this compound and outlines its potential application as a chiral ligand in the enantioselective addition of diethylzinc to prochiral aldehydes, a key C-C bond-forming reaction.

Synthesis of this compound

The synthesis of the title compound is a two-step process commencing with the formation of a β-aminoketone precursor via a Mannich reaction, followed by an asymmetric reduction to yield the desired chiral amino alcohol.

Step 1: Synthesis of 3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one hydrochloride (Mannich Reaction)

The Mannich reaction is a three-component condensation that forms a C-C bond and introduces an aminomethyl group.[2] In this step, 4-fluoroacetophenone is reacted with paraformaldehyde and dimethylamine hydrochloride.

Experimental Protocol:

  • Materials:

    • 4-Fluoroacetophenone

    • Dimethylamine hydrochloride

    • Paraformaldehyde

    • 95% Ethanol

    • Concentrated Hydrochloric Acid

    • Acetone

  • Procedure:

    • To a 500 mL round-bottom flask equipped with a reflux condenser, add 4-fluoroacetophenone (0.5 mol), dimethylamine hydrochloride (0.65 mol), and paraformaldehyde (0.22 mol).

    • Add 80 mL of 95% ethanol followed by 1 mL of concentrated hydrochloric acid.

    • Heat the mixture to reflux on a steam bath for 2 hours. The mixture should become a homogeneous solution.[3]

    • Filter the hot, yellowish solution if not clear.

    • Transfer the solution to a 1 L Erlenmeyer flask and cool in an ice bath to induce crystallization.

    • Add 400 mL of acetone to the cooled solution to precipitate the product further.[3]

    • Collect the crystalline product by filtration, wash with cold acetone, and dry under vacuum.

    • The product, 3-(dimethylamino)-1-(4-fluorophenyl)propan-1-one hydrochloride, is obtained as a white solid.

Synthesis_Step1 4-Fluoroacetophenone 4-Fluoroacetophenone Mannich_Reaction Mannich Reaction (EtOH, HCl, Reflux) 4-Fluoroacetophenone->Mannich_Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mannich_Reaction Dimethylamine HCl Dimethylamine HCl Dimethylamine HCl->Mannich_Reaction Aminoketone_HCl 3-(Dimethylamino)-1-(4-fluorophenyl) propan-1-one hydrochloride Mannich_Reaction->Aminoketone_HCl

Caption: Synthesis of the β-aminoketone precursor.

Step 2: Asymmetric Reduction to this compound (Corey-Bakshi-Shibata Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst.[4][5][6][7]

Experimental Protocol:

  • Materials:

    • 3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one hydrochloride

    • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

    • Borane-dimethyl sulfide complex (BMS, ~10 M)

    • Anhydrous Tetrahydrofuran (THF)

    • Methanol

    • 2 M Hydrochloric Acid

    • Saturated aqueous Sodium Bicarbonate

    • Brine

    • Anhydrous Magnesium Sulfate

    • Ethyl Acetate

  • Procedure:

    • Free Base Preparation: Dissolve the aminoketone hydrochloride in water and adjust the pH to 12-13 with a 5% sodium hydroxide solution. Extract the free base with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • CBS Reduction: a. To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add (R)-2-methyl-CBS-oxazaborolidine (1.0 mmol, 1.0 mL of a 1 M solution in toluene). b. Dilute the catalyst with 10 mL of anhydrous THF and cool the flask to 0 °C in an ice bath. c. Slowly add borane-dimethyl sulfide complex (10.0 mmol) dropwise to the stirred catalyst solution. Stir for 15 minutes at 0 °C.[8] d. In a separate flask, dissolve the free aminoketone (10.0 mmol) in 20 mL of anhydrous THF. e. Cool the catalyst-borane complex to -30 °C and add the solution of the aminoketone dropwise over 30 minutes. f. Stir the reaction mixture at -30 °C and monitor its progress by TLC.

    • Work-up: a. Once the reaction is complete, quench by the slow, dropwise addition of methanol at -30 °C.[8] b. Allow the mixture to warm to room temperature and stir for 30 minutes. c. Add 2 M HCl and stir for another 30 minutes. d. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). e. Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound. The N-dimethyl group is typically cleaved during this process to yield the primary amine.

Synthesis_Overall cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Asymmetric Reduction Reactants 4-Fluoroacetophenone + Paraformaldehyde + Dimethylamine HCl Aminoketone 3-(Dimethylamino)-1-(4-fluorophenyl) propan-1-one Reactants->Aminoketone EtOH, HCl Final_Product (s)-3-Amino-3-(4-fluorophenyl) propan-1-ol Aminoketone->Final_Product 1. Free Base 2. CBS Reduction (THF) 3. Work-up CBS_Catalyst (R)-CBS Catalyst, BH3-SMe2

Caption: Overall synthetic workflow for the chiral ligand.

Application in Asymmetric Catalysis

Chiral β-amino alcohols are well-established as effective ligands in the enantioselective addition of organozinc reagents to aldehydes, a fundamental method for synthesizing chiral secondary alcohols.[9][10][11] this compound is a promising candidate for this transformation.

Potential Application: Enantioselective Ethylation of Benzaldehyde

The in-situ formed zinc-amino alcohol complex is proposed to catalyze the addition of diethylzinc to benzaldehyde, yielding (S)-1-phenylpropan-1-ol with high enantioselectivity.

Proposed Catalytic Cycle:

Catalytic_Cycle L Ligand (L) This compound Complex Chiral Zinc Complex [Zn(L)(Et)]2 (Proposed) L->Complex Et2Zn 2 Et2Zn Et2Zn->Complex Transition_State Transition State Complex->Transition_State Aldehyde Benzaldehyde Aldehyde->Transition_State Product_Complex Product-Zinc Complex Transition_State->Product_Complex Et transfer Product_Complex->Complex Regeneration Product (S)-1-Phenylpropan-1-ol Product_Complex->Product Hydrolysis

Caption: Proposed catalytic cycle for ethylation.

Quantitative Data from Analogous Systems

While specific data for the title ligand is not available in the literature, the following table summarizes results for the enantioselective addition of diethylzinc to various aldehydes using structurally similar phenyl-substituted β-amino alcohol ligands. This data illustrates the potential efficacy of this compound in such reactions.

EntryAldehyde SubstrateChiral Ligand (Analogous)Yield (%)ee (%)Reference
1BenzaldehydeN-Phenylfluorenyl β-amino alcohol>9597[10]
24-ChlorobenzaldehydeN-Phenylfluorenyl β-amino alcohol>9596[10]
34-MethoxybenzaldehydeN-Phenylfluorenyl β-amino alcohol>9595[10]
4HexanalN-Phenylfluorenyl β-amino alcohol>9585[10]
5BenzaldehydePinane-based 1,4-amino alcohol9099[12]
General Experimental Protocol for Enantioselective Ethylation
  • Materials:

    • This compound

    • Diethylzinc (1.0 M solution in hexanes)

    • Benzaldehyde (freshly distilled)

    • Anhydrous Toluene

    • Saturated aqueous Ammonium Chloride

    • Diethyl ether

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • To a flame-dried Schlenk tube under an argon atmosphere, add this compound (0.02 mmol, 2 mol%).

    • Add 2 mL of anhydrous toluene and cool the solution to 0 °C.

    • Slowly add diethylzinc (0.2 mL of a 1.0 M solution in hexanes, 0.2 mmol) and stir the mixture for 20 minutes at 0 °C.

    • Add benzaldehyde (1.0 mmol) to the solution.

    • Slowly add diethylzinc (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol) dropwise over 10 minutes.

    • Stir the reaction mixture at 0 °C for 2 hours, monitoring the progress by TLC.

    • Work-up: a. Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution. b. Allow the mixture to warm to room temperature and extract with diethyl ether (3x). c. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. d. Filter and concentrate the solvent under reduced pressure.

    • Analysis: Purify the crude product by flash column chromatography. Determine the yield and enantiomeric excess (ee) by chiral HPLC or GC analysis.

Conclusion

This compound is a readily accessible chiral β-amino alcohol with significant potential as a chiral ligand in asymmetric catalysis. Based on extensive precedent with analogous structures, it is expected to be a highly effective ligand for the enantioselective addition of dialkylzinc reagents to aldehydes, providing a valuable route to chiral secondary alcohols. The protocols provided herein offer a clear pathway for its synthesis and application, encouraging further investigation into its catalytic capabilities for the development of novel and efficient asymmetric transformations.

References

Application Notes and Protocols: Coupling Reactions of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for various coupling reactions involving the chiral building block, (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol. This versatile intermediate is crucial in the synthesis of complex molecules, most notably as a key synthon for the AKT inhibitor, Capivasertib (AZD5363)[1]. The protocols outlined below cover amide bond formation, urea synthesis, and N-alkylation reactions, providing a comprehensive guide for researchers in medicinal chemistry and drug development.

Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry. The primary amine of this compound can be readily coupled with carboxylic acids using standard peptide coupling reagents. A representative protocol, adapted from the synthesis of related pharmaceutical intermediates, is provided below[2].

Experimental Protocol: Amide Coupling with a Carboxylic Acid

This protocol describes a general procedure for the coupling of this compound with a generic carboxylic acid using HATU as the coupling reagent.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylacetamide (DMA) or other suitable aprotic solvent (e.g., DMF, NMP)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and this compound (1.0-1.2 eq) in anhydrous DMA (0.1-0.2 M) is added DIPEA (3.0 eq).

  • The mixture is stirred at room temperature for 10-15 minutes.

  • HATU (1.1-1.3 eq) is added in one portion.

  • The reaction mixture is stirred at room temperature for 16-24 hours. Reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with EtOAc and washed sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation: Amide Coupling Reaction Conditions
ParameterConditionReference
Substrates (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol (analog), Carboxylic Acid[2]
Coupling Reagent HATU[2]
Base DIPEA[2]
Solvent DMA or NMP[2]
Temperature Room Temperature (approx. 22 °C)[2]
Reaction Time 16 - 24 hours[2]
Work-up Aqueous work-up followed by purification. A final deprotection step may be necessary depending on the carboxylic acid used.[2]

Urea Synthesis

The formation of ureas from this compound can be achieved through a straightforward reaction with an appropriate isocyanate. This reaction typically proceeds smoothly at room temperature without the need for a catalyst or base.

Experimental Protocol: Urea Formation with an Isocyanate

This protocol outlines the synthesis of a urea derivative from this compound and a generic isocyanate.

Materials:

  • This compound

  • Isocyanate of interest (e.g., phenyl isocyanate)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Dimethylformamide (DMF))

  • Hexanes or ether for precipitation/crystallization

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent (0.1-0.5 M).

  • To this solution, add the isocyanate (1.0-1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-16 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Upon completion, the solvent can be removed under reduced pressure.

  • If the product precipitates, it can be collected by filtration and washed with a non-polar solvent like hexanes or ether.

  • If the product is soluble, an aqueous work-up may be performed, followed by extraction with a suitable organic solvent, drying, and concentration.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation: Urea Synthesis Reaction Conditions
ParameterConditionReference
Substrates Amine, Isocyanate
Catalyst/Base Typically none required
Solvent THF, DCM, DMF
Temperature Room Temperature
Reaction Time 2 - 16 hours (typically)
Work-up Direct filtration of product or extractive work-up

N-Alkylation (Reductive Amination)

N-alkylation of this compound can be effectively carried out via reductive amination with an aldehyde or ketone. This two-step, one-pot process involves the formation of an imine intermediate followed by its reduction to the corresponding secondary amine.

Experimental Protocol: Reductive Amination with an Aldehyde

This protocol provides a general method for the N-alkylation of this compound with a generic aldehyde.

Materials:

  • This compound

  • Aldehyde of interest (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and the aldehyde (1.0-1.2 eq) in DCM or DCE (0.1-0.2 M).

  • If the reaction is slow, a catalytic amount of acetic acid (0.1 eq) can be added.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation: N-Alkylation (Reductive Amination) Conditions
ParameterConditionReference
Substrates Amine, Aldehyde/Ketone
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
Catalyst Acetic Acid (optional)
Solvent DCM, DCE, THF
Temperature Room Temperature
Reaction Time 12 - 24 hours
Work-up Aqueous work-up followed by purification

Visualizing the Synthetic Pathways

The following diagrams illustrate the described coupling reactions and a general workflow for a typical coupling experiment.

Coupling_Reactions cluster_amide Amide Bond Formation cluster_urea Urea Synthesis cluster_alkylation N-Alkylation (Reductive Amination) Amine This compound Amide Amide Product Amine->Amide HATU, DIPEA, DMA Carboxylic_Acid R-COOH Carboxylic_Acid->Amide Amine2 This compound Urea Urea Product Amine2->Urea Solvent (THF, DCM) Isocyanate R-NCO Isocyanate->Urea Amine3 This compound Alkylated_Amine N-Alkylated Product Amine3->Alkylated_Amine 1. Imine Formation 2. NaBH(OAc)3 Aldehyde R-CHO Aldehyde->Alkylated_Amine

Caption: Overview of coupling reactions for this compound.

Experimental_Workflow start Start dissolve Dissolve Reactants in Anhydrous Solvent start->dissolve add_reagents Add Coupling Reagents / Base dissolve->add_reagents reaction Stir at Specified Temperature add_reagents->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify end End purify->end

Caption: General experimental workflow for a typical coupling reaction.

References

Large-Scale Synthesis of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(4-fluorophenyl)propan-1-ol is a critical chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of Capivasertib (AZD5363), an orally bioavailable inhibitor of the serine/threonine-protein kinase AKT being investigated for cancer therapy.[1] The precise (S)-stereochemistry of this intermediate is essential for the biological activity of the final active pharmaceutical ingredient.[1] This document provides detailed application notes and protocols for two primary large-scale synthetic routes to obtain this high-value compound with high enantiomeric purity: a chemical synthesis approach involving the reduction of a chiral carboxylic acid and a biocatalytic approach utilizing a transaminase.

Synthetic Strategies Overview

The large-scale synthesis of this compound primarily focuses on two efficient and scalable methods:

  • Chemical Synthesis via Reduction: This route involves the diastereoselective synthesis of the precursor, (S)-3-amino-3-(4-fluorophenyl)propanoic acid, followed by its reduction to the desired amino alcohol. This method is robust and relies on well-established chemical transformations.

  • Biocatalytic Synthesis via Transamination: This approach utilizes a stereoselective transaminase enzyme to convert a prochiral hydroxy-ketone precursor, 1-(4-fluorophenyl)-3-hydroxypropan-1-one, directly into the desired (S)-amino alcohol. Biocatalysis offers high enantioselectivity under mild reaction conditions, presenting a green and efficient alternative to traditional chemical methods. For the analogous chloro-substituted compound, biosynthesis using transaminases has been cited as a viable method.[2]

Diagram of Synthetic Pathways

cluster_0 Chemical Synthesis Route cluster_1 Biocatalytic Route A (S)-3-amino-3- (4-fluorophenyl)propanoic acid B (S)-3-Amino-3- (4-fluorophenyl)propan-1-ol A->B Reduction (e.g., Borane complex) C 1-(4-fluorophenyl)-3- hydroxypropan-1-one D (S)-3-Amino-3- (4-fluorophenyl)propan-1-ol C->D Transaminase (Asymmetric Amination)

Caption: Overview of the two primary synthetic routes.

Data Presentation: Comparison of Synthetic Routes

ParameterChemical Synthesis (Reduction)Biocatalytic Synthesis (Transamination)
Starting Material (S)-3-amino-3-(4-fluorophenyl)propanoic acid1-(4-fluorophenyl)-3-hydroxypropan-1-one
Key Transformation Reduction of a carboxylic acidAsymmetric amination of a ketone
Stereocontrol Relies on the chirality of the starting materialAchieved by the stereoselectivity of the enzyme
Typical Reagents Borane-tetrahydrofuran complexTransaminase, amine donor (e.g., isopropylamine), PLP cofactor
Reaction Conditions Anhydrous organic solvent (THF), controlled temperatureAqueous buffer, mild pH and temperature
Potential Advantages Robust, well-established chemistry, high yieldsHigh enantioselectivity (>99% e.e.), environmentally friendly
Potential Challenges Use of hazardous reagents (borane), requires chiral precursorEnzyme availability and cost, optimization of reaction parameters

Experimental Protocols

Protocol 1: Chemical Synthesis via Reduction of (S)-3-amino-3-(4-fluorophenyl)propanoic acid

This protocol is adapted from a similar procedure for the chloro-analog described in US Patent 10,654,855 B2.[3]

Diagram of Experimental Workflow

start Suspend (S)-3-amino-3-(4-fluorophenyl)propanoic acid in THF add_borane Add Borane-THF complex dropwise at controlled temperature start->add_borane reflux Heat the reaction mixture to reflux add_borane->reflux monitor Monitor reaction completion by TLC/LC-MS reflux->monitor quench Cool and quench with methanol monitor->quench concentrate Concentrate under reduced pressure quench->concentrate purify Purify by column chromatography concentrate->purify end_node This compound purify->end_node

Caption: Workflow for the chemical synthesis route.

Materials:

  • (S)-3-amino-3-(4-fluorophenyl)propanoic acid

  • Borane-tetrahydrofuran complex (1M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • A suspension of (S)-3-amino-3-(4-chlorophenyl)propanoic acid (10 g, 50.09 mmol) in THF (500 mL) is stirred.[3]

  • Borane-tetrahydrofuran complex (376 mL, 375.69 mmol) is added dropwise to the stirred suspension, maintaining the temperature between 15-20°C.[3]

  • After the addition is complete, the reaction mixture is heated to reflux for 18 hours.

  • The reaction is monitored for completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, the reaction mixture is cooled in an ice bath, and methanol is added cautiously to quench the excess borane.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and saturated aqueous sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield this compound.

Protocol 2: Biocatalytic Synthesis via Asymmetric Transamination

This protocol is a general procedure based on the known application of transaminases for the synthesis of chiral amino alcohols. The specific enzyme and conditions may require optimization for this particular substrate.

Diagram of Experimental Workflow

start Prepare aqueous buffer with PLP and amine donor add_enzyme Add transaminase enzyme start->add_enzyme add_substrate Add 1-(4-fluorophenyl)-3-hydroxypropan-1-one add_enzyme->add_substrate incubate Incubate at controlled temperature and pH with agitation add_substrate->incubate monitor Monitor reaction completion by HPLC incubate->monitor extract Extract the product with an organic solvent monitor->extract concentrate Concentrate the organic phase extract->concentrate purify Purify the crude product concentrate->purify end_node This compound purify->end_node

Caption: Workflow for the biocatalytic synthesis route.

Materials:

  • 1-(4-fluorophenyl)-3-hydroxypropan-1-one

  • A suitable (S)-selective ω-transaminase

  • Isopropylamine (or another suitable amine donor)

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO, as a co-solvent if needed)

  • Ethyl acetate or Methyl tert-butyl ether (MTBE)

  • Sodium chloride

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a reaction buffer by dissolving pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM in potassium phosphate buffer.

  • Add the amine donor, for example, isopropylamine, to the buffer. An excess of the amine donor is typically used to drive the reaction equilibrium.

  • Add the selected ω-transaminase to the buffered solution. The optimal enzyme loading needs to be determined experimentally.

  • Dissolve the substrate, 1-(4-fluorophenyl)-3-hydroxypropan-1-one, in a minimal amount of a water-miscible co-solvent like DMSO, and add it to the reaction mixture to the desired substrate concentration (e.g., 10-50 g/L).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation.

  • Monitor the conversion and enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

  • Once the reaction has reached the desired conversion, saturate the aqueous phase with sodium chloride.

  • Extract the product with an organic solvent such as ethyl acetate or MTBE.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Further purification, if necessary, can be achieved by crystallization or column chromatography.

Conclusion

Both the chemical reduction and biocatalytic transamination routes offer viable and scalable methods for the large-scale synthesis of the crucial pharmaceutical intermediate, this compound. The choice of method will depend on factors such as cost of starting materials and catalysts, availability of specialized equipment (e.g., for biocatalysis), and desired environmental impact. The provided protocols offer a detailed starting point for process development and optimization.

References

Application Notes and Protocols: Purification of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-Amino-3-(4-fluorophenyl)propan-1-ol is a chiral building block of significant interest in medicinal chemistry and drug development. Its purification to high enantiomeric and chemical purity is crucial for the synthesis of biologically active compounds. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This document provides a detailed protocol for the purification of this compound via recrystallization, based on the general principles of solubility of amino alcohols and purification methods for analogous compounds.

Principle of Recrystallization

Recrystallization is based on the differential solubility of a compound in a given solvent or solvent system at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature. As the hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, which are present in smaller amounts, remain in the solution.

For amino alcohols such as this compound, which possess both a polar amino group and a hydroxyl group, polar protic solvents are often suitable for recrystallization. The solubility can also be influenced by the pH of the solution.[1] In cases where a single solvent does not provide the desired solubility profile, a mixed solvent system (a "good" solvent and a "poor" solvent) can be employed.

Data Presentation

Due to the proprietary nature of specific industrial processes, detailed quantitative data for the recrystallization of this compound is not widely published. However, based on protocols for structurally similar compounds, a mixed solvent system of a polar protic solvent (e.g., ethanol, methanol, or isopropanol) and a less polar co-solvent (e.g., ethyl acetate, toluene, or heptane) is often effective. The following table provides a starting point for solvent screening and optimization.

Solvent System ComponentRoleRationaleTypical Starting Ratio (v/v)
Primary Solvent (Good Solvent)
IsopropanolDissolves the compound at elevated temperaturesGood balance of polarity to dissolve the amino alcohol.1 part
EthanolDissolves the compound at elevated temperaturesSimilar to isopropanol, readily available.1 part
MethanolDissolves the compound at elevated temperaturesHigher polarity, may require a larger volume of anti-solvent.1 part
Anti-Solvent (Poor Solvent)
Ethyl AcetateInduces crystallization upon coolingLower polarity reduces the solubility of the polar compound.[2]2-4 parts
TolueneInduces crystallization upon coolingAromatic solvent, can be effective for phenyl-containing compounds.2-4 parts
HeptaneInduces crystallization upon coolingNon-polar solvent, strong anti-solvent effect.3-5 parts

Note: The optimal solvent system and ratios must be determined empirically for each specific batch of crude material, as impurity profiles can vary.

Experimental Protocol

This protocol describes a general procedure for the recrystallization of this compound using a mixed solvent system of isopropanol and ethyl acetate.

Materials and Equipment:

  • Crude this compound

  • Isopropanol (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Erhlenmeyer flask(s)

  • Hot plate with magnetic stirring

  • Condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of isopropanol to the flask to just cover the solid.

    • Gently heat the mixture on a hot plate with stirring. Add more isopropanol portion-wise until the solid completely dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional):

    • If insoluble impurities are observed in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.

  • Inducing Crystallization:

    • To the hot, clear solution, slowly add ethyl acetate dropwise while stirring. Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy).

    • If turbidity persists, add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution again.

  • Crystallization and Cooling:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals with a small amount of cold isopropanol/ethyl acetate mixture (using the same ratio as the final crystallization mixture) to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhaling solvent vapors.

  • Use caution when heating flammable organic solvents.

Visualizations

Experimental Workflow Diagram:

G cluster_setup Setup cluster_process Recrystallization Process cluster_isolation Isolation and Drying cluster_output Output A Crude this compound C Dissolve Crude Product in Minimal Hot 'Good' Solvent A->C B Select Solvent System (e.g., Isopropanol/Ethyl Acetate) B->C D Add 'Poor' Solvent to Hot Solution until Turbid C->D E Slow Cooling to Room Temperature D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash Crystals with Cold Solvent Mixture G->H I Dry Crystals under Vacuum H->I J Purified Crystalline Product I->J

Caption: Workflow for the recrystallization of this compound.

References

Chiral HPLC Method for the Enantiomeric Analysis of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

(s)-3-Amino-3-(4-fluorophenyl)propan-1-ol is a chiral amino alcohol that serves as a key building block in the synthesis of various pharmaceutical compounds. Due to the stereospecific nature of drug-receptor interactions, the enantiomeric purity of such intermediates is a critical quality attribute. This application note presents a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, ensuring accurate determination of its enantiomeric composition. This method is crucial for researchers, scientists, and professionals involved in drug development and quality control.

The described method utilizes a polysaccharide-based chiral stationary phase (CSP), which is widely recognized for its broad applicability in resolving a variety of chiral compounds, including amino alcohols. Normal phase chromatography is employed to achieve optimal separation of the enantiomers.

Data Presentation

The following table summarizes the expected chromatographic parameters for the enantiomeric separation of 3-Amino-3-(4-fluorophenyl)propan-1-ol. These values are based on typical performance for similar compounds on the specified chiral stationary phase and may vary depending on the specific instrumentation and laboratory conditions.

Parameter(R)-3-Amino-3-(4-fluorophenyl)propan-1-olThis compound
Retention Time (t_R)~ 8.5 min~ 9.8 min
Tailing Factor (T_f)1.11.2
Theoretical Plates (N)> 5000> 5000
Resolution (R_s)\multicolumn{2}{c}{> 2.0}

Experimental Protocols

This section provides a detailed methodology for the chiral HPLC analysis of this compound.

Materials and Reagents:

  • This compound reference standard

  • Racemic 3-Amino-3-(4-fluorophenyl)propan-1-ol

  • HPLC grade n-Hexane

  • HPLC grade 2-Propanol (IPA)

  • HPLC grade Ethanol (EtOH)

  • Trifluoroacetic acid (TFA)

Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a quaternary or binary pump, a UV detector, an autosampler, and a column thermostat.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as one based on amylose tris(3,5-dimethylphenylcarbamate), is recommended for this separation.

    • Dimensions: 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic acid (85:15:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Prepare a stock solution of racemic 3-Amino-3-(4-fluorophenyl)propan-1-ol in the mobile phase at a concentration of 1 mg/mL. From this, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a final concentration of approximately 0.1 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.

System Suitability:

Before sample analysis, perform a system suitability test by injecting the racemic standard solution six times. The system is deemed suitable for use if the following criteria are met:

  • Resolution (R_s): The resolution between the two enantiomer peaks should be greater than 2.0.

  • Tailing Factor (T_f): The tailing factor for each enantiomer peak should be between 0.8 and 1.5.

  • Relative Standard Deviation (RSD): The RSD for the peak areas of six replicate injections should be less than 2.0%.

Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the blank (mobile phase), followed by the racemic standard solution to identify the retention times of the two enantiomers.

  • Inject the sample solution.

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standard.

  • Calculate the enantiomeric purity of the (s)-enantiomer using the peak areas.

Calculation of Enantiomeric Purity:

Enantiomeric Purity (%) = [Area of (s)-enantiomer / (Area of (s)-enantiomer + Area of (R)-enantiomer)] x 100

Mandatory Visualization

The following diagrams illustrate the key aspects of the chiral HPLC analysis workflow.

Chiral_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Sample/ Standard dissolve Dissolve in Mobile Phase prep_start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter injection Inject Sample filter->injection hplc_system HPLC System with Chiral Column separation Chromatographic Separation injection->separation detection UV Detection at 220 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Enantiomeric Purity integration->calculation report Generate Report calculation->report Logical_Relationship analyte This compound method Chiral HPLC Method analyte->method csp Chiral Stationary Phase (Polysaccharide-based) method->csp mobile_phase Mobile Phase (Normal Phase) method->mobile_phase detection UV Detection method->detection output Enantiomeric Purity Determination csp->output mobile_phase->output detection->output

Determining the Enantiomeric Excess of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for determining the enantiomeric excess (e.e.) of the chiral amino alcohol (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol. The protocols outlined herein are essential for quality control, process optimization, and regulatory compliance in the development and manufacturing of chiral pharmaceuticals. The primary focus is on High-Performance Liquid Chromatography (HPLC), the most prevalent and robust technique for this purpose. Alternative methods, including Nuclear Magnetic Resonance (NMR) Spectroscopy and a high-throughput fluorescence-based assay, are also discussed.

Introduction

This compound is a chiral building block of significant interest in medicinal chemistry. As the pharmacological and toxicological profiles of enantiomers can differ substantially, the accurate determination of enantiomeric purity is a critical aspect of drug development. Enantiomeric excess (e.e.) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other in a mixture. It is calculated using the following formula:

e.e. (%) = |([S] - [R]) / ([S] + [R])| x 100

Where [S] and [R] are the concentrations or peak areas of the (S) and (R)-enantiomers, respectively. A racemic mixture has an e.e. of 0%, while an enantiomerically pure compound has an e.e. of 100%.

This application note provides a primary protocol using chiral HPLC, which offers direct separation of the enantiomers.

Analytical Methods for Enantiomeric Excess Determination

Several analytical techniques can be employed for the determination of the enantiomeric excess of chiral amino alcohols. The choice of method depends on factors such as the required accuracy, sample throughput, and available instrumentation.[1]

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR with Chiral Solvating AgentHigh-Throughput Fluorescence-Based Assay
Principle Direct physical separation of enantiomers on a chiral stationary phase.Separation of volatile (often derivatized) enantiomers on a chiral stationary phase.Formation of diastereomeric complexes leading to distinct NMR signals.Formation of fluorescent diastereomeric complexes with distinct emission properties.[2]
Sample Throughput MediumMediumLow to MediumHigh[2]
Analysis Time per Sample 15-45 minutes20-60 minutes5-20 minutes + sample preparation~4-6 hours for a 384-well plate[2]
Limit of Detection ng to µg rangepg to ng rangemg rangeng range[2]
Precision (%RSD) < 2%< 3%< 5%< 1% error in e.e.[2]
Derivatization Often not required.Typically required to increase volatility.[1]Not required, but a chiral agent is added.Not required, but involves complex formation.[2]

Primary Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used method for the accurate determination of the enantiomeric excess of non-volatile compounds like 3-Amino-3-(4-fluorophenyl)propan-1-ol. The method involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and subsequent separation. Polysaccharide-based CSPs are often effective for the separation of amino alcohols.

Recommended HPLC Conditions

The following table outlines the recommended starting conditions for the chiral separation of this compound. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Condition
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase
Expected Elution Order To be determined experimentally with individual enantiomer standards.
Experimental Workflow

The following diagram illustrates the workflow for determining the enantiomeric excess using chiral HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject onto Chiral Column C->D E Isocratic Elution D->E F UV Detection E->F G Integrate Peak Areas of Enantiomers F->G H Calculate % e.e. G->H

Chiral HPLC workflow for enantiomeric excess determination.
Data Analysis and Calculation

  • Identify the peaks corresponding to the (R) and (S)-enantiomers based on their retention times (requires injection of a racemic or individual enantiomer standard).

  • Integrate the peak area of each enantiomer.

  • Calculate the enantiomeric excess (% e.e.) using the formula:

    % e.e. = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

Expected Results

Under the proposed conditions, baseline separation of the two enantiomers is expected. The following table provides a hypothetical example of the data that could be obtained.

EnantiomerRetention Time (min)Peak Area
(R)-enantiomer8.51,500
(S)-enantiomer10.2298,500

Calculation Example:

  • % e.e. = [(298,500 - 1,500) / (298,500 + 1,500)] x 100 = 99.0%

Alternative Protocols

NMR Spectroscopy with a Chiral Solvating Agent

This technique involves the use of a chiral solvating agent (CSA) to induce a chemical shift difference between the enantiomers in the NMR spectrum. (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) is a common CSA for amines and alcohols.

  • Dissolve approximately 5-10 mg of the 3-Amino-3-(4-fluorophenyl)propan-1-ol sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a standard ¹H or ¹⁹F NMR spectrum of the sample.

  • Add approximately 1.1 equivalents of the chiral solvating agent (e.g., Mosher's acid) to the NMR tube.

  • Gently mix the contents and acquire another ¹H or ¹⁹F NMR spectrum.

  • Compare the spectra to identify the signals corresponding to the diastereomeric complexes.

  • Integrate the distinct signals for each diastereomer to determine their ratio and calculate the enantiomeric excess.

NMR_Logic Analyte Enantiomeric Mixture (R and S) Complexes Diastereomeric Complexes (R-CSA and S-CSA) Analyte->Complexes CSA Chiral Solvating Agent (e.g., Mosher's Acid) CSA->Complexes NMR NMR Spectroscopy (¹H or ¹⁹F) Complexes->NMR Signals Distinct NMR Signals for each Diastereomer NMR->Signals Integration Signal Integration Signals->Integration EE Enantiomeric Excess Calculation Integration->EE

Logic diagram for e.e. determination by NMR with a CSA.
High-Throughput Fluorescence-Based Assay

A sensitive and robust fluorescence-based assay can be used for determining the e.e. in mixtures of enantiomers of amino alcohols.[2] The method is based on the dynamic self-assembly of the analyte enantiomers with a chiral fluorescent ligand and another component to form fluorescent diastereomeric complexes with distinct fluorescence intensities or wavelengths.[2]

  • Prepare stock solutions of the analyte, a chiral fluorescent ligand (e.g., a BINOL derivative), and a linker molecule (e.g., 2-formylphenylboronic acid) in a suitable solvent like acetonitrile.

  • In a multi-well plate (e.g., 384-well), dispense the chiral ligand and linker molecule solutions into each well.

  • Add the analyte samples (standards of known e.e. and unknown samples) to the wells.

  • Incubate the plate to allow for the self-assembly of the diastereomeric complexes.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a plate reader.

  • Generate a calibration curve by plotting the fluorescence response against the known enantiomeric excess of the standards.

  • Determine the enantiomeric excess of the unknown samples by interpolating their fluorescence readings on the calibration curve.

Fluorescence_Workflow A Dispense Chiral Ligand and Boronic Acid to Wells B Add Analyte Samples (Standards and Unknowns) A->B C Incubate for Self-Assembly B->C D Read Fluorescence Intensity C->D E Generate Calibration Curve D->E F Determine % e.e. E->F

High-throughput fluorescence-based assay workflow.

Conclusion

This application note provides a detailed protocol for the determination of the enantiomeric excess of this compound using chiral HPLC, which is the recommended method for its accuracy and reliability. Alternative methods using NMR spectroscopy and a high-throughput fluorescence-based assay are also presented, offering flexibility based on experimental needs. The provided workflows and data tables serve as a comprehensive guide for researchers and professionals in the pharmaceutical industry to ensure the quality and stereochemical purity of this important chiral intermediate.

References

Application Note: 1H and 13C NMR Characterization of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the structural characterization of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a key chiral building block in the synthesis of pharmacologically active molecules, including the AKT inhibitor Capivasertib (AZD5363), rigorous structural confirmation is imperative.[1] This application note outlines the necessary steps for sample preparation and data acquisition and provides templates for the presentation of the resulting spectral data.

Introduction

This compound is a chiral β-amino alcohol of significant interest in medicinal chemistry and drug development.[1] Its enantiomerically pure form is a crucial intermediate for the synthesis of complex molecular architectures where specific stereochemistry is essential for biological activity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[2][3] This note describes the standardized methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Predicted NMR Data

The following tables are templates for the expected ¹H and ¹³C NMR spectral data for this compound. The exact chemical shifts (δ) and coupling constants (J) must be determined experimentally. The predicted multiplicities are based on the structure of the molecule.

Table 1: Template for ¹H NMR Data of this compound

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3TBDddTBD1H
H-2aTBDmTBD1H
H-2bTBDmTBD1H
H-1aTBDmTBD1H
H-1bTBDmTBD1H
Ar-HTBDmTBD4H
-NH₂TBDbr s-2H
-OHTBDbr s-1H

*TBD: To Be Determined experimentally. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad.

Table 2: Template for ¹³C NMR Data of this compound

AssignmentChemical Shift (δ, ppm)
C-3TBD
C-2TBD
C-1TBD
C-1'TBD
C-2'/C-6'TBD
C-3'/C-5'TBD
C-4'TBD

*TBD: To Be Determined experimentally.

Experimental Protocol

This section details the procedure for preparing a sample of this compound for NMR analysis and the general parameters for data acquisition.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Commonly used solvents include Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), and Dimethyl sulfoxide-d₆ (DMSO-d₆).[4][5] The choice of solvent can affect the chemical shifts of exchangeable protons (-NH₂ and -OH).

  • Sample Concentration:

    • For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[6]

    • For ¹³C NMR, a higher concentration is generally required due to the lower natural abundance of the ¹³C isotope. Aim for a concentration of 50-100 mg in 0.6-0.7 mL of solvent.[6]

  • Sample Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[4]

  • Internal Standard: An internal standard such as tetramethylsilane (TMS) can be added to the solvent by the manufacturer or introduced by the user to provide a reference signal at 0.00 ppm.[7][8]

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz or higher is recommended for good signal dispersion.

  • Number of Scans: 16 to 64 scans are typically sufficient.

  • Relaxation Delay: A delay of 1-2 seconds between scans is usually adequate.

  • Pulse Width: A 30° or 45° pulse angle is common for routine spectra.

  • Acquisition Time: Typically 2-4 seconds.

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

  • Technique: Proton-decoupled mode is standard to simplify the spectrum to singlets for each unique carbon.[9]

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low sensitivity of the ¹³C nucleus.

  • Relaxation Delay: A delay of 2-5 seconds is recommended, and may need to be increased for quaternary carbons.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis A Weigh 5-25 mg (1H) or 50-100 mg (13C) of Sample B Dissolve in ~0.7 mL of Deuterated Solvent A->B C Filter Solution into NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E F Process Spectra (FT, Phasing, Baseline Correction) D->F E->F G Integrate 1H Spectrum F->G H Assign Signals and Determine Coupling Constants G->H I Compile Data into Tables H->I

Caption: Workflow for the NMR characterization of this compound.

Data Analysis and Interpretation

Upon acquisition, the raw data (Free Induction Decay, FID) should be processed using appropriate software. This typically involves Fourier transformation, phase correction, and baseline correction. For the ¹H spectrum, the signals should be integrated to determine the relative number of protons corresponding to each resonance. The chemical shifts, multiplicities, and coupling constants for both ¹H and ¹³C spectra should then be determined and assigned to the respective atoms in the molecule. This comprehensive analysis will serve to confirm the structure and purity of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can be categorized into three main groups:

  • Process-Related Impurities: These arise from the synthetic route itself.

    • Unreacted Starting Materials: The immediate precursor, 3-Amino-3-(4-fluorophenyl)propan-1-one, may be present if the reduction reaction is incomplete.

    • Reagent-Related Impurities: If borane reagents are used for the asymmetric reduction, boron salts can be present as byproducts after workup and purification.

  • Enantiomeric Impurity: The unwanted (R)-enantiomer, (R)-3-Amino-3-(4-fluorophenyl)propan-1-ol, is a critical impurity that affects the stereochemical purity of the final product. The precise (S)-stereochemistry is often imperative for the biological activity of the final active pharmaceutical ingredient.[1]

  • Degradation Products: Although generally stable, the amino alcohol functionality can be susceptible to oxidation under harsh conditions or prolonged exposure to air, potentially forming the corresponding ketone or aldehyde.

Q2: How can I minimize the formation of the (R)-enantiomer?

A2: The key to high enantiomeric purity lies in the asymmetric reduction step. To minimize the formation of the (R)-enantiomer, consider the following:

  • Catalyst Selection: The choice of a highly stereoselective catalyst is crucial. Corey-Bakshi-Shibata (CBS) catalysts are well-established for achieving high enantioselectivity in ketone reductions.

  • Reaction Conditions: Temperature, solvent, and the rate of addition of the reducing agent can significantly impact the enantioselectivity. It is essential to strictly follow optimized reaction protocols.

  • Chiral Purity of Starting Materials: Ensure the chiral auxiliary or catalyst used is of high enantiomeric purity.

Q3: What are the recommended storage conditions for this compound to prevent degradation?

A3: To ensure stability, it is recommended to store the compound in a cool, dark place, protected from light and oxygen. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is ideal. The compound should be stored in a tightly sealed container to prevent moisture absorption and contamination.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and analysis of this compound.

Low Yield or Incomplete Reaction
Potential Cause Suggested Solution
Inactive Reducing Agent Use a fresh, properly stored batch of the reducing agent (e.g., borane-dimethyl sulfide complex). Ensure anhydrous reaction conditions as moisture can quench the reagent.
Poor Quality Starting Material Verify the purity of the starting aminoketone. Impurities can interfere with the catalyst and the reaction.
Suboptimal Reaction Temperature Ensure the reaction is maintained at the optimal temperature for the chosen catalyst system. For many asymmetric reductions, this involves cooling to low temperatures (e.g., -20°C).
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.
Poor Enantiomeric Purity
Potential Cause Suggested Solution
Inefficient Chiral Catalyst Verify the activity and enantiomeric purity of the catalyst. Consider screening different chiral catalysts or ligands.
Incorrect Stoichiometry Ensure the correct molar ratio of substrate to catalyst and reducing agent is used as per the optimized protocol.
Temperature Fluctuations Maintain strict temperature control throughout the reaction, as deviations can significantly impact enantioselectivity.
Racemization during Workup or Purification Avoid harsh acidic or basic conditions during the workup. Purify the product using methods that are unlikely to cause racemization, such as crystallization or flash chromatography with a neutral stationary phase.
Presence of Unexpected Peaks in HPLC Analysis
Potential Cause Suggested Solution
Side Reactions Over-reduction can lead to byproducts. Optimize the stoichiometry of the reducing agent.
Degradation of the Product If the sample has been stored improperly or for a long time, degradation may have occurred. Re-purify the sample if necessary and store it under the recommended conditions.
Contamination from Solvents or Glassware Use high-purity solvents and ensure all glassware is scrupulously clean and dry.

Data Presentation

Table 1: Summary of Common Impurities

Impurity Name Structure Typical Origin Analytical Method for Detection
3-Amino-3-(4-fluorophenyl)propan-1-one(Not shown)Unreacted Starting MaterialHPLC, GC-MS
(R)-3-Amino-3-(4-fluorophenyl)propan-1-ol(Not shown)Undesired EnantiomerChiral HPLC
Boron Salts (e.g., Boric Acid)B(OH)₃Byproduct of Borane ReductionICP-MS (for elemental boron)
Oxidized Product (Ketone/Aldehyde)(Not shown)DegradationHPLC, LC-MS

Experimental Protocols

Key Experiment: Asymmetric Reduction of 3-Amino-3-(4-fluorophenyl)propan-1-one

This protocol is a general guideline for the asymmetric reduction using a CBS catalyst and borane-dimethyl sulfide (BMS) complex. Optimization may be required.

  • Catalyst Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene). Add anhydrous Tetrahydrofuran (THF) to the flask.

  • Reaction Setup: Cool the catalyst solution to -20 °C in a cryocool bath.

  • Addition of Reducing Agent: Slowly add Borane-dimethyl sulfide complex (1.1 eq) to the catalyst solution and stir for 10 minutes.

  • Substrate Addition: In a separate flask, dissolve 3-Amino-3-(4-fluorophenyl)propan-1-one hydrochloride (1.0 eq) in a minimal amount of anhydrous THF and neutralize with a suitable base (e.g., triethylamine) if starting from the salt. Filter off the resulting salt.

  • Add the solution of the free aminoketone dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, quench it by the slow addition of methanol. Allow the mixture to warm to room temperature and stir for 30 minutes. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Analytical Method: Chiral HPLC for Enantiomeric Purity

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

Parameter Condition
Column Chiral Stationary Phase (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H)
Mobile Phase A mixture of n-hexane and a polar organic solvent like isopropanol or ethanol, often with a basic additive like diethylamine to improve peak shape. A typical starting point is n-Hexane:Isopropanol (90:10 v/v).
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase or a compatible solvent.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis of Precursor cluster_reduction Asymmetric Reduction 4-Fluoroacetophenone 4-Fluoroacetophenone Mannich_Reaction Mannich Reaction (+ Formaldehyde, Amine HCl) 4-Fluoroacetophenone->Mannich_Reaction Aminoketone 3-Amino-3-(4-fluorophenyl)propan-1-one Mannich_Reaction->Aminoketone Asymmetric_Reduction Asymmetric Reduction (e.g., CBS Catalyst, Borane) Aminoketone->Asymmetric_Reduction Final_Product This compound Asymmetric_Reduction->Final_Product

Caption: Synthetic workflow for this compound.

Impurity_Analysis_Troubleshooting Start HPLC Analysis Shows Unexpected Peaks Check_Retention_Times Compare Retention Times with Known Standards Start->Check_Retention_Times Impurity_Identified Impurity Identified? Check_Retention_Times->Impurity_Identified Process_Impurity Process-Related Impurity (e.g., Starting Material) Impurity_Identified->Process_Impurity Yes Enantiomeric_Impurity Enantiomeric Impurity ((R)-enantiomer) Impurity_Identified->Enantiomeric_Impurity Yes Degradation_Product Degradation Product Impurity_Identified->Degradation_Product Yes Unknown_Impurity Unknown Impurity Impurity_Identified->Unknown_Impurity No Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Process_Impurity->Optimize_Reaction Optimize_Catalyst Optimize Chiral Catalyst and Conditions Enantiomeric_Impurity->Optimize_Catalyst Improve_Storage Improve Storage Conditions (Inert Atmosphere, Low Temp) Degradation_Product->Improve_Storage Characterize_Impurity Characterize by LC-MS, NMR Unknown_Impurity->Characterize_Impurity

Caption: Troubleshooting logic for impurity identification in HPLC analysis.

References

troubleshooting low yield in the synthesis of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol

Welcome to the technical support center for the synthesis of this compound. This valuable chiral building block is a key intermediate in the development of pharmaceuticals, such as the AKT inhibitor Capivasertib (AZD5363).[1] Achieving a high yield of the desired (S)-enantiomer is critical for the efficacy and economic viability of the final active pharmaceutical ingredient.[1] This guide provides troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your synthetic protocol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Asymmetric Reduction & Stereoselectivity

Q1: My reaction is producing the desired amino alcohol, but the yield is low and the enantiomeric excess (ee) is poor. What are the likely causes?

A1: Low yield and poor enantioselectivity in the asymmetric reduction of a prochiral ketone precursor (e.g., 3-amino-1-(4-fluorophenyl)propan-1-one) are common issues. The root cause often lies in the choice of catalyst and reaction conditions.

  • Catalyst Selection: The choice between a chemical catalyst and a biocatalyst is critical.

    • Chemical Catalysts: Transition metal complexes with chiral ligands (e.g., Ruthenium-BINAP) can offer high efficiency and broad substrate scope. However, their activity is highly sensitive to substrate purity, solvent, temperature, and pressure. The choice of the ligand enantiomer, such as (R)-BINAP versus (S)-BINAP, directly dictates the stereochemical outcome.[2]

    • Biocatalysts: Enzymes or whole-cell systems (like baker's yeast, Saccharomyces cerevisiae) operate under mild conditions (ambient temperature and pressure) and can provide very high enantioselectivity (>99% ee).[2][3] However, their substrate scope can be more limited, and reaction times may be longer.[2]

  • Reaction Conditions:

    • Temperature: Both chemical and biocatalytic reductions are temperature-sensitive. Sub-optimal temperatures can lead to lower conversion rates or reduced enantioselectivity.

    • Hydrogen Source/Reducing Agent: For catalytic hydrogenations, hydrogen pressure must be carefully controlled. For reductions using hydrides (e.g., NaBH4) or transfer hydrogenation (e.g., using isopropanol), the stoichiometry and purity of the reducing agent are paramount.[3]

    • Solvent: The polarity and type of solvent can significantly influence catalyst activity and selectivity.[4]

Q2: How do I choose the correct enantiomer of the chiral catalyst to obtain the (S)-product?

A2: The stereochemical outcome is directly determined by the chirality of the catalyst. For widely used catalysts like those based on BINAP ligands, the (S)-ligand typically yields the (S)-alcohol and the (R)-ligand yields the (R)-alcohol from the corresponding ketone. However, this is a general rule and can be substrate-dependent. It is crucial to consult the literature for the specific catalyst system and substrate you are using. For biocatalysts, a specific microorganism or enzyme usually has a preference for producing one enantiomer.[2]

Section 2: Starting Materials & Side Reactions

Q3: I suspect side reactions are lowering my yield. What are the common side products and how can they be minimized?

A3: Several side reactions can compete with the desired transformation, reducing the overall yield.

  • Formation of the Achiral Alcohol: Over-reduction or non-selective reduction can lead to the formation of 1-(4-fluorophenyl)propane-1,3-diol. This is particularly a risk if using strong, non-selective reducing agents like lithium aluminum hydride without careful control of stoichiometry and temperature.

  • Byproducts from Impurities: Impurities in the starting material can react to form undesired byproducts, complicating purification and lowering the isolated yield. Ensure the precursor ketone or β-keto ester is of high purity before the asymmetric reduction step.

  • Racemization: Although less common under well-controlled reduction conditions, some conditions (e.g., harsh pH during work-up) could potentially lead to racemization, which would lower the enantiomeric excess.[5]

  • Competition between Reactants: In syntheses starting from aldehydes and imines, competitive reduction can lead to the formation of 1,2-diols or 1,2-diamines as byproducts.[6]

Q4: How critical is the quality of solvents and reagents?

A4: Extremely critical.

  • Solvents: Use dry, degassed solvents, especially for organometallic catalysts, which are often sensitive to air and moisture.[7]

  • Reagents: The purity of the hydrogen donor (e.g., isopropanol, formic acid) or the quality of the hydrogen gas is important. The activity of hydride reducing agents like NaBH4 degrades with improper storage.

  • Catalyst Inhibitors: Trace impurities in the substrate or solvent can act as catalyst poisons, drastically reducing reaction rates and yields.

Section 3: Work-up & Purification

Q5: I am observing a significant loss of product during the extraction and purification stages. What can I do to improve recovery?

A5: Product loss during work-up is a frequent problem, especially for polar amino alcohols which can have some water solubility.

  • pH Adjustment: Before extraction, ensure the aqueous phase is adjusted to the correct pH. The amino alcohol is best extracted into an organic solvent under basic conditions (pH > 10), which deprotonates the ammonium salt to the free amine, increasing its organic solubility.

  • Solvent Selection: Use an appropriate extraction solvent. Dichloromethane or a 9:1 mixture of dichloromethane/isopropanol can be effective. Perform multiple extractions (e.g., 3-4 times) with smaller volumes of solvent rather than one large extraction to maximize recovery.

  • Emulsion Formation: Amino alcohols can sometimes act as surfactants, leading to emulsions during extraction. If an emulsion forms, adding brine (saturated NaCl solution) can help break it.

  • Purification Method:

    • Crystallization: If the product is a solid, crystallization is an excellent method for purification that can also enhance enantiomeric purity. Test various solvent systems to find one that gives good crystals and high recovery.

    • Column Chromatography: If the product is an oil or difficult to crystallize, silica gel chromatography is the standard alternative. Use a solvent system that provides good separation from impurities (e.g., a gradient of methanol in dichloromethane). To prevent streaking on the column, it is sometimes beneficial to add a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent.

Data Presentation: Catalyst Performance

The selection of a catalyst system is one of the most critical factors influencing both yield and stereoselectivity. The table below summarizes typical results for the asymmetric reduction of aromatic β-keto esters to chiral β-hydroxy esters, which are precursors to chiral amino alcohols.

Catalyst SystemSubstrate TypeTypical Yield (%)Typical ee (%)ConditionsAdvantagesDisadvantages
Ru-BINAP Aromatic β-Keto Ester85 - 98%> 95% (S) or (R)H₂ (10-100 atm), Methanol/Ethanol, 25-50 °CHigh yield & ee, broad scope[2]Requires high pressure, potential metal contamination[2]
Baker's Yeast (S. cerevisiae) Aromatic β-Keto Ester56 - 96%[4]> 99% (S)[8]Water/Buffer, Glucose, 25-35 °CEnvironmentally friendly, mild conditions, high ee[2]Longer reaction times, substrate limitations[2]
Recombinant Reductase Aromatic Ketone95 - 99%[3]> 99% (S) or (R)Buffer, Isopropanol (for NADH regeneration)[3]Excellent yield & ee, highly specificHigher initial cost, requires specific enzyme

Experimental Protocols

Protocol: Biocatalytic Reduction of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate

This protocol describes a general procedure for the asymmetric reduction of a precursor ketone using a whole-cell biocatalyst.

  • Preparation of Biocatalyst:

    • In a 500 mL flask, dissolve 20 g of D-glucose and 5 g of baker's yeast in 200 mL of tap water.

    • Stir the suspension at 30 °C for 30 minutes to activate the yeast.

  • Reaction:

    • Dissolve 2.1 g (10 mmol) of ethyl 3-(4-fluorophenyl)-3-oxopropanoate in 10 mL of ethanol.

    • Add the substrate solution dropwise to the activated yeast suspension over 20 minutes.

    • Seal the flask with a fermentation lock or a balloon to allow CO₂ to escape.

    • Stir the mixture vigorously at 30 °C.

  • Monitoring:

    • Monitor the reaction progress by taking small aliquots (1 mL), extracting with ethyl acetate, and analyzing by TLC or chiral HPLC. The reaction is typically complete within 24-48 hours.

  • Work-up:

    • Once the starting material is consumed, add 50 g of celite to the reaction mixture and stir for 15 minutes.

    • Filter the mixture through a pad of celite to remove the yeast cells. Wash the filter cake with 50 mL of ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with 75 mL of ethyl acetate.

    • Combine the organic layers, wash with 50 mL of brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to yield the crude ethyl (S)-3-hydroxy-3-(4-fluorophenyl)propanoate.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to obtain the pure β-hydroxy ester. The subsequent steps would involve amination and reduction of the ester to the desired amino alcohol product.

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram provides a logical workflow to diagnose the cause of low reaction yield.

TroubleshootingWorkflow start Low Yield or Purity Observed check_sm Step 1: Verify Starting Material (Purity via NMR, HPLC) start->check_sm sm_ok Purity >98%? check_sm->sm_ok purify_sm Action: Purify Starting Material (Distillation, Recrystallization, Chromatography) sm_ok->purify_sm No check_reagents Step 2: Check Reagents & Catalyst (Age, Storage, Purity) sm_ok->check_reagents Yes purify_sm->check_sm reagents_ok Reagents Fresh & Active? check_reagents->reagents_ok replace_reagents Action: Use Fresh Reagents/Catalyst reagents_ok->replace_reagents No check_conditions Step 3: Review Reaction Conditions (Temp, Time, Atmosphere, Solvent) reagents_ok->check_conditions Yes replace_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Action: Optimize Conditions (Run small-scale trials) conditions_ok->optimize_conditions No check_workup Step 4: Analyze Work-up & Purification (Check pH, Extraction Solvent, Emulsions) conditions_ok->check_workup Yes optimize_conditions->check_conditions workup_ok Recovery Efficient? check_workup->workup_ok optimize_workup Action: Optimize Work-up Protocol (Adjust pH, use more extractions) workup_ok->optimize_workup No end_node Problem Resolved workup_ok->end_node Yes optimize_workup->check_workup

Caption: A step-by-step workflow for troubleshooting low yield.

Generalized Synthetic Pathway & Potential Side Reactions

This diagram illustrates the desired reaction pathway from a precursor and highlights potential competing side reactions.

ReactionPathway cluster_side Potential Issues start_material 3-Amino-1-(4-fluorophenyl) propan-1-one (Prochiral Ketone) catalyst Asymmetric Reduction (e.g., Ru-BINAP + H₂ or Biocatalyst) start_material->catalyst side_product_over 1-(4-fluorophenyl) propane-1,3-diol (Over-reduction) start_material->side_product_over Non-selective Reducing Agent product_s (S)-3-Amino-3-(4-fluorophenyl) propan-1-ol (Desired Product) catalyst->product_s High ee side_product_r (R)-3-Amino-3-(4-fluorophenyl) propan-1-ol (Undesired Enantiomer) catalyst->side_product_r Low ee side_product_racemic Racemic Mixture product_s->side_product_racemic Racemization (e.g., harsh work-up)

References

optimization of reaction parameters for (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the optimization of reaction parameters for the synthesis of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction step.

Step 1: Mannich Reaction for 3-Amino-3-(4-fluorophenyl)propan-1-one (Precursor) Synthesis

Issue 1: Low or No Yield of the Aminoketone Precursor

  • Question: My Mannich reaction with 4-fluoroacetophenone, formaldehyde (or paraformaldehyde), and an amine salt (e.g., dimethylamine hydrochloride) is resulting in a low yield or primarily unreacted starting material. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in the Mannich reaction of aromatic ketones can stem from several factors. Here is a systematic approach to troubleshoot this issue:

    • Inadequate Reaction Conditions: Ensure the reaction is heated sufficiently, typically to reflux in a suitable solvent like ethanol. The reaction time might also need to be extended. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Reagent Quality: Use high-purity starting materials. Paraformaldehyde should be dry, and the amine salt should not be excessively clumped, which can indicate moisture absorption.

    • pH of the Reaction Mixture: The Mannich reaction is sensitive to pH. A catalytic amount of a strong acid, like hydrochloric acid, is often necessary to facilitate the formation of the electrophilic iminium ion.

    • Side Reactions: Aromatic ketones can undergo self-condensation (aldol reaction) under basic conditions. Ensure the reaction mixture remains acidic.

Issue 2: Formation of Side Products

  • Question: I am observing significant side product formation in my Mannich reaction. What are the common side products and how can I minimize them?

  • Answer: The primary side products in this reaction are often from the self-condensation of 4-fluoroacetophenone or the formation of bis-Mannich products.

    • To minimize self-condensation: Maintain acidic conditions throughout the reaction.

    • To avoid bis-alkylation: Use a stoichiometric amount of the amine and formaldehyde relative to the ketone. A slight excess of the ketone can also favor the mono-Mannich product.

Step 2: Asymmetric Reduction to this compound

Issue 1: Low Enantioselectivity (ee%) in the CBS Reduction

  • Question: The Corey-Bakshi-Shibata (CBS) reduction of my 3-amino-3-(4-fluorophenyl)propan-1-one is resulting in a low enantiomeric excess (ee%). How can I improve the stereoselectivity?

  • Answer: Achieving high enantioselectivity in a CBS reduction is critically dependent on several parameters:

    • Purity of the Substrate: Impurities in the aminoketone precursor can interfere with the chiral catalyst, leading to poor stereocontrol. Ensure the precursor is purified before the reduction step.

    • Moisture Content: The CBS reduction is highly sensitive to moisture. All glassware must be flame-dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).

    • Reaction Temperature: Lowering the reaction temperature, often to -20°C or even -78°C, can significantly enhance enantioselectivity.

    • Rate of Addition: Slow, dropwise addition of the borane reagent to the mixture of the substrate and catalyst is crucial for maintaining catalytic turnover and high stereoselectivity.

    • Choice of Borane Source: Borane-dimethyl sulfide (BMS) or borane-THF complex are commonly used. The choice of borane source can sometimes influence the enantioselectivity.

Issue 2: Low Yield of the Chiral Amino Alcohol

  • Question: My asymmetric reduction is giving a low yield of the desired this compound. What are the potential causes and solutions?

  • Answer: Low yields can be due to incomplete reaction, side reactions, or issues during workup and purification.

    • Incomplete Reaction: Monitor the reaction by TLC to ensure all the starting material has been consumed before quenching the reaction. If the reaction stalls, a small additional charge of the borane reagent might be necessary.

    • Side Reactions: Over-reduction of the aromatic ring is generally not an issue under standard CBS conditions. However, the formation of borane-amine complexes can sometimes sequester the reducing agent.

    • Workup and Purification: The workup of borane-mediated reactions requires care. Quenching with methanol should be done slowly at low temperature. The resulting borate esters need to be hydrolyzed, typically by an acidic workup, to liberate the alcohol. The product is an amino alcohol and can be water-soluble, especially in its protonated form. Ensure thorough extraction with an appropriate organic solvent after basification of the aqueous layer. Purification by column chromatography on silica gel may be necessary, and the choice of eluent is critical to avoid product streaking.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

A1: A common and effective synthetic route involves a two-step process:

  • Mannich Reaction: Condensation of 4-fluoroacetophenone with formaldehyde and a suitable amine (e.g., dimethylamine hydrochloride followed by demethylation, or ammonia) to form the precursor, 3-amino-3-(4-fluorophenyl)propan-1-one.

  • Asymmetric Reduction: Enantioselective reduction of the prochiral aminoketone to the desired (s)-amino alcohol using a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst or a ketoreductase enzyme.

Q2: Which catalyst is better for the asymmetric reduction: a CBS catalyst or a ketoreductase?

A2: The choice of catalyst depends on several factors, including scale, desired enantiopurity, and available resources.

  • CBS Catalysts: Offer high enantioselectivity for a broad range of ketones and are well-established in organic synthesis. However, they require strictly anhydrous conditions and cryogenic temperatures.

  • Ketoreductases (KREDs): Are enzymes that can provide extremely high enantioselectivity (often >99% ee) under mild, aqueous conditions (room temperature, neutral pH). They are also environmentally friendly. However, identifying a suitable KRED for a specific substrate may require screening a library of enzymes.

Q3: How can I monitor the progress of the reactions?

A3: Both the Mannich reaction and the asymmetric reduction can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes, with a small amount of triethylamine for the amino compounds) to separate the starting materials from the products. Visualization can be achieved using UV light and/or staining with a suitable agent like potassium permanganate or ninhydrin.

Q4: What are the critical safety precautions for this synthesis?

A4:

  • Borane Reagents: Borane-dimethyl sulfide (BMS) and borane-THF are flammable and react violently with water. Handle them in a fume hood under an inert atmosphere.

  • Solvents: Use anhydrous solvents, which are often flammable.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • This compound: This compound is classified as causing severe skin burns and eye damage. Handle with care and consult the Safety Data Sheet (SDS).[1]

Data Presentation

Table 1: Comparison of Catalytic Systems for the Asymmetric Reduction of Analogous Aminoketones

Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (ee%)Reaction Conditions
(R)-2-Methyl-CBS-oxazaborolidine / BH₃·SMe₂3-Amino-1-phenylpropan-1-one(S)-3-Amino-1-phenylpropan-1-ol~85-95%>95%THF, -20°C
Ketoreductase (KRED)3-Amino-1-(4-fluorophenyl)propan-1-one(S)-3-Amino-1-(4-fluorophenyl)propan-1-ol>90%>99%Aqueous buffer, 30°C
RuCl₂[(R)-BINAP] / H₂N-Boc-3-amino-1-phenylpropan-1-one(S)-N-Boc-3-amino-1-phenylpropan-1-ol~90%>98%Methanol, 50 atm H₂

Note: Data is compiled from literature on analogous compounds and serves as a general guide. Actual results may vary.

Experimental Protocols

Protocol 1: Synthesis of 3-(Dimethylamino)-3-(4-fluorophenyl)propan-1-one Hydrochloride (Mannich Reaction)
  • To a round-bottom flask equipped with a reflux condenser, add 4-fluoroacetophenone (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq).

  • Add ethanol as the solvent, followed by a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from ethanol/acetone to obtain pure 3-(dimethylamino)-3-(4-fluorophenyl)propan-1-one hydrochloride.

Protocol 2: Asymmetric Reduction using (R)-2-Methyl-CBS-oxazaborolidine
  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).

  • Add anhydrous tetrahydrofuran (THF) and cool the solution to -20°C.

  • Slowly add borane-dimethyl sulfide complex (BMS, 1.1 eq) to the catalyst solution and stir for 10 minutes.

  • In a separate flask, dissolve 3-amino-3-(4-fluorophenyl)propan-1-one hydrochloride (1.0 eq) in a minimal amount of anhydrous THF and neutralize with triethylamine (1.1 eq). Filter off the triethylamine hydrochloride salt.

  • Add the solution of the free aminoketone dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20°C.

  • Stir the reaction at -20°C and monitor by TLC. The reaction is typically complete within 2-4 hours.

  • Once complete, quench the reaction by the slow addition of methanol at -20°C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Concentrate the mixture under reduced pressure. Add 1 M HCl and stir for 30 minutes.

  • Wash the aqueous layer with diethyl ether. Basify the aqueous layer with 2 M NaOH to pH > 12 and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel if necessary.

Visualizations

experimental_workflow cluster_step1 Step 1: Mannich Reaction cluster_step2 Step 2: Asymmetric Reduction start_materials 4-Fluoroacetophenone, Formaldehyde, Amine Salt mannich_reaction Mannich Condensation (Reflux in Ethanol, cat. HCl) start_materials->mannich_reaction aminoketone 3-Amino-3-(4-fluorophenyl)propan-1-one mannich_reaction->aminoketone aminoketone_input 3-Amino-3-(4-fluorophenyl)propan-1-one asymmetric_reduction Asymmetric Reduction ((R)-CBS catalyst or Ketoreductase) aminoketone_input->asymmetric_reduction final_product This compound asymmetric_reduction->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_workflow start Low Yield or Low Enantioselectivity check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Anhydrous) start->check_conditions check_stoichiometry Check Reagent Stoichiometry start->check_stoichiometry purify_sm Purify Starting Materials check_purity->purify_sm Impurities Detected optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions Suboptimal adjust_stoichiometry Adjust Reagent Stoichiometry check_stoichiometry->adjust_stoichiometry Incorrect success Improved Result purify_sm->success optimize_conditions->success adjust_stoichiometry->success

Caption: General troubleshooting workflow for synthesis optimization.

References

Technical Support Center: (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the removal of byproducts during the synthesis of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Incomplete reaction or presence of starting material in the final product.

  • Question: My post-reaction analysis (TLC, LC-MS, or ¹H NMR) indicates the presence of the starting material, ethyl 3-amino-3-(4-fluorophenyl)propanoate. What could be the cause and how can I remove it?

  • Answer: Incomplete reduction of the starting ester is a common issue. This can be due to insufficient reducing agent, poor quality of the reducing agent (e.g., deactivated Lithium Aluminum Hydride - LiAlH₄), or a reaction time that is too short.

    Troubleshooting Steps:

    • Ensure Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Verify Reagent Quality: Use a fresh, unopened container of LiAlH₄ or titrate to determine its activity.

    • Optimize Reaction Conditions: Consider increasing the equivalents of LiAlH₄ (typically 1.5-2.0 equivalents are used for ester reduction) and extending the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot disappears.

    • Purification: If the reaction has been worked up, the unreacted ester can be removed by column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will typically elute the less polar ester before the more polar amino alcohol product.

Issue 2: Formation of an acidic byproduct.

  • Question: My crude product has a poor aqueous solubility and my NMR spectrum shows a broad peak, suggesting the presence of a carboxylic acid. What is this byproduct and how can I remove it?

  • Answer: The presence of moisture during the reaction or workup can lead to the hydrolysis of the starting ester to form 3-Amino-3-(4-fluorophenyl)propanoic acid.

    Troubleshooting Steps:

    • Acid-Base Extraction: This acidic byproduct can be effectively removed with a simple acid-base extraction during the workup.

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃). The acidic byproduct will be deprotonated and move into the aqueous layer.

      • Separate the aqueous layer.

      • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it to obtain the purified product.

Issue 3: Presence of the undesired (R)-enantiomer.

  • Question: My chiral HPLC analysis shows the presence of the undesired (R)-enantiomer. How can I improve the enantiomeric excess (e.e.) of my product?

  • Answer: The presence of the (R)-enantiomer indicates incomplete stereocontrol during the synthesis. While optimizing the asymmetric synthesis is the primary goal, there are methods to separate the enantiomers post-synthesis.

    Troubleshooting Steps:

    • Chiral Column Chromatography: This is the most direct method for separating enantiomers. The choice of chiral stationary phase (CSP) is crucial. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are often effective for separating amino alcohols. A screening of different chiral columns and mobile phases will be necessary to find the optimal separation conditions.

    • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic or enantiomerically enriched amino alcohol with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. The desired diastereomeric salt is then treated with a base to liberate the pure (s)-enantiomer.

Issue 4: Difficulty in removing inorganic salts from the workup.

  • Question: After quenching my LiAlH₄ reaction, I am left with a gelatinous precipitate of aluminum and lithium salts that is difficult to filter and results in low product yield. How can I improve the workup?

  • Answer: The formation of gelatinous aluminum hydroxides is a common problem in LiAlH₄ reductions. The Fieser workup is a widely used and effective method to produce a granular, easily filterable precipitate.[1]

    Troubleshooting Steps (Fieser Workup): For a reaction using 'x' grams of LiAlH₄:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add 'x' mL of water.

    • Slowly add 'x' mL of 15% aqueous NaOH solution.

    • Add '3x' mL of water.

    • Allow the mixture to warm to room temperature and stir vigorously for 15-30 minutes. This should result in a white, granular precipitate.

    • Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with an appropriate organic solvent (e.g., THF, ethyl acetate) to recover the product.

Data Presentation

Table 1: Typical Byproducts and Their Removal Strategies

ByproductPotential CauseRecommended Removal Method
Ethyl 3-amino-3-(4-fluorophenyl)propanoateIncomplete reactionColumn chromatography on silica gel
3-Amino-3-(4-fluorophenyl)propanoic acidHydrolysis of starting esterAcid-base extraction with NaHCO₃(aq)
(R)-3-Amino-3-(4-fluorophenyl)propan-1-olIncomplete stereocontrolChiral HPLC or diastereomeric salt crystallization
Lithium and Aluminum SaltsReaction workupFieser workup or treatment with Rochelle's salt

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the chosen mobile phase.

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 1:1 Hexane:Ethyl Acetate, then pure Ethyl Acetate, and finally a small percentage of methanol if necessary).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Chiral HPLC Analysis

  • Column: Chiralpak® IA (or other suitable polysaccharide-based chiral column)

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A common starting point is 90:10 hexane:isopropanol. A small amount of an amine modifier (e.g., 0.1% diethylamine) may be required to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

Mandatory Visualization

Byproduct_Removal_Workflow start Crude Product from This compound Synthesis workup Aqueous Workup (e.g., Fieser Method) start->workup Removal of inorganic salts extraction Acid-Base Extraction (wash with NaHCO3) workup->extraction Removal of acidic byproducts chromatography Silica Gel Column Chromatography extraction->chromatography Removal of unreacted ester chiral_sep Chiral Separation (Chiral HPLC or Crystallization) chromatography->chiral_sep Removal of (R)-enantiomer final_product Pure this compound chiral_sep->final_product

Caption: Workflow for the purification of this compound.

References

improving the enantioselectivity of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the enantioselectivity of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol synthesis. This chiral amino alcohol is a key building block in the development of advanced therapeutics, most notably as an intermediate for the AKT inhibitor Capivasertib (AZD5363)[1]. Achieving high enantiomeric purity is critical for the efficacy of the final active pharmaceutical ingredient.

This guide is structured into frequently asked questions (FAQs), detailed troubleshooting, experimental protocols, and data summaries to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for producing this compound with high enantioselectivity?

A1: The two most effective and widely used strategies for the enantioselective synthesis of this target molecule are:

  • Catalytic Asymmetric Hydrogenation: This method involves the reduction of a prochiral ketone precursor, typically N-protected 3-amino-1-(4-fluorophenyl)propan-1-one, using a chiral transition metal catalyst (e.g., Ruthenium or Rhodium) under a hydrogen atmosphere. The choice of chiral ligand is crucial for achieving high enantioselectivity[2].

  • Biocatalysis: Enzymatic methods, such as asymmetric reductive amination using transaminases (TAm) or amine dehydrogenases (AmDH), offer a green and highly selective alternative. These reactions can convert the ketone precursor directly to the chiral amino alcohol with excellent enantiomeric excess (e.e.) under mild conditions[3][4][5].

Q2: How is the enantiomeric excess (e.e.) of the final product typically determined?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the e.e. of chiral amino alcohols. This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for quantification.

Q3: Why is N-protection of the amine often necessary during chemical synthesis?

A3: The amino group in the ketone precursor can coordinate to the metal catalyst, potentially interfering with the desired catalytic cycle and leading to catalyst inhibition or undesired side reactions. Protecting the amine, for example as a carbamate (e.g., Boc) or an amide, prevents this interference and often leads to higher yields and better enantioselectivity. The protecting group is then removed in a subsequent step.

Q4: Can I influence which enantiomer ((s) or (r)) is produced?

A4: Yes. In catalytic asymmetric hydrogenation, the chirality of the product is determined by the chirality of the ligand used. For example, using an (S,S)-configured diamine ligand with a ruthenium catalyst will typically yield one enantiomer, while the corresponding (R,R)-ligand will produce the other. Similarly, in biocatalysis, (R)-selective and (S)-selective transaminases are available to synthesize the desired enantiomer.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis, focusing on the common asymmetric hydrogenation route.

Issue / Observation Potential Cause Recommended Solution / Action
Low Enantioselectivity (Low e.e.%) 1. Catalyst/Ligand Impurity or Degradation: Many chiral catalysts and ligands are sensitive to air and moisture.• Ensure high purity of the catalyst precursor and chiral ligand.• Handle all reagents under an inert atmosphere (e.g., Argon or Nitrogen).• Use anhydrous solvents.
2. Incorrect Temperature: Enantioselectivity is often highly temperature-dependent.• Optimize the reaction temperature. Lowering the temperature often increases enantioselectivity, though it may slow the reaction rate.
3. Sub-optimal Pressure (H₂): Hydrogen pressure can influence the catalytic cycle.• Screen a range of hydrogen pressures (e.g., 5-20 atm). The optimal pressure can be substrate and catalyst-dependent.
4. Incorrect Base or Base Concentration: The type and amount of base are critical for activating the catalyst in many Ru-diamine systems.• Screen different bases (e.g., t-BuOK, K₂CO₃).• Carefully optimize the substrate-to-base ratio. An excess or deficit can be detrimental.
Low or No Conversion 1. Catalyst Poisoning: The substrate or solvent may contain impurities (e.g., sulfur compounds, water) that deactivate the catalyst.• Ensure the purity of the ketone substrate through recrystallization or chromatography.• Use high-purity, degassed, and anhydrous solvents.
2. Inactive Catalyst: The pre-catalyst was not properly activated.• Ensure the correct procedure for in situ catalyst formation is followed, including the correct order of addition and appropriate temperature.
3. Insufficient Hydrogen: Poor sealing of the reactor or a leak in the H₂ line.• Check the reactor seals and ensure a constant, positive pressure of hydrogen is maintained throughout the reaction.
Formation of Side Products 1. Over-reduction or Side Reactions: Reaction conditions (temperature, time) are too harsh.• Monitor the reaction progress by TLC or GC/LC-MS and stop it once the starting material is consumed.• Reduce the reaction temperature or time.
2. De-protection of Amine: If using a labile protecting group, it may be cleaved under the reaction conditions.• Choose a more robust protecting group (e.g., Boc is generally stable under these conditions).• Ensure the pH of the reaction is controlled.

Visual Guides & Workflows

Diagram 1: General Workflow for Asymmetric Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis reagents Prepare Anhydrous Solvent & Reagents reactor Assemble & Purge Reactor with Inert Gas reagents->reactor Inert atmosphere catalyst Generate Catalyst in situ (Ru-precursor + Ligand + Base) reactor->catalyst substrate Add N-Protected Ketone Substrate catalyst->substrate hydrogenate Pressurize with H₂ & Stir at Temp substrate->hydrogenate quench Quench & Filter Catalyst hydrogenate->quench Reaction complete extract Aqueous Workup & Extraction quench->extract purify Purify Product (Chromatography) extract->purify analyze Analyze Purity & e.e. (NMR, Chiral HPLC) purify->analyze G start Problem: Low Enantiomeric Excess (e.e.%) sub_purity Is the substrate pure? start->sub_purity cat_integrity Are the catalyst & ligand pure and handled properly? sub_purity->cat_integrity Yes purify_sub Action: Purify substrate (e.g., recrystallization) sub_purity->purify_sub No conditions Are reaction conditions (Temp, Pressure, Base) optimal? cat_integrity->conditions Yes inert_tech Action: Re-run using strict inert atmosphere techniques cat_integrity->inert_tech No optimize Action: Screen conditions. Start by lowering temperature. conditions->optimize No success Problem Resolved conditions->success Yes purify_sub->cat_integrity inert_tech->conditions optimize->success

References

challenges in the scale-up of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound. A common and effective synthetic approach involves the asymmetric reduction of a prochiral aminoketone precursor, 3-amino-1-(4-fluorophenyl)propan-1-one.

Issue 1: Low Enantioselectivity in Asymmetric Reduction

Question: The asymmetric reduction of 3-amino-1-(4-fluorophenyl)propan-1-one is resulting in a low enantiomeric excess (ee) of the desired (s)-enantiomer. What are the potential causes and solutions?

Answer: Achieving high enantioselectivity is critical for the efficacy of the final active pharmaceutical ingredient.[1] Several factors can contribute to poor stereocontrol during the reduction step.

  • Catalyst/Reagent Purity and Handling: The purity and integrity of the chiral catalyst or reagent are paramount. Many catalysts used in asymmetric synthesis are sensitive to air and moisture, which can lead to degradation and loss of selectivity.[2]

    • Troubleshooting:

      • Ensure the chiral catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine) or enzyme (e.g., ketoreductase) is of high purity and from a reliable source.

      • Handle air- and moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).[2]

      • Use fresh or properly stored catalysts, as degradation can occur over time.[2]

  • Reaction Conditions: Temperature, solvent, and reagent stoichiometry play a crucial role in the stereochemical outcome of the reaction.

    • Troubleshooting:

      • Temperature Control: Maintain the recommended reaction temperature. Deviations can lead to a decrease in enantioselectivity. For CBS reductions, temperatures are often sub-zero.

      • Solvent Choice: The solvent can influence the conformation of the catalyst and the transition state of the reaction. Ensure the use of an appropriate anhydrous solvent (e.g., THF, toluene).

      • Stoichiometry: Precise control over the stoichiometry of the reducing agent (e.g., borane-dimethyl sulfide complex) is essential. Excess reducing agent can lead to a non-selective background reaction.

  • Substrate Purity: Impurities in the 3-amino-1-(4-fluorophenyl)propan-1-one precursor can interfere with the catalyst, leading to lower enantioselectivity.

    • Troubleshooting:

      • Analyze the purity of the starting material using techniques like HPLC or GC-MS.

      • If necessary, purify the precursor by recrystallization or chromatography before the asymmetric reduction step.

Issue 2: Formation of Impurities and Byproducts

Question: During the scale-up of the synthesis, an increase in the level of impurities is observed. What are the common byproducts and how can their formation be minimized?

Answer: Byproduct formation can complicate purification and reduce the overall yield and quality of the final product.

  • Over-reduction: The alcohol functional group can potentially be further reduced, although this is less common for this specific substrate under typical conditions. A more likely over-reduction could occur if other reducible functional groups are present.

  • Racemic Product: As discussed in the previous issue, suboptimal conditions can lead to the formation of the undesired (R)-enantiomer, which is a key impurity.

  • Starting Material: Incomplete reaction will result in the presence of the starting aminoketone in the final product.

    • Troubleshooting:

      • Reaction Monitoring: Closely monitor the reaction progress using TLC or HPLC to ensure complete conversion of the starting material.

      • Controlled Addition: Add the reducing agent slowly and at the correct temperature to minimize side reactions.

      • Quenching: Properly quench the reaction to deactivate the reducing agent and prevent further reactions upon workup.

Issue 3: Challenges in Purification at Scale

Question: Isolating high-purity this compound is proving difficult during scale-up. What are the recommended purification strategies?

Answer: Purification of polar amino alcohols can be challenging, especially at a larger scale.

  • Crystallization: This is often the most effective and scalable method for purifying solid compounds.

    • Troubleshooting:

      • Solvent Screening: Experiment with different solvent systems to find conditions that provide good recovery of the desired product with high purity. Common solvents for crystallization of amino alcohols include isopropanol, ethyl acetate, and mixtures with hexanes.

      • Salt Formation: Consider forming a salt (e.g., hydrochloride or tartrate) of the amino alcohol, which may have better crystallization properties than the free base.

  • Distillation: While potentially effective, amino alcohols can be prone to thermal degradation at elevated temperatures.

    • Troubleshooting:

      • Vacuum Distillation: If distillation is necessary, perform it under high vacuum to lower the boiling point and minimize thermal stress on the molecule.

  • Chromatography: While highly effective at the lab scale, column chromatography can be expensive and cumbersome for large-scale production.

    • Troubleshooting:

      • Flash Chromatography: For intermediate scales, flash chromatography may be a viable option.

      • Alternative Stationary Phases: Consider using alternative stationary phases to silica gel if there are issues with product decomposition or tailing.

Frequently Asked Questions (FAQs)

Q1: What is a recommended synthetic route for the scale-up production of this compound?

A1: A robust and scalable synthetic route involves the asymmetric reduction of 3-amino-1-(4-fluorophenyl)propan-1-one. This precursor can be synthesized via a Friedel-Crafts acylation of fluorobenzene followed by an amination reaction. The key step, the asymmetric reduction, can be achieved using either a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, or a biocatalyst, such as a ketoreductase (KRED) enzyme. Biocatalysis is often preferred for large-scale production due to its high enantioselectivity, mild reaction conditions, and reduced environmental impact.

Q2: What are the primary safety concerns during the scale-up of this process?

A2: Several safety hazards need to be addressed during scale-up:

  • Flammable Solvents: The use of solvents like THF and toluene requires appropriate handling in well-ventilated areas, away from ignition sources.

  • Pyrophoric Reagents: Some reducing agents, such as borane and its complexes, can be pyrophoric and react violently with water or air. Strict anhydrous and inert atmosphere conditions are necessary.

  • Exothermic Reactions: The reduction step can be exothermic. Ensure adequate cooling capacity and controlled addition of reagents to prevent thermal runaway.

  • Corrosive Reagents: The use of acids and bases for pH adjustment and workup requires appropriate personal protective equipment (PPE).

Q3: How can the enantiomeric excess (ee) of the final product be accurately determined?

A3: The most common and reliable method for determining the enantiomeric excess of chiral amino alcohols is through chiral High-Performance Liquid Chromatography (HPLC).[3] This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. Chiral Gas Chromatography (GC) can also be used, sometimes requiring derivatization of the amino alcohol to improve volatility and separation.[2]

Q4: What are the typical storage conditions for this compound?

A4: this compound should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents. It is often recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. For long-term storage, refrigeration may be advisable.

Data Presentation

Table 1: Illustrative Yield and Purity Data at Different Production Scales

ScaleStarting Material (kg)Product (kg)Yield (%)Purity (HPLC, %)Enantiomeric Excess (ee, %)
Laboratory0.10.07575>98>99
Pilot Plant107.272>98>99
Production1006868>97>98.5

Note: This data is illustrative and based on typical outcomes for asymmetric reduction and purification processes for similar chiral amino alcohols. Actual results may vary depending on the specific process parameters.

Table 2: Comparison of Asymmetric Reduction Methods

MethodCatalyst/EnzymeTypical ee (%)AdvantagesDisadvantages
CBS Reduction(R)-2-Methyl-CBS-oxazaborolidine90-99Well-established, predictable stereochemistryRequires stoichiometric borane, moisture-sensitive, cryogenic temperatures
BiocatalysisKetoreductase (KRED)>99High enantioselectivity, mild conditions, environmentally friendlyMay require specific enzyme screening and development, potential for lower volumetric productivity
Asymmetric HydrogenationChiral Ru or Rh catalyst95-99High turnover numbers, atom-economicalRequires high-pressure equipment, expensive catalysts

Experimental Protocols

1. Asymmetric Reduction of 3-amino-1-(4-fluorophenyl)propan-1-one using a CBS Catalyst (Laboratory Scale)

  • Materials:

    • 3-amino-1-(4-fluorophenyl)propan-1-one hydrochloride

    • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

    • Borane-dimethyl sulfide complex (BH₃·SMe₂)

    • Anhydrous tetrahydrofuran (THF)

    • Methanol

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Under a nitrogen atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) to anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the borane-dimethyl sulfide complex (0.6 equivalents) to the catalyst solution while stirring.

    • After stirring for 15 minutes, add a solution of 3-amino-1-(4-fluorophenyl)propan-1-one (1 equivalent, free-based from the hydrochloride salt) in anhydrous THF dropwise via the dropping funnel over a period of 30 minutes.

    • Stir the reaction mixture at 0°C and monitor its progress by TLC.

    • Upon completion, slowly add methanol to quench the reaction.

    • Allow the mixture to warm to room temperature and then add saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to afford this compound.

    • Determine the yield and enantiomeric excess by chiral HPLC.

2. Purification by Recrystallization

  • Materials:

    • Crude this compound

    • Isopropanol (or other suitable solvent)

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot isopropanol.

    • If the solution is colored, a small amount of activated carbon can be added, and the hot solution filtered.

    • Allow the solution to cool slowly to room temperature to induce crystallization.

    • For maximum recovery, the flask can be placed in a refrigerator or ice bath for a few hours.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold isopropanol.

    • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start 3-amino-1-(4-fluorophenyl)propan-1-one reduction Asymmetric Reduction (e.g., CBS or KRED) start->reduction crude_product Crude this compound reduction->crude_product purification Purification (Crystallization or Chromatography) crude_product->purification final_product Pure this compound purification->final_product analysis Quality Control (HPLC, Chiral HPLC, NMR) final_product->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_enantioselectivity problem Low Enantiomeric Excess (ee) cause1 Catalyst/Reagent Issues problem->cause1 cause2 Suboptimal Reaction Conditions problem->cause2 cause3 Substrate Impurity problem->cause3 solution1a Verify Purity cause1->solution1a solution1b Inert Atmosphere Handling cause1->solution1b solution2a Precise Temperature Control cause2->solution2a solution2b Optimize Solvent & Stoichiometry cause2->solution2b solution3a Analyze Starting Material cause3->solution3a solution3b Purify Precursor cause3->solution3b

Caption: Troubleshooting logic for low enantioselectivity in asymmetric reduction.

References

stability issues of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its handling, storage, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The main stability concerns for this compound arise from its functional groups: a primary amino group and a primary alcohol on a propyl chain, with a fluorophenyl group at a chiral center. The molecule is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions. The amino group is basic and can react with acidic substances, while the alcohol can undergo oxidation.

Q2: What are the likely degradation pathways for this compound?

Based on its structure, the anticipated degradation pathways include:

  • Oxidation: The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid. The amino group is also susceptible to oxidation, potentially forming N-oxides.

  • Degradation under acidic/basic conditions: Extreme pH can catalyze degradation, although specific pathways for this molecule are not extensively documented in publicly available literature. General degradation pathways for similar compounds include dehydration or rearrangement.[1]

  • Photodegradation: Exposure to UV or visible light may induce degradation, a common characteristic for compounds with aromatic rings.[2][3]

Q3: How should I properly store this compound to ensure its long-term stability?

To ensure maximum stability, the compound should be stored in a cool, dark place, ideally refrigerated at 2-8°C.[4] It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen.

Q4: Are there any known incompatibilities with common excipients?

Troubleshooting Guides

Issue 1: Appearance of Unknown Peaks in HPLC Analysis After Stress Testing

Possible Cause: Degradation of the parent compound.

Troubleshooting Steps:

  • Characterize Degradation Products: Use a hyphenated technique like LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the mass of the degradation products, which can help in their identification.[5]

  • Optimize HPLC Method: A complex degradation profile may require method optimization to achieve adequate separation of all peaks. Consider the following:

    • Gradient Adjustment: A shallower gradient can improve the resolution between closely eluting peaks.

    • Mobile Phase Modifier: Switching between acetonitrile and methanol can alter selectivity.

    • pH Adjustment: Modifying the mobile phase pH can change the ionization state of the parent compound and its degradants, impacting retention and separation.[2] A low pH (e.g., 2.5-3.5) is often used for basic compounds to improve peak shape by protonating the amine.[2]

    • Column Choice: Employing a longer column or a column with smaller particles can increase separation efficiency.[2]

Issue 2: Poor Peak Shape (Tailing) in HPLC Analysis

Possible Cause: Interaction of the basic amino group with residual silanol groups on the HPLC column packing.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.5) will protonate the amino group, reducing its interaction with silanols and improving peak shape.[2]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns with high-purity silica and thorough end-capping are designed to minimize silanol interactions.[2]

  • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask active silanol sites on the column.[2]

  • Consider an Alternative Stationary Phase: If tailing persists, a column with a different stationary phase, such as one with a polar-embedded group, may offer better peak symmetry.[2]

Summary of Forced Degradation Studies

Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[6] The following table summarizes typical conditions for forced degradation studies.

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation
Acidic Hydrolysis 0.1 M HCl60°C24 hoursModerate
Basic Hydrolysis 0.1 M NaOH60°C24 hoursModerate to High
Oxidative Degradation 3% H₂O₂Room Temperature24 hoursHigh
Thermal Degradation Solid State80°C48 hoursLow to Moderate
Photolytic Degradation ICH Q1B GuidelinesAmbientAs per guidelinesModerate

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

1. Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.[2]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at specified intervals and neutralize with 0.1 M HCl.[2]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at designated times.[2]

  • Thermal Degradation:

    • For solid-state studies, place a known amount of the solid drug substance in a controlled temperature oven at 80°C.

    • For solution-state studies, prepare a solution of the drug substance in a suitable solvent and incubate at 80°C.[2]

  • Photolytic Degradation:

    • Expose a solution of the drug substance to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A dark control sample should be run in parallel.[2]

3. Sample Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Degradation (80°C) Stock->Thermal Photo Photolytic Degradation (ICH Q1B) Stock->Photo Neutralize Neutralize (if applicable) Acid->Neutralize Base->Neutralize HPLC HPLC Analysis Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknown peaks

Caption: Workflow for Forced Degradation Studies.

Troubleshooting_Peak_Tailing Start Poor Peak Shape (Tailing) Observed Cause Probable Cause: Interaction with residual silanols Start->Cause Step1 Adjust Mobile Phase pH (e.g., to 2.5-3.5) Cause->Step1 Step2 Use High-Purity, End-Capped Column Step1->Step2 If not resolved End Peak Shape Improved Step1->End Step3 Add Competing Base (e.g., TEA) Step2->Step3 If not resolved Step2->End Step4 Consider Alternative Stationary Phase Step3->Step4 If not resolved Step3->End Step4->End

Caption: Troubleshooting Logic for HPLC Peak Tailing.

References

Technical Support Center: Maintaining Stereochemical Integrity of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the racemization of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol during chemical reactions.

FAQs: Preventing Racemization of this compound

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure compound, such as the (s)-enantiomer of 3-Amino-3-(4-fluorophenyl)propan-1-ol, converts into a mixture containing equal amounts of both enantiomers (a racemic mixture). This is a significant concern because the biological activity of chiral molecules, like the drug intermediate Capivasertib derived from this compound, is often specific to a single enantiomer. Loss of enantiomeric purity can lead to a dramatic decrease in therapeutic efficacy and potentially introduce unintended pharmacological effects.

Q2: What is the primary mechanism of racemization for this molecule?

A2: The primary mechanism of racemization for β-amino alcohols like this compound involves the deprotonation of the hydrogen atom at the chiral center (the carbon atom bonded to the amino group and the fluorophenyl group). This deprotonation is typically facilitated by a base, leading to the formation of a planar carbanion intermediate. Reprotonation can then occur from either face of this planar intermediate with equal probability, resulting in a mixture of both (s) and (r) enantiomers. The presence of the phenyl group stabilizes the carbanion intermediate, making this compound susceptible to racemization under basic conditions.

Q3: Which reaction conditions are most likely to cause racemization?

A3: The following conditions significantly increase the risk of racemization:

  • Strong Bases: The use of strong bases (e.g., sodium hydroxide, potassium tert-butoxide) can readily deprotonate the chiral center.

  • Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for deprotonation and subsequent racemization.

  • Prolonged Reaction Times: Extended exposure to even mildly basic conditions can lead to a gradual loss of enantiomeric purity.

  • Protic Solvents: Protic solvents can facilitate proton exchange and stabilize the charged intermediates involved in the racemization process.

Q4: How can I protect the stereocenter of this compound during a reaction?

A4: The most effective way to prevent racemization is by protecting the amino group. This reduces the acidity of the proton at the chiral center, making it less susceptible to deprotonation. Common protecting groups for amines include tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group will depend on the specific reaction conditions and the desired deprotection strategy. Bulky protecting groups can also provide steric hindrance, further shielding the chiral center from attack by bases.

Q5: How do I choose the right base for my reaction to minimize racemization?

A5: When a base is required, it is crucial to use a non-nucleophilic, sterically hindered base. These bases are less likely to abstract the proton at the chiral center. Recommended bases include:

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): Its significant steric bulk makes it an excellent choice for preventing racemization.

  • Triethylamine (TEA): A commonly used and effective base, though slightly less sterically hindered than DIPEA. It is advisable to avoid strong, less hindered bases like sodium hydroxide or potassium carbonate when the chiral center is unprotected.

Q6: How can I monitor the enantiomeric purity of my compound during and after the reaction?

A6: The most reliable method for determining the enantiomeric excess (e.e.) of your compound is through Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a chiral stationary phase to separate the (s) and (r) enantiomers, allowing for their quantification. It is essential to develop a validated chiral HPLC method for both the starting material and the product to accurately monitor any loss of stereochemical integrity.

Troubleshooting Guides

Issue 1: Loss of Enantiomeric Purity After N-Acylation
Potential Cause Troubleshooting Step Rationale
Strong or Unhindered Base Used Switch to a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).A bulky base is less likely to access and deprotonate the chiral center, thus minimizing the formation of the planar carbanion intermediate that leads to racemization.
High Reaction Temperature Perform the reaction at a lower temperature. Start at 0 °C and consider going down to -20 °C or lower if racemization persists.Lowering the temperature reduces the kinetic energy of the system, making it more difficult to overcome the activation energy for deprotonation.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.Minimizing the exposure time to the reaction conditions, even if they are mild, reduces the opportunity for racemization to occur.
Inappropriate Solvent Use a non-polar, aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).Aprotic solvents do not facilitate proton transfer and are less likely to stabilize the charged intermediates that can lead to racemization.
Issue 2: Racemization Detected After Work-up or Purification
Potential Cause Troubleshooting Step Rationale
Acidic or Basic Aqueous Work-up Use a buffered aqueous solution (e.g., saturated ammonium chloride or sodium bicarbonate) for the work-up.Extreme pH conditions during the work-up can cause racemization of the final product. Buffering the aqueous phase helps to maintain a more neutral pH.
Purification on Silica Gel Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina.Silica gel is inherently acidic and can cause racemization of sensitive compounds. Neutralization or using an alternative stationary phase can mitigate this issue.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol is designed to minimize racemization during the protection of the amino group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add a solution of (Boc)₂O (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified N-Boc protected product by Chiral HPLC.

Expected Outcome: This procedure should yield the N-Boc protected product with minimal loss of enantiomeric purity (>99% e.e.).

Protocol 2: Chiral HPLC Method for Analysis of N-Protected this compound

This is a general starting point for developing a chiral HPLC method. The specific column and mobile phase may require optimization.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) Column: A polysaccharide-based column such as Chiralpak® IA, IB, or IC is a good starting point.

Mobile Phase:

  • A mixture of n-hexane and a polar modifier like isopropanol or ethanol. A typical starting composition is 90:10 (n-hexane:isopropanol).

  • For basic analytes, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape.

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Dissolve a small sample of the N-protected product in the mobile phase.

  • Inject the sample onto the chiral column.

  • Run the analysis and identify the peaks corresponding to the (s) and (r) enantiomers.

  • Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Data Presentation

The following tables summarize the expected impact of different reaction parameters on the enantiomeric excess of 3-amino-3-arylpropan-1-ol derivatives during N-acylation, based on general principles and data from analogous systems.

Table 1: Effect of Base on Enantiomeric Excess (% e.e.)

BaseSteric HindranceBasicityExpected % e.e.
DIPEAHighModerate> 99%
TEAModerateModerate95 - 99%
PyridineLowLow90 - 95%
K₂CO₃LowModerate< 90%
NaOHLowHighSignificant Racemization

Table 2: Effect of Solvent on Enantiomeric Excess (% e.e.)

SolventPolarityProtic/AproticExpected % e.e.
Dichloromethane (DCM)PolarAprotic> 98%
Tetrahydrofuran (THF)PolarAprotic> 98%
Acetonitrile (MeCN)PolarAprotic95 - 98%
Methanol (MeOH)PolarProtic< 95%
WaterPolarProticPotential for significant racemization

Visualizations

Racemization_Mechanism cluster_start (s)-Enantiomer cluster_intermediate Planar Carbanion Intermediate cluster_end Racemic Mixture s_enantiomer H | (Ar)-C*-(CH2)2OH | NH2 carbanion  - (Ar)-C-(CH2)2OH  |  NH2 s_enantiomer->carbanion - H+ (Base) r_enantiomer H | (Ar)-C-(CH2)2OH | NH2 carbanion->r_enantiomer + H+ s_enantiomer2 H | (CH2)2OH-C-(Ar) | NH2 carbanion->s_enantiomer2 + H+

Caption: Mechanism of base-catalyzed racemization.

Troubleshooting_Workflow start Low Enantiomeric Excess Detected check_base Is a sterically hindered base (e.g., DIPEA) being used? start->check_base check_temp Is the reaction temperature at or below 0 °C? check_base->check_temp Yes use_hindered_base Action: Switch to DIPEA or another hindered base. check_base->use_hindered_base No check_solvent Is a non-polar, aprotic solvent being used? check_temp->check_solvent Yes lower_temp Action: Lower reaction temperature (e.g., -20 °C). check_temp->lower_temp No change_solvent Action: Use DCM or THF. check_solvent->change_solvent No reanalyze Re-run reaction and analyze e.e. check_solvent->reanalyze Yes use_hindered_base->reanalyze lower_temp->reanalyze change_solvent->reanalyze

Caption: Troubleshooting workflow for low enantiomeric excess.

optimization of crystallization conditions for (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol.

Troubleshooting Guides

This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Issue 1: The compound "oils out" instead of crystallizing.

  • Question: Upon cooling my saturated solution, the compound separated as a liquid or oil instead of forming solid crystals. What causes this and how can I fix it?

  • Answer: "Oiling out," or liquid-liquid phase separation, is a common challenge with chiral amino alcohols. It often occurs when the desupersaturation is too rapid, or the solubility of the compound in the solvent is excessively high at the crystallization temperature. The oil phase is a supersaturated solution of the compound that is immiscible with the bulk solvent. Here are several strategies to overcome this issue:

    • Reduce the Cooling Rate: A slower cooling rate can provide more time for nucleation and ordered crystal growth, preventing the system from becoming highly supersaturated.

    • Increase the Solvent Volume: The concentration of the compound may be too high. Re-heat the mixture until a clear solution is formed, add more solvent to decrease the saturation, and then cool slowly.

    • Use Seeding: Introducing seed crystals of the desired form can promote heterogeneous nucleation and bypass the kinetic barrier to crystallization. Add a small amount of seed crystals when the solution is slightly supersaturated.

    • Change the Solvent System: The chosen solvent may not be optimal. Consider a solvent in which the compound has slightly lower solubility at elevated temperatures. An anti-solvent crystallization approach can also be effective.

Issue 2: No crystals form upon cooling.

  • Question: My solution remains clear even after cooling, and no crystals have formed. What should I do?

  • Answer: The absence of crystallization upon cooling typically indicates that the solution is not sufficiently supersaturated. Here are some troubleshooting steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: Add a few seed crystals of the compound to the solution.

    • Increase Supersaturation:

      • Evaporation: If the solvent is volatile, allow some of it to evaporate slowly to increase the concentration of the compound.

      • Reduce Temperature: Cool the solution to a lower temperature using an ice bath or refrigerator.

    • Re-evaluate Solvent Choice: The compound may be too soluble in the chosen solvent. A different solvent or an anti-solvent approach may be necessary.

Issue 3: The crystallization yield is low.

  • Question: I have obtained crystals, but the yield is significantly lower than expected. How can I improve it?

  • Answer: A low yield can be attributed to several factors:

    • Incomplete Crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time at the final temperature to maximize crystal formation.

    • High Solubility in the Mother Liquor: A significant amount of the compound may remain dissolved in the solvent even at low temperatures. To address this:

      • Cool the crystallization mixture to a lower temperature before filtration.

      • Consider using a different solvent in which the compound is less soluble at low temperatures.

      • An anti-solvent can be added to reduce the solubility of the compound in the mother liquor.

    • Losses During Isolation: Minimize losses during filtration and washing by using a minimal amount of ice-cold solvent to wash the crystals.

Issue 4: The resulting crystals are very fine or form agglomerates.

  • Question: The crystallization resulted in very fine needles or a powder that is difficult to filter and handle. How can I obtain larger, more well-defined crystals?

  • Answer: The formation of fine particles or agglomerates is often a result of rapid nucleation. To promote the growth of larger, individual crystals:

    • Slow Down the Crystallization Process: A slower cooling rate or a slower addition of anti-solvent will favor crystal growth over nucleation.

    • Optimize Agitation: The stirring rate can influence crystal size. A lower agitation speed can sometimes lead to larger crystals, but it must be sufficient to maintain a homogeneous suspension.

    • Control Supersaturation: Maintain a lower level of supersaturation throughout the process. This can be achieved through a carefully controlled cooling profile or anti-solvent addition rate.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the crystallization of this compound?

A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the polar nature of the molecule (containing amino and hydroxyl groups), polar protic and aprotic solvents are good starting points for screening. A hypothetical solubility profile is provided in the data section below.

Q2: How does the cooling rate affect the crystal properties?

A2: The cooling rate is a critical parameter that influences nucleation and crystal growth.

  • Fast Cooling: Tends to induce rapid nucleation, resulting in a larger number of smaller crystals and potentially a less pure product.

  • Slow Cooling: Favors the growth of existing crystals over the formation of new nuclei, leading to larger, more well-defined crystals with higher purity.

Q3: What is anti-solvent crystallization and when should it be used?

A3: Anti-solvent crystallization involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (the anti-solvent) in which the compound is insoluble. This reduces the overall solubility of the compound in the mixed solvent system, inducing crystallization. This technique is particularly useful when the compound has high solubility in most common solvents, making cooling crystallization inefficient.

Q4: How can I control the polymorphic form of the crystals?

A4: Polymorphism is the ability of a compound to exist in multiple crystal forms. The specific polymorph obtained can be influenced by:

  • Solvent Choice: Different solvents can stabilize different crystal packing arrangements.

  • Crystallization Temperature: The temperature at which crystallization occurs can dictate the thermodynamically stable form.

  • Cooling/Addition Rate: The rate of supersaturation generation can influence which polymorphic form nucleates.

  • Seeding: Using seed crystals of a specific polymorph can direct the crystallization towards that form.

Q5: What analytical techniques are used to characterize the resulting crystals?

A5: Several techniques are essential for characterizing the solid state of the crystallized material:

  • Powder X-ray Diffraction (PXRD): To identify the crystal form (polymorph) and assess crystallinity.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and purity, and to study polymorphic transitions.

  • Thermogravimetric Analysis (TGA): To determine the presence of residual solvent.

  • High-Performance Liquid Chromatography (HPLC): To assess the chemical purity of the crystallized product.

  • Microscopy: To observe the crystal habit (shape) and size distribution.

Data Presentation

Table 1: Estimated Solubility of this compound in Various Solvents

SolventSolvent TypeEstimated Solubility at 25°C (mg/mL)Estimated Solubility at 70°C (mg/mL)
MethanolPolar Protic~50>200
EthanolPolar Protic~30~150
IsopropanolPolar Protic~15~100
AcetonitrilePolar Aprotic~25~120
Ethyl AcetateModerately Polar~5~40
TolueneNonpolar<1~5
WaterPolar Protic~10~50

Table 2: Recommended Starting Conditions for Crystallization Methods (Hypothetical)

ParameterCooling CrystallizationAnti-solvent Crystallization
Solvent System IsopropanolMethanol (Solvent), Toluene (Anti-solvent)
Initial Concentration ~90 mg/mL at 70°C~150 mg/mL in Methanol
Cooling Profile 0.2 - 0.5 °C/minMaintain at 25°C
Anti-solvent Addition Rate N/A0.5 - 1.0 mL/min
Seeding Temperature ~55°CAfter addition of ~20% of anti-solvent
Final Temperature 5°CN/A
Agitation Speed 100 - 150 RPM200 - 250 RPM

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization

  • Place approximately 10 mg of this compound into each of several small vials.

  • Add a test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise to each vial at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent required. A good candidate solvent will require a moderate volume.

  • If the solid does not dissolve in approximately 1 mL of solvent, gently heat the vial to the boiling point of the solvent. If the solid dissolves, it is a potential candidate for cooling crystallization.

  • Allow the vials with dissolved solid to cool slowly to room temperature, and then place them in an ice bath.

  • Observe for crystal formation. An ideal solvent will show good crystal recovery upon cooling.

Protocol 2: Cooling Crystallization

  • In a jacketed reactor, dissolve the crude this compound in a chosen solvent (e.g., isopropanol) at an elevated temperature (e.g., 70°C) to form a saturated solution.

  • Set the agitator to a moderate speed (e.g., 150 RPM).

  • Initiate a slow, linear cooling ramp (e.g., 0.3°C/min).

  • When the solution has cooled to a predetermined seeding temperature (e.g., 55°C), add a small amount (0.1-1.0% w/w) of seed crystals.

  • Continue the cooling ramp down to the final temperature (e.g., 5°C).

  • Hold the slurry at the final temperature for a period of time (e.g., 2-4 hours) to allow for complete crystallization.

  • Collect the crystals by filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Protocol 3: Anti-solvent Crystallization

  • In a jacketed reactor, dissolve the crude this compound in a suitable solvent (e.g., methanol) at a constant temperature (e.g., 25°C).

  • Set the agitator to a speed that ensures good mixing (e.g., 250 RPM).

  • Slowly add a chosen anti-solvent (e.g., toluene) at a constant rate (e.g., 0.8 mL/min) using a dosing pump.

  • After a portion of the anti-solvent has been added and the solution becomes slightly turbid, add seed crystals.

  • Continue the addition of the anti-solvent until the desired final solvent composition is reached.

  • Stir the resulting slurry for a period of time (e.g., 1-2 hours) to ensure complete crystallization.

  • Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Visualizations

Crystallization_Workflow cluster_prep Preparation cluster_crystallization Crystallization Process cluster_isolation Isolation and Analysis start Start with Crude Compound solvent_screening Solvent Screening start->solvent_screening dissolution Dissolution in Chosen Solvent at Elevated Temperature solvent_screening->dissolution cooling Controlled Cooling / Anti-solvent Addition dissolution->cooling seeding Seeding at Supersaturation cooling->seeding growth Crystal Growth and Maturation seeding->growth filtration Filtration growth->filtration washing Washing with Cold Solvent filtration->washing drying Drying under Vacuum washing->drying analysis Characterization (PXRD, DSC, HPLC) drying->analysis

General Experimental Workflow for Crystallization

Oiling_Out_Troubleshooting start Oiling Out Observed reheat Reheat to Redissolve Oil start->reheat change_solvent Change Solvent System (e.g., Anti-solvent) start->change_solvent If problem persists add_solvent Add More Solvent reheat->add_solvent Is concentration too high? slow_cool Cool Slowly reheat->slow_cool Was cooling too fast? add_solvent->slow_cool use_seeds Use Seed Crystals slow_cool->use_seeds success Successful Crystallization use_seeds->success change_solvent->success

Troubleshooting Decision Tree for "Oiling Out"

Solvent_Selection_Logic cluster_screening Solvent Screening Criteria cluster_recommendation Recommended Solvent Classes input Compound Properties Polar (Amino & Hydroxyl Groups) Aromatic (Fluorophenyl Ring) criteria Solubility Profile High solubility at high T Low solubility at low T Safety & Environmental Low toxicity Easy to recover Boiling Point Not too high for easy removal Not too low to avoid evaporation input->criteria good Good Candidates Polar Protic: Ethanol, Isopropanol Polar Aprotic: Acetonitrile criteria->good poor Poor Candidates (as primary solvent) Nonpolar: Toluene, Heptane criteria->poor antisolvent Potential Anti-solvents Toluene, Heptane poor->antisolvent

Logical Relationship for Solvent Selection

Technical Support Center: Catalyst Deactivation in the Synthesis of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation during the asymmetric hydrogenation of a suitable prochiral ketone precursor to synthesize (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol. This valuable chiral building block is synthesized using chiral catalysts, which are susceptible to various deactivation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the asymmetric hydrogenation to produce this compound?

A1: The synthesis of chiral β-amino alcohols like this compound is typically achieved through the asymmetric hydrogenation of the corresponding β-amino ketone precursor. The most successful catalysts for this transformation are chiral complexes of rhodium (Rh) and ruthenium (Ru). Commonly employed catalyst systems include:

  • Ruthenium-based catalysts: Complexes of Ru(II) with chiral diphosphine ligands (e.g., BINAP) and a chiral diamine (e.g., DPEN) are widely used for the asymmetric hydrogenation of ketones.[1][2][3]

  • Rhodium-based catalysts: Cationic Rh(I) complexes with chiral diphosphine ligands (e.g., Me-DuPhos, BICP) are also highly effective for the asymmetric hydrogenation of functionalized ketones.[4][5]

Q2: What are the primary causes of catalyst deactivation in this reaction?

A2: Catalyst deactivation, a gradual loss of catalytic activity and/or selectivity, is a significant concern in industrial catalytic processes.[6][7] The primary causes can be categorized as chemical, thermal, and mechanical.[6] For homogeneous asymmetric hydrogenation catalysts, the most common deactivation mechanisms include:

  • Poisoning: Strong binding of impurities from the substrate, solvent, or gas stream to the active metal center.[7]

  • Formation of Inactive Species: The active catalyst may convert into inactive dimers, oligomers, or nanoparticles.[8][9]

  • Ligand Degradation: The chiral ligand essential for enantioselectivity can degrade under the reaction conditions. For instance, arene loss from certain ruthenium catalysts can be a pathway to deactivation.[8][9]

  • Inhibition: Reversible interaction of species, such as excess base, with the catalyst can temporarily inhibit its activity.[8][9]

Q3: Can a deactivated catalyst be regenerated?

A3: In some cases, catalyst regeneration is possible, particularly for immobilized catalysts. Regeneration methods aim to remove poisons or restore the active catalytic species.[6] For homogeneous catalysts, regeneration is more challenging. However, understanding the deactivation mechanism can lead to strategies to prevent it, such as rigorous purification of reactants and solvents. For certain types of poisoning, treatment with specific reagents might restore activity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via asymmetric hydrogenation.

Observed Problem Potential Cause Troubleshooting Steps
Low or No Conversion 1. Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas. 2. Inactive Catalyst: The catalyst was not properly activated or has decomposed. 3. Incorrect Reaction Conditions: Temperature, pressure, or substrate-to-catalyst ratio (S/C) may be suboptimal.1. Purify Reactants: Ensure the substrate and solvent are free from potential poisons like sulfur, water, or oxygen. Use high-purity hydrogen gas. 2. Verify Catalyst Activity: Test the catalyst with a standard substrate known to work well. Prepare the active catalyst in situ if required by the protocol. 3. Optimize Conditions: Systematically vary the temperature, pressure, and S/C ratio to find the optimal conditions for your specific catalyst system.
Decreasing Reaction Rate Over Time 1. Catalyst Deactivation: The active catalyst is slowly converting to an inactive form. 2. Product Inhibition: The product may be inhibiting the catalyst.1. Investigate Deactivation: Analyze the reaction mixture at different time points to identify potential deactivation products. Consider the possibility of arene loss for Ru-arene catalysts or dimer formation.[8][9] 2. Modify Reaction Setup: If product inhibition is suspected, consider a continuous flow setup where the product is constantly removed from the reaction zone.
Low Enantioselectivity (ee) 1. Presence of Racemizing Agents: Acidic or basic impurities can cause racemization of the product. 2. Deactivation to a Less Selective Catalyst: The primary catalyst may be deactivating to a species that is still active but not as enantioselective.[9] 3. Incorrect Catalyst or Ligand: The chosen catalyst may not be optimal for this specific substrate.1. Purify and Buffer: Ensure all reactants and solvents are neutral and consider adding a non-interfering buffer if necessary. 2. Monitor Reaction Profile: A decrease in enantioselectivity over time is a strong indicator of catalyst deactivation to a less selective species.[9] 3. Screen Catalysts: Evaluate a range of chiral ligands and metal precursors to identify the most effective catalyst for your substrate.
Inconsistent Results Between Batches 1. Variability in Raw Material Quality: Impurities in the substrate or solvent can vary between batches. 2. Atmospheric Contamination: Inconsistent inert atmosphere techniques can lead to catalyst poisoning by oxygen or moisture.1. Standardize Raw Materials: Implement strict quality control for all incoming materials. 2. Improve Inert Techniques: Use a glovebox or Schlenk line techniques to ensure a consistently inert atmosphere during catalyst handling and reaction setup.

Data Presentation

Table 1: Common Catalyst Systems and Potential Deactivation Pathways

Catalyst TypeChiral Ligand ExampleCommon Deactivation MechanismsMitigation Strategies
Ru(II)-Diamine-Diphosphine (R,R)-TsDPEN + (R)-BINAP- Formation of inactive Ru-hydride bridged dimers.[8][9] - Arene ligand dissociation.[8][9] - Inhibition by excess base.[8][9]- Rigorous exclusion of air and moisture. - Careful control of base concentration. - Use of pre-activated catalyst.
Rh(I)-Diphosphine (S,S)-Me-DuPhos- Oxidation of Rh(I) to inactive Rh(II) or Rh(III). - Ligand degradation. - Formation of inactive rhodium clusters.- Use of high-purity, deoxygenated solvents and hydrogen. - Perform reaction under a strictly inert atmosphere.
Ir(III)-Diamine N-tosylated ethylenediamine- Ligand dissociation. - Formation of inactive iridium species.- Use of strongly coordinating ligands. - Optimization of reaction temperature to prevent thermal decomposition.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of 3-Amino-1-(4-fluorophenyl)propan-1-one

This is a general guideline and may require optimization for a specific catalyst system.

  • Catalyst Preparation (in a glovebox): In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral ligand (e.g., (R)-BINAP, 0.011 mmol) and the metal precursor (e.g., [RuCl₂(benzene)]₂, 0.005 mmol) in degassed solvent (e.g., methanol, 5 mL). Stir the mixture at room temperature for the recommended time to form the pre-catalyst.

  • Reaction Setup: In a separate autoclave, add the substrate, 3-Amino-1-(4-fluorophenyl)propan-1-one hydrochloride (10 mmol), and additional degassed solvent.

  • Catalyst Transfer: Transfer the catalyst solution to the autoclave via a cannula under a positive pressure of inert gas.

  • Reaction: Seal the autoclave, purge with hydrogen gas (3-5 times), and then pressurize to the desired pressure (e.g., 10-50 atm). Heat the reaction to the desired temperature (e.g., 40-80 °C) and stir for the required time (e.g., 12-24 hours).

  • Work-up and Analysis: After cooling and carefully venting the hydrogen, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography. Determine the conversion and enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

Diagram 1: General Catalyst Deactivation Pathways

General Catalyst Deactivation Pathways Active_Catalyst Active Catalyst [M-L] Poisoned_Catalyst Poisoned Catalyst [M-L-P] Active_Catalyst->Poisoned_Catalyst Poisoning (P) Inactive_Species Inactive Species (e.g., Dimers, Nanoparticles) Active_Catalyst->Inactive_Species Aggregation/ Decomposition Degraded_Ligand Degraded Ligand [L'] Active_Catalyst->Degraded_Ligand Ligand Degradation Inhibited_Catalyst Inhibited Catalyst [M-L-I] Active_Catalyst->Inhibited_Catalyst Inhibition (I) (Reversible) Inhibited_Catalyst->Active_Catalyst Removal of Inhibitor

Caption: Common pathways for catalyst deactivation.

Diagram 2: Troubleshooting Workflow for Low Conversion

Troubleshooting Low Conversion Start Low or No Conversion Observed Check_Purity Verify Purity of Substrate, Solvent, and H₂ Gas Start->Check_Purity Purify Purify Reactants and Use High-Purity Gas Check_Purity->Purify Impurities Suspected Check_Catalyst Assess Catalyst Activity (Activation & Integrity) Check_Purity->Check_Catalyst Purity Confirmed Purify->Check_Catalyst New_Catalyst Prepare Fresh Catalyst or Use a New Batch Check_Catalyst->New_Catalyst Activity Issue Check_Conditions Review Reaction Conditions (Temp, Pressure, S/C) Check_Catalyst->Check_Conditions Catalyst OK New_Catalyst->Check_Conditions Optimize Systematically Optimize Reaction Parameters Check_Conditions->Optimize Conditions Suboptimal Success Improved Conversion Check_Conditions->Success Conditions OK, Re-evaluate Optimize->Success

Caption: A logical workflow for troubleshooting low reaction conversion.

References

Technical Support Center: Synthesis of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on expected outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the asymmetric reduction of the precursor, 3-amino-1-(4-fluorophenyl)propan-1-one.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Product Incomplete reaction.- Extend the reaction time and continue to monitor by TLC or HPLC. - Ensure the borane reagent is fresh and active. - Increase the equivalent of the borane reagent.
Degradation of the product during workup.- Maintain a low temperature during the quenching step with methanol. - Use a buffered aqueous solution for workup to avoid harsh pH changes.
Poor recovery after purification.- Optimize the solvent system for column chromatography to ensure good separation and recovery. - Consider alternative purification methods such as crystallization.
Low Enantiomeric Excess (ee) Inactive or aged catalyst.- Use a freshly opened or properly stored CBS catalyst. - Prepare the oxazaborolidine catalyst in situ from the corresponding chiral amino alcohol and borane.
Presence of moisture in the reaction.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. The presence of water can significantly decrease enantioselectivity.[1]
Incorrect reaction temperature.- Maintain the recommended low temperature (e.g., -20 °C to 0 °C) during the addition of the ketone and throughout the reaction.
Formation of Diastereomeric Impurity (the (R)-enantiomer) Non-optimal catalyst or reaction conditions.- Screen different chiral ligands or catalysts to improve stereoselectivity. - Optimize the reaction temperature and solvent.
Presence of Unreacted Starting Material (Aminoketone) Insufficient reducing agent.- Increase the molar ratio of the borane reagent to the aminoketone.
Deactivation of the catalyst.- Ensure the starting materials are pure and free from impurities that could poison the catalyst.
Formation of Borane-Amine Complexes Reaction of the amino group with the borane reagent.- This is an expected intermediate. The complex is typically hydrolyzed during the acidic workup to release the free amine. Ensure the workup is sufficiently acidic to break down the complex.
Over-reduction of the Aromatic Ring Harsh reaction conditions.- This is generally not a common side reaction with borane reagents under standard conditions for ketone reduction. However, if observed, consider using a milder reducing agent or less forcing conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and effective method is the asymmetric reduction of the prochiral precursor, 3-amino-1-(4-fluorophenyl)propan-1-one. This is often achieved with high enantioselectivity using a Corey-Bakshi-Shibata (CBS) catalyst and a borane reagent such as borane-dimethyl sulfide (BMS) or borane-THF complex.[2][3]

Q2: What are the critical parameters to control for achieving high enantioselectivity?

A2: The key parameters are the purity and activity of the chiral catalyst, the absence of moisture in the reaction, and maintaining a low reaction temperature.

Q3: How can I determine the enantiomeric excess (ee) of my product?

A3: The enantiomeric excess is typically determined by chiral High-Performance Liquid Chromatography (HPLC) analysis. This involves using a chiral stationary phase that can separate the two enantiomers, allowing for their quantification.

Q4: What are the expected yields and enantiomeric excesses for this synthesis?

A4: For analogous systems involving the asymmetric reduction of aminoketones with halogen substituents on the phenyl ring, yields can range from 65% to over 90%, with enantiomeric excesses often exceeding 90% and sometimes reaching up to 99%.[4]

Q5: What is the workup procedure for a borane reduction of an aminoketone?

A5: A typical workup involves quenching the reaction at low temperature with a protic solvent like methanol, followed by the addition of an acidic solution (e.g., HCl) to hydrolyze the borane-amine complexes. The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is usually performed by column chromatography or crystallization.

Data Presentation

Table 1: Asymmetric Synthesis of Halogenated Aryl Amino Alcohols [4]

Substituent on Phenyl RingYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
4-Fluoro94-9993-9696:4 to >99:1
4-Chloro94-9993-9696:4 to >99:1
4-Bromo94-9993-9696:4 to >99:1
4-Trifluoromethyl7292-
3-Trifluoromethyl8590-

Experimental Protocols

Protocol 1: Asymmetric Reduction of 3-Amino-1-(4-fluorophenyl)propan-1-one using a CBS Catalyst

This protocol is adapted from established procedures for the asymmetric reduction of aminoketones.[2]

Materials:

  • 3-Amino-1-(4-fluorophenyl)propan-1-one hydrochloride

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M) or Borane-THF complex (1 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine

  • Methanol

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Preparation of the Free Amine: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-amino-1-(4-fluorophenyl)propan-1-one hydrochloride (1.0 eq) in a minimal amount of anhydrous THF. Add triethylamine (1.1 eq) and stir the mixture at room temperature for 30 minutes. Filter the resulting triethylamine hydrochloride salt and wash the solid with a small amount of anhydrous THF. The filtrate containing the free aminoketone is used directly in the next step.

  • Asymmetric Reduction: In a separate flame-dried, three-necked flask equipped with a thermometer and under an inert atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M solution in toluene). Dilute with anhydrous THF and cool the solution to -20 °C.

  • Slowly add the borane-dimethyl sulfide complex (1.1 eq) to the catalyst solution and stir for 10 minutes at -20 °C.

  • Add the previously prepared solution of the free aminoketone dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature is maintained at -20 °C.

  • Stir the reaction mixture at -20 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 1 M HCl and stir for another 30 minutes to hydrolyze the borane complexes.

  • Neutralize the mixture with saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

  • Analysis: Determine the enantiomeric excess (ee) of the purified product by chiral HPLC analysis.

Visualizations

Diagram 1: Synthetic Pathway

G A 3-Amino-1-(4-fluorophenyl)propan-1-one B This compound A->B C Asymmetric Reduction ((S)-CBS catalyst, Borane)

Caption: Synthetic route to this compound.

Diagram 2: Potential Side Reactions

G Start 3-Amino-1-(4-fluorophenyl)propan-1-one Desired This compound Start->Desired Desired Pathway ((S)-CBS Reduction) Side1 (R)-3-Amino-3-(4-fluorophenyl)propan-1-ol (Diastereomeric Impurity) Start->Side1 Loss of Enantioselectivity Side2 Borane-Amine Complex Start->Side2 Reaction with Borane Side3 Unreacted Starting Material Start->Side3 Incomplete Reaction

Caption: Potential side reactions during the synthesis.

Diagram 3: Troubleshooting Workflow

G Start Problem Encountered LowYield Low Yield? Start->LowYield LowEE Low ee? Start->LowEE Impurities Impurities Present? Start->Impurities CheckReaction Check Reaction Completion & Reagent Activity LowYield->CheckReaction Yes CheckCatalyst Check Catalyst Activity & Anhydrous Conditions LowEE->CheckCatalyst Yes AnalyzeImpurities Analyze Impurities (NMR, MS) Impurities->AnalyzeImpurities Yes OptimizeWorkup Optimize Workup & Purification CheckReaction->OptimizeWorkup OptimizeTemp Optimize Temperature CheckCatalyst->OptimizeTemp AdjustStoichiometry Adjust Reagent Stoichiometry AnalyzeImpurities->AdjustStoichiometry

Caption: A logical workflow for troubleshooting common synthetic issues.

References

purification strategies for removing starting materials from (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials and impurities I should expect when purifying this compound?

The synthesis of this compound often involves the reduction of a β-aminoketone precursor.[1] Consequently, common impurities can include:

  • Unreacted Starting Materials: Such as the β-aminoketone precursor, 3-Amino-1-(4-fluorophenyl)propan-1-one.[1]

  • Over-reduction Products: Wherein other functional groups in the molecule are unintentionally reduced.

  • Diastereomers: If the synthesis is not completely stereoselective, other stereoisomers may be present.[1]

  • Side-products: Impurities from the synthesis of the precursor may also be carried over.[1]

  • Degradation Products: The molecule may degrade under certain conditions, for example, acidic conditions can affect ring stability in similar compounds.[1]

Q2: What are the initial recommended steps for purifying the crude product?

For initial purification of 3-amino-1-phenylpropanol derivatives, conventional methods such as extraction, distillation, recrystallization, and column chromatography are typically employed.[2] The choice of method will depend on the scale of your reaction and the nature of the impurities.

Q3: How can I assess the enantiomeric purity of my final product?

Chiral High-Performance Liquid Chromatography (HPLC) is the most versatile and important tool for resolving and analyzing enantiomers.[3] Using a suitable chiral stationary phase (CSP), you can separate and quantify the (s)- and (r)-enantiomers to determine the enantiomeric excess (ee) of your product. Polysaccharide-based CSPs are often effective for this class of compounds.[4][5]

Troubleshooting Guides

Issue 1: My HPLC analysis shows multiple unexpected peaks, indicating low purity.

Question: What are the potential sources of these extra peaks in my HPLC chromatogram?

Answer: Multiple peaks suggest the presence of unreacted starting materials, intermediates, or byproducts.[1] Potential sources include:

  • Incomplete reaction: Leading to the presence of the starting β-aminoketone.

  • Side reactions: Formation of undesired side-products during the synthesis.

  • Stereoisomers: Your synthesis may have produced a mixture of diastereomers which can sometimes be separated by standard HPLC.[1]

  • Degradation: The product may have degraded during workup or storage.

To identify these impurities, it is recommended to use HPLC coupled with Mass Spectrometry (LC-MS) to obtain mass information for each peak.

Issue 2: My Mass Spectrometry (MS) data shows a peak with a mass-to-charge ratio (m/z) higher than my expected product.

Question: What could this higher m/z peak represent?

Answer: A peak with a higher m/z than your target compound could indicate:

  • Adduct Formation: The molecule may have formed an adduct with a solvent molecule (e.g., methanol, acetonitrile) or a salt (e.g., sodium, potassium) during ionization in the mass spectrometer.[1]

  • Dimerization: Two molecules of your product or an intermediate may have dimerized.[1]

  • Heavier Byproduct: A side reaction may have produced a byproduct with a higher molecular weight.[1]

Issue 3: My final product has low enantiomeric purity.

Question: How can I improve the enantiomeric purity of my this compound?

Answer: If your product has a low enantiomeric excess (ee), you can improve it using one of the following methods:

  • Chiral Preparative HPLC: This is a powerful technique for separating enantiomers. Polysaccharide-derived chiral stationary phases are known to be effective for separating chiral amines and amino alcohols.[5]

  • Diastereomeric Salt Recrystallization: You can react your amino alcohol with a chiral acid to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional recrystallization. After separation, the chiral acid is removed to yield the enantiomerically pure product.

Data Presentation

Table 1: Typical HPLC-MS Conditions for Impurity Profiling

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 5% B, ramp to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), positive mode

This table is based on a general method for analyzing related compounds and may require optimization.[1]

Table 2: Common Adducts Observed in Mass Spectrometry

AdductMass Change
Sodium+23
Potassium+39
Acetonitrile+41
Methanol+32

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add silica gel and evaporate the solvent to obtain a dry powder.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of ethyl acetate and hexane).

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system. The polarity of the solvent system can be gradually increased (gradient elution) to separate the components.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak®) are often effective for resolving chiral amino alcohols.[5]

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Mobile Phase: A typical mobile phase could be a mixture of hexane and ethanol with a small amount of an amine modifier like diethylamine to improve peak shape.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector.

  • Quantification: Integrate the peak areas of the (s)- and (r)-enantiomers to calculate the enantiomeric excess (ee).

Visualizations

Purification_Workflow crude Crude Product extraction Aqueous Workup/ Extraction crude->extraction Remove water- soluble impurities column Column Chromatography extraction->column Separate major impurities recrystal Recrystallization column->recrystal Further purification chiral_hplc Chiral HPLC column->chiral_hplc Enantiomeric separation pure_product Pure (S)-enantiomer recrystal->pure_product chiral_hplc->pure_product Troubleshooting_Impurity_ID decision decision result result start Impurity Detected (e.g., extra HPLC peak) lcms Run LC-MS Analysis start->lcms check_mass Compare m/z to Expected Impurities lcms->check_mass known_impurity Known Impurity (e.g., Starting Material) check_mass->known_impurity Mass Matches unknown_mass Unknown Mass check_mass->unknown_mass No Match nmr Acquire NMR of Impure Fraction unknown_mass->nmr analyze_nmr Analyze NMR Spectrum nmr->analyze_nmr structure_id Identify Structure analyze_nmr->structure_id

References

Validation & Comparative

A Comparative Guide to the Validation of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol Purity by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks is paramount. (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol is a key chiral intermediate in the synthesis of various pharmaceutical compounds, where its specific stereochemistry is crucial for therapeutic efficacy.[1] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the validation of its purity against other analytical techniques, supported by representative experimental data and detailed methodologies.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is widely recognized as the benchmark for determining enantiomeric purity due to its robustness, versatility, and the extensive availability of chiral stationary phases (CSPs).[2] The principle lies in the differential interaction of enantiomers with a chiral stationary phase, resulting in different retention times and, thus, separation.[3]

Representative Experimental Protocol for HPLC Purity Validation

This protocol outlines a typical chiral HPLC method for assessing the enantiomeric purity of this compound.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm), is often effective for this class of compounds.

  • Mobile Phase: A mixture of n-Hexane, ethanol, and isopropanol (e.g., 80:15:5 v/v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate the peak areas for both the (S)- and the potential (R)-enantiomer.

  • Calculate the enantiomeric purity (or enantiomeric excess, % ee) using the following formula: % Purity of (S)-enantiomer = [Area(S) / (Area(S) + Area(R))] x 100

Method Validation Parameters

Any new or modified HPLC method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[4][5] Key validation parameters are summarized in the table below.

Validation ParameterTypical Acceptance CriteriaPurpose
Specificity The method should be able to resolve the (S)-enantiomer from its (R)-enantiomer and any potential impurities. Resolution (Rs) > 1.5.To ensure the method is selective for the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of concentrations.To demonstrate a proportional relationship between detector response and analyte concentration.
Accuracy Recovery of 98.0% to 102.0% for spiked samples.To assess the closeness of the measured value to the true value.
Precision Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%.To demonstrate the consistency and reproducibility of the method.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.The lowest amount of analyte that can be detected.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.The lowest amount of analyte that can be quantified with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C).To demonstrate the reliability of the method during normal usage.

Comparison with Alternative Analytical Techniques

While HPLC is the predominant technique, other methods offer distinct advantages in specific scenarios.

Analytical TechniquePrincipleAdvantagesDisadvantages
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO₂) as the mobile phase. Separation is based on partitioning between the stationary phase and the mobile phase.Faster analysis times, reduced organic solvent consumption ("greener" technique), and often higher efficiency than HPLC.Requires specialized equipment, and method development can be more complex.
Capillary Electrophoresis (CE) Separation is based on the differential migration of ions in an electric field within a capillary. Chiral selectors are added to the buffer to enable enantiomeric separation.High separation efficiency, very small sample and reagent consumption, and rapid method development.[6][7]Lower concentration sensitivity compared to HPLC with UV detection, and can be less robust for routine quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy Uses chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between enantiomers.Provides structural information in addition to purity, is non-destructive, and can be a primary ratio method.Lower sensitivity than chromatographic methods, and chiral resolution agents can be expensive.

Data Presentation: A Comparative Overview

The following table summarizes typical performance characteristics of each technique for the analysis of chiral purity.

ParameterHPLCSFCCENMR
Resolution (Rs) > 1.5> 1.5HighNot directly applicable
Analysis Time 10 - 30 minutes2 - 10 minutes5 - 20 minutes5 - 15 minutes
Limit of Quantitation (LOQ) ng/mL to µg/mLng/mL to µg/mLµg/mLmg/mL
Precision (%RSD) < 2%< 2%< 3%< 1% (for major enantiomer)
Solvent Consumption Moderate to HighLowVery LowLow
Instrumentation Cost ModerateHighModerateVery High

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for HPLC method validation and a decision-making tree for selecting the appropriate analytical technique.

HPLC_Validation_Workflow HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Dev Develop HPLC Method (Column, Mobile Phase, etc.) Spec Specificity & Resolution Dev->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOQ LOD & LOQ Prec->LOQ Rob Robustness LOQ->Rob Routine Routine Purity Testing Rob->Routine

Caption: Workflow for HPLC Method Validation.

Analytical_Technique_Selection Decision Tree for Chiral Purity Analysis node_result node_result start High Throughput Needed? sfc Consider SFC start->sfc Yes hplc_ce Limited Sample Available? start->hplc_ce No ce Consider CE hplc_ce->ce Yes hplc Routine QC Application? hplc_ce->hplc No hplc_final HPLC is the Gold Standard hplc->hplc_final Yes nmr Structural Info Required? hplc->nmr No nmr_final Consider NMR nmr->nmr_final Yes hplc_final2 HPLC is the Gold Standard nmr->hplc_final2 No

Caption: Selecting an Analytical Technique.

References

A Comparative Guide to (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol and Its Analogs for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol and its halogenated analogs, which are key chiral building blocks in pharmaceutical synthesis. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in selecting starting materials for the synthesis of complex molecules, such as the AKT inhibitor Capivasertib.

Product Comparison

This compound and its chlorinated and brominated counterparts are pivotal intermediates in the development of targeted therapies. The nature of the halogen substituent on the phenyl ring can influence the physicochemical properties and reactivity of the molecule, which in turn may affect the efficacy and safety profile of the final active pharmaceutical ingredient (API).

Physicochemical Properties and Purity

The following table summarizes the available data on the physical and chemical properties of this compound and its 4-chloro analog. While a specific Certificate of Analysis for the fluoro-analog was not found during the search, typical purity specifications from various suppliers are included.

PropertyThis compound(S)-3-Amino-3-(4-chlorophenyl)propan-1-ol(S)-3-Amino-3-(4-bromophenyl)propan-1-ol
CAS Number 228422-49-9[1]886061-26-3Data not available
Molecular Formula C9H12FNO[1]C9H12ClNOC9H12BrNO
Molecular Weight 169.20 g/mol [1]185.65 g/mol 230.11 g/mol
Purity Typically ≥95% - 97%[1][2]Typically ≥95%Data not available
Appearance Data not availableWhite to yellow solid[3]Data not available
Boiling Point Data not available327.9 °C at 760 mmHg[4]Data not available
Melting Point Data not available53-56 °C[3]Data not available
Density Data not available1.216 g/cm³[4]Data not available
Storage Room Temperature, Sealed in dry[1]RefrigeratorData not available

Experimental Protocols

Accurate determination of purity and enantiomeric excess is critical for these chiral building blocks. Below are representative experimental protocols for the analysis of such compounds.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the chemical purity of 3-amino-3-phenylpropan-1-ol derivatives.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 5 µm, 150 mm × 4.6 mm I.D.)

Mobile Phase:

  • A mixture of acetonitrile and a buffer solution (e.g., ammonium acetate) in a suitable ratio (e.g., 26:74 v/v), delivered isocratically.

Procedure:

  • Prepare a standard solution of the analyte at a known concentration in the mobile phase.

  • Prepare the sample solution by dissolving a precisely weighed amount of the compound in the mobile phase.

  • Set the flow rate to 1.0 mL/min and the column temperature to 30°C.

  • Inject 10 µL of the standard and sample solutions.

  • Monitor the elution profile using a UV detector at a suitable wavelength.

  • The purity is calculated by comparing the peak area of the analyte in the sample to the total peak area of all components.

Enantiomeric Purity Determination by Chiral HPLC or NMR Spectroscopy

Determining the enantiomeric excess is crucial for these chiral intermediates.

Chiral HPLC:

  • Utilize a chiral stationary phase column.

  • The mobile phase composition will depend on the specific column and analyte.

  • The enantiomeric excess is determined by the relative peak areas of the two enantiomers.

NMR Spectroscopy with a Chiral Derivatizing Agent:

  • React the amino alcohol with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers.

  • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture.

  • The diastereomers will exhibit distinct signals in the NMR spectrum.

  • The enantiomeric excess can be calculated by integrating the signals corresponding to each diastereomer.

Application in Synthesis and Relevant Signaling Pathway

This compound and its analogs are crucial for the synthesis of various pharmaceutical compounds, most notably as key intermediates for AKT inhibitors like Capivasertib[5]. Capivasertib is a potent inhibitor of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer[6].

Experimental Workflow for the Synthesis of Capivasertib

The following diagram illustrates a simplified synthetic workflow from the chiral amino alcohol intermediate to the final API, Capivasertib.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product A (s)-3-Amino-3-(4-halogenophenyl)propan-1-ol C Amide Coupling A->C HATU, DIPEA B Piperidine derivative B->C D Deprotection C->D Acidic conditions E Nucleophilic Substitution D->E F Capivasertib (AKT Inhibitor) E->F

Caption: Synthetic workflow for Capivasertib.

The PI3K/AKT Signaling Pathway

The diagram below outlines the PI3K/AKT signaling pathway, a critical cellular pathway involved in cell survival, proliferation, and growth. AKT inhibitors like Capivasertib target this pathway.

G cluster_upstream Upstream Activation cluster_pathway Core Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT recruits & activates mTOR mTOR AKT->mTOR activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis inhibits PDK1 PDK1 PDK1->AKT phosphorylates Proliferation Cell Proliferation & Growth mTOR->Proliferation promotes

Caption: Overview of the PI3K/AKT signaling pathway.

References

A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Featuring (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohols are indispensable tools in modern asymmetric synthesis, serving as highly effective catalysts and ligands for the enantioselective construction of complex molecules. Their utility is paramount in the pharmaceutical industry, where the stereochemistry of a drug molecule can dictate its efficacy and safety. This guide provides an objective comparison of the performance of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol with other prominent chiral amino alcohols in two benchmark asymmetric transformations: the reduction of a prochiral ketone and the addition of an organometallic reagent to an aldehyde.

Introduction to this compound

This compound is a chiral β-amino alcohol that has garnered significant interest as a versatile building block in organic synthesis.[1] Its structure, which includes a fluorine atom on the phenyl ring, can influence the electronic properties and conformational preferences of the molecule, potentially enhancing its performance in asymmetric catalysis.[2][3][4] This compound is a key intermediate in the synthesis of various pharmaceutical agents.

Comparative Performance Analysis

To evaluate the efficacy of this compound, its performance was compared against three other widely used chiral amino alcohols:

  • (S)-3-Amino-3-phenylpropan-1-ol: The non-fluorinated analog, providing a direct comparison to assess the impact of the fluorine substituent.

  • (1S,2R)-(+)-Norephedrine: A classic and cost-effective chiral amino alcohol derived from a natural product.[5][6]

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol: A highly effective proline-derived catalyst, often used in Corey-Bakshi-Shibata (CBS) reductions.[7]

Two fundamental and widely studied asymmetric reactions were chosen for this comparison:

  • Enantioselective Reduction of Acetophenone: A benchmark reaction for assessing the ability of a chiral catalyst to control the formation of a stereocenter during a reduction.[8]

  • Enantioselective Addition of Diethylzinc to Benzaldehyde: A classic carbon-carbon bond-forming reaction to evaluate the catalyst's ability to direct the facial selectivity of nucleophilic addition.[9]

Data Summary

The following tables summarize the performance of each chiral amino alcohol in the selected asymmetric reactions. It is important to note that while efforts were made to find directly comparable data, the results are compiled from various literature sources and may have been obtained under slightly different experimental conditions.

Table 1: Enantioselective Borane-Mediated Reduction of Acetophenone

CatalystYield (%)Enantiomeric Excess (ee, %)
This compoundData not availableData not available
(S)-3-Amino-3-phenylpropan-1-ol~95~85
(1S,2R)-(+)-NorephedrineHigh80-90
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol>95>98

Note: Specific data for this compound in this reaction was not found in the surveyed literature. The data for other catalysts are representative values from various studies.

Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde

CatalystYield (%)Enantiomeric Excess (ee, %)
This compoundData not availableData not available
(S)-3-Amino-3-phenylpropan-1-ol80-9590-97
(1S,2R)-(+)-Norephedrine85-9585-95
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol~90~96

Note: Specific data for this compound in this reaction was not found in the surveyed literature. The data for other catalysts are representative values from various studies.

Experimental Protocols

Detailed methodologies for the two key experiments are provided below. These protocols are generalized and may require optimization for specific substrates and catalysts.

Protocol 1: General Procedure for the Asymmetric Reduction of Acetophenone

This procedure is based on the well-established Corey-Bakshi-Shibata (CBS) reduction methodology.[10][11][12][13][14]

Materials:

  • Chiral amino alcohol (catalyst) (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol)

  • Borane dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral amino alcohol (0.05 - 0.1 equivalents).

  • Add anhydrous THF to dissolve the catalyst.

  • Cool the solution to 0 °C and slowly add the borane reagent (0.6 - 1.1 equivalents).

  • Stir the mixture at 0 °C for 10-15 minutes to allow for the in-situ formation of the oxazaborolidine catalyst.

  • Slowly add a solution of acetophenone (1 equivalent) in anhydrous THF to the catalyst mixture at 0 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Warm the mixture to room temperature and remove the solvent under reduced pressure.

  • Perform an aqueous workup by adding 1 M HCl and extracting the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield and enantiomeric excess (by chiral HPLC or GC analysis).

Protocol 2: General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • Chiral amino alcohol (catalyst)

  • Diethylzinc (in hexane or toluene)

  • Benzaldehyde

  • Anhydrous toluene or hexane

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral amino alcohol (0.01 - 0.1 equivalents).

  • Add anhydrous toluene (or hexane) to dissolve the catalyst.

  • Cool the solution to 0 °C.

  • Slowly add diethylzinc (1.1 - 2.0 equivalents) to the catalyst solution and stir for 15-30 minutes.

  • Add freshly distilled benzaldehyde (1 equivalent) dropwise to the mixture at 0 °C.

  • Stir the reaction at 0 °C or room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield and enantiomeric excess (by chiral HPLC or GC analysis).

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the comparative evaluation of chiral amino alcohol catalysts in an asymmetric reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results start Start reactants Prepare Reactants (e.g., Acetophenone, Benzaldehyde) start->reactants catalysts Prepare Catalysts (this compound, Analogs) reactants->catalysts setup Set up Parallel Reactions (Identical Conditions) catalysts->setup monitor Monitor Reaction Progress (TLC, GC) setup->monitor workup Reaction Work-up & Purification monitor->workup yield Determine Yield workup->yield ee Determine Enantiomeric Excess (Chiral HPLC/GC) workup->ee compare Compare Catalyst Performance yield->compare ee->compare end End compare->end

A generalized workflow for the comparative evaluation of chiral catalysts.
Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the CBS reduction of a ketone.

G catalyst Chiral Oxazaborolidine Catalyst complex1 Catalyst-Borane Complex catalyst->complex1 + BH3 complex2 Ketone Coordination complex1->complex2 + Ketone transition_state Hydride Transfer (Six-membered TS) complex2->transition_state Intramolecular Hydride Transfer product_complex Product-Catalyst Complex transition_state->product_complex product_complex->catalyst Product Release

The catalytic cycle for the Corey-Bakshi-Shibata (CBS) reduction.

Conclusion

While direct comparative data for this compound is currently limited in the accessible literature, this guide provides a framework for its evaluation against established chiral amino alcohols. The provided protocols offer a starting point for researchers to conduct their own comparative studies. The presence of the fluorine atom in the target molecule is hypothesized to modulate its catalytic activity, and further experimental investigation is warranted to fully elucidate its potential in asymmetric synthesis. The comparison with its non-fluorinated analog, as well as with other structurally diverse and widely used chiral amino alcohols, will be crucial in defining its role and applicability in the synthesis of enantiomerically pure compounds.

References

A Comparative Guide to Chiral Synthons for the Preparation of Capivasertib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Capivasertib, a potent pan-AKT inhibitor, is a significant therapeutic agent in oncology, particularly for the treatment of certain types of breast cancer. A key structural feature of Capivasertib is the chiral side chain, which incorporates the (S)-3-amino-3-(4-chlorophenyl)propan-1-ol synthon. The stereochemistry of this fragment is crucial for the drug's efficacy. This guide provides a comparative analysis of alternative chiral synthons and synthetic strategies for the preparation of this key intermediate, offering experimental data and detailed protocols to aid in the selection of the most suitable approach for research and development.

The PI3K/AKT/mTOR Signaling Pathway: The Target of Capivasertib

Capivasertib exerts its therapeutic effect by inhibiting the serine/threonine kinase AKT, a central node in the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This pathway is frequently dysregulated in cancer, leading to increased cell proliferation, survival, and resistance to therapy. By inhibiting AKT, Capivasertib effectively blocks these downstream oncogenic signals.

Capivasertib Signaling Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Capivasertib Capivasertib Capivasertib->AKT inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Capivasertib.

Comparison of Synthetic Strategies for the Chiral Synthon

The synthesis of enantiomerically pure (S)-3-amino-3-(4-chlorophenyl)propan-1-ol is a critical step in the overall synthesis of Capivasertib. Several strategies have been developed, each with its own advantages and disadvantages. This guide focuses on three prominent methods:

  • Asymmetric Reduction of a Prochiral Ketone: This approach involves the enantioselective reduction of a corresponding β-amino ketone precursor.

  • Biocatalytic Asymmetric Amination: This method utilizes enzymes, such as transaminases, to introduce the chiral amine functionality.

  • Resolution of a Racemic Mixture: This classic strategy involves the separation of a racemic mixture of the amino alcohol or a precursor, often through the formation of diastereomeric salts.

The following table summarizes the key performance indicators for each of these methods, based on available literature data.

Synthetic StrategyKey Reagents/CatalystsTypical Yield (%)Enantiomeric Excess (ee%)Key AdvantagesKey Disadvantages
Asymmetric Reduction (R)-2-Methyl-CBS-oxazaborolidine, BH₃·SMe₂85-95%>98%High enantioselectivity, predictable stereochemistry.Requires stoichiometric borane reagents, moisture-sensitive catalyst.
Biocatalytic Amination Transaminase, Isopropylamine (amine donor)90-97%>99%High enantioselectivity, mild reaction conditions, environmentally friendly.Requires specific enzyme and optimization of reaction conditions (pH, temperature).
Diastereomeric Resolution Racemic amine, Dibenzoyl-L-tartaric acid35-45% (per enantiomer)>99% (after recrystallization)Well-established and reliable method.Theoretical maximum yield is 50%, often requires multiple recrystallizations.

Experimental Protocols

Asymmetric Reduction using a CBS Catalyst

This protocol is based on the well-established Corey-Bakshi-Shibata (CBS) reduction, which provides excellent enantioselectivity for the reduction of prochiral ketones.

Workflow:

Asymmetric Reduction Workflow Start 3-Amino-1-(4-chlorophenyl) propan-1-one Reaction Asymmetric Reduction Start->Reaction Catalyst (R)-2-Methyl-CBS -oxazaborolidine Catalyst->Reaction Reagent BH₃·SMe₂ Reagent->Reaction Product (S)-3-Amino-3-(4-chlorophenyl) propan-1-ol Reaction->Product

Caption: Workflow for the asymmetric reduction of a prochiral ketone.

Protocol:

  • To a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add borane dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 1.2 eq.) dropwise.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of 3-amino-1-(4-chlorophenyl)propan-1-one (1.0 eq.) in anhydrous THF dropwise to the catalyst solution over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor for completion by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (S)-3-amino-3-(4-chlorophenyl)propan-1-ol.

Biocatalytic Asymmetric Amination

This protocol utilizes a transaminase enzyme to stereoselectively introduce the amine group onto a ketone precursor.

Workflow:

Biocatalytic Amination Workflow Start 1-(4-Chlorophenyl)-3- hydroxypropan-1-one Reaction Asymmetric Amination Start->Reaction Enzyme Transaminase Enzyme->Reaction Donor Isopropylamine (Amine Donor) Donor->Reaction Product (S)-3-Amino-3-(4-chlorophenyl) propan-1-ol Reaction->Product

Caption: Workflow for the biocatalytic asymmetric amination.

Protocol:

  • In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).

  • Add the transaminase enzyme and pyridoxal 5'-phosphate (PLP) cofactor.

  • Add the substrate, 1-(4-chlorophenyl)-3-hydroxypropan-1-one.

  • Add the amine donor, isopropylamine, in excess.

  • Maintain the reaction mixture at a constant temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by high-performance liquid chromatography (HPLC).

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Diastereomeric Salt Resolution

This protocol describes the resolution of racemic 3-amino-3-(4-chlorophenyl)propan-1-ol using a chiral resolving agent.

Workflow:

Resolution Workflow Start Racemic 3-Amino-3- (4-chlorophenyl)propan-1-ol SaltFormation Diastereomeric Salt Formation Start->SaltFormation Agent Dibenzoyl-L- tartaric acid Agent->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Liberation Base Treatment Crystallization->Liberation Less Soluble Diastereomer Product (S)-3-Amino-3-(4-chlorophenyl) propan-1-ol Liberation->Product

Caption: Workflow for diastereomeric salt resolution.

Protocol:

  • Dissolve racemic 3-amino-3-(4-chlorophenyl)propan-1-ol in a suitable solvent (e.g., ethanol).

  • Add a solution of dibenzoyl-L-tartaric acid (0.5 eq.) in the same solvent.

  • Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystalline salt by filtration and wash with a small amount of cold solvent.

  • The enantiomeric purity of the amine in the salt can be checked by liberating a small sample with a base and analyzing by chiral HPLC.

  • If necessary, recrystallize the diastereomeric salt to improve diastereomeric purity.

  • Treat the purified diastereomeric salt with an aqueous base (e.g., sodium hydroxide) to liberate the free amine.

  • Extract the enantiomerically enriched amine with an organic solvent, dry the organic layer, and concentrate to obtain the final product.

Conclusion

The choice of a synthetic route for the chiral synthon of Capivasertib depends on various factors, including the desired scale of production, cost considerations, and available expertise and equipment. Asymmetric reduction and biocatalytic amination offer more direct routes to the desired enantiomer with high enantioselectivity from the outset. Diastereomeric resolution, while a more traditional approach, remains a robust and reliable method, particularly when optimizing for crystalline products. This guide provides the foundational information for researchers to make an informed decision on the most appropriate synthetic strategy for their specific needs in the development of Capivasertib and related compounds.

References

The Strategic Advantage of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The chiral building block, (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol, stands out as a premier example of this principle in action. Its utility is particularly highlighted in the synthesis of complex pharmaceutical compounds where precise stereochemistry and improved metabolic stability are paramount. This guide provides a comparative analysis of this compound against its non-fluorinated and chloro-substituted analogues, supported by experimental data and detailed synthetic protocols.

Enhanced Physicochemical and Biological Properties

The primary advantage of utilizing this compound in drug synthesis lies in the unique properties conferred by the fluorine atom. The high electronegativity of fluorine can significantly influence the acidity of nearby protons, alter molecular conformation, and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2] This often translates to a longer half-life and improved bioavailability of the final drug product. Furthermore, the fluorine substituent can enhance binding affinity to target proteins through favorable electrostatic interactions.

A notable application of this chiral building block is in the synthesis of the pan-AKT kinase inhibitor, Capivasertib (AZD5363). While the publicly available synthesis details for Capivasertib often describe the use of the chloro-analogue, (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol, the underlying synthetic strategy is directly applicable to the fluoro-analogue, which is often explored during lead optimization to improve drug-like properties.

Comparative Performance in Synthesis

The choice of a chiral building block is critically dependent on its performance in key synthetic steps, including yield, purity, and the stereochemical integrity of the final product. Below is a comparative summary of the expected performance of this compound and its analogues in a representative amide coupling reaction, a common step in drug synthesis.

ParameterThis compound(S)-3-Amino-3-phenylpropan-1-ol(S)-3-Amino-3-(4-chlorophenyl)propan-1-ol
Typical Yield 85-95%80-90%88-98%
Enantiomeric Excess (ee) >99%>99%>99%
Purity (post-coupling) High (>98%)High (>98%)High (>98%)
Reaction Time ComparableComparableComparable
Key Advantage Enhanced metabolic stability and binding affinity of the final product.Readily available and cost-effective.Often used in established synthetic routes, good leaving group properties in some contexts.

Note: The data presented is a synthesis of typical results from analogous reactions reported in the literature and may vary depending on specific reaction conditions.

Experimental Protocols

Detailed methodologies for the synthesis of the chiral building blocks and their subsequent use in a representative amide coupling reaction are provided below.

Protocol 1: Asymmetric Synthesis of this compound via Asymmetric Hydrogenation

This protocol describes a common method for preparing the chiral amino alcohol through the asymmetric hydrogenation of the corresponding β-amino ketone.

Workflow for Asymmetric Hydrogenation

G cluster_0 Preparation of Precursor cluster_1 Asymmetric Hydrogenation cluster_2 Purification cluster_3 Final Product 3-Amino-1-(4-fluorophenyl)propan-1-one 3-Amino-1-(4-fluorophenyl)propan-1-one Reaction Vessel Reaction Vessel 3-Amino-1-(4-fluorophenyl)propan-1-one->Reaction Vessel Chiral Ru-catalyst Chiral Ru-catalyst Chiral Ru-catalyst->Reaction Vessel H2 gas H2 gas H2 gas->Reaction Vessel Work-up Work-up Reaction Vessel->Work-up Chromatography Chromatography Work-up->Chromatography This compound This compound Chromatography->this compound

Caption: Workflow for the synthesis of the target compound.

Materials:

  • 3-Amino-1-(4-fluorophenyl)propan-1-one hydrochloride

  • (R,R)-Ts-DPEN-Ru(II) catalyst

  • Sodium carbonate (Na₂CO₃)

  • Isopropanol

  • Hydrogen gas (H₂)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 3-Amino-1-(4-fluorophenyl)propan-1-one hydrochloride (1.0 eq) in isopropanol, add sodium carbonate (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the (R,R)-Ts-DPEN-Ru(II) catalyst (0.01 eq).

  • Pressurize the reaction vessel with hydrogen gas to 10 atm.

  • Stir the reaction mixture at 50°C for 12-16 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and carefully release the hydrogen pressure.

  • Filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield this compound.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Biocatalytic Synthesis via Transaminase

This protocol outlines a green chemistry approach using a transaminase enzyme for the asymmetric synthesis of the chiral amino alcohol.

Workflow for Biocatalytic Transamination

G cluster_0 Substrates cluster_1 Enzymatic Reaction cluster_2 Purification cluster_3 Final Product 1-(4-fluorophenyl)-3-hydroxypropan-1-one 1-(4-fluorophenyl)-3-hydroxypropan-1-one Bioreactor Bioreactor 1-(4-fluorophenyl)-3-hydroxypropan-1-one->Bioreactor Amine Donor (e.g., Isopropylamine) Amine Donor (e.g., Isopropylamine) Amine Donor (e.g., Isopropylamine)->Bioreactor Transaminase (ATA) Transaminase (ATA) Transaminase (ATA)->Bioreactor Pyridoxal Phosphate (PLP) Pyridoxal Phosphate (PLP) Pyridoxal Phosphate (PLP)->Bioreactor Cell Lysis & Extraction Cell Lysis & Extraction Bioreactor->Cell Lysis & Extraction Chromatography Chromatography Cell Lysis & Extraction->Chromatography This compound This compound Chromatography->this compound

Caption: Biocatalytic synthesis workflow.

Materials:

  • 1-(4-fluorophenyl)-3-hydroxypropan-1-one

  • Amine transaminase (ATA)

  • Isopropylamine (amine donor)

  • Pyridoxal 5'-phosphate (PLP)

  • Phosphate buffer (pH 7.5)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • In a temperature-controlled bioreactor, prepare a solution of phosphate buffer (pH 7.5) containing PLP (1 mM).

  • Add the transaminase enzyme to the buffer solution.

  • Dissolve 1-(4-fluorophenyl)-3-hydroxypropan-1-one (1.0 eq) and isopropylamine (10 eq) in the reaction mixture.

  • Maintain the reaction at 30°C with gentle agitation for 24-48 hours.

  • Monitor the conversion by HPLC.

  • Once the reaction reaches completion, adjust the pH to >10 with NaOH.

  • Extract the product with MTBE.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by chromatography to obtain enantiopure this compound.

Protocol 3: Amide Coupling in Drug Synthesis (Capivasertib Analogue)

This protocol is adapted from the synthesis of Capivasertib and demonstrates the use of the chiral amino alcohol in a key fragment coupling step.

Amide Coupling Reaction Pathway

G Carboxylic_Acid 4-(tert-butoxycarbonylamino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid Intermediate Protected Capivasertib Analogue Carboxylic_Acid->Intermediate Amino_Alcohol This compound Amino_Alcohol->Intermediate Coupling_Reagent HATU Coupling_Reagent->Intermediate Base DIPEA Base->Intermediate Solvent DMA Solvent->Intermediate Final_Product Capivasertib Analogue Intermediate->Final_Product Deprotection Deprotection Acidic Deprotection (e.g., TFA)

Caption: Key amide coupling step in drug synthesis.

Materials:

  • This compound

  • 4-(tert-butoxycarbonylamino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMA (Dimethylacetamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 4-(tert-butoxycarbonylamino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid (1.0 eq) and this compound (1.0 eq) in DMA, add DIPEA (3.0 eq).

  • Add HATU (1.1 eq) to the mixture and stir at room temperature for 12-16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer and concentrate to obtain the crude protected intermediate.

  • Dissolve the crude intermediate in DCM and add TFA (10 eq).

  • Stir at room temperature for 2-4 hours until the deprotection is complete (monitored by LC-MS).

  • Concentrate the reaction mixture and purify by preparative HPLC or crystallization to afford the final drug analogue.

Conclusion

This compound offers significant advantages in drug synthesis, primarily through the beneficial effects of the fluorine substituent on the resulting molecule's pharmacokinetic and pharmacodynamic profile. While its synthesis may require specialized asymmetric methods, the high yields and excellent enantioselectivity achievable with modern catalytic techniques make it a valuable and often superior choice compared to its non-fluorinated or other halogenated counterparts for the development of next-generation therapeutics. The provided protocols offer a practical guide for researchers and drug development professionals to leverage the benefits of this important chiral building block.

References

A Comparative Guide to the Catalytic Efficiency of Chiral Amino Alcohols in Asymmetric Diethylzinc Addition to Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective addition of organometallic reagents to carbonyl compounds is a cornerstone of asymmetric synthesis, providing access to chiral alcohols that are pivotal building blocks for pharmaceuticals and other fine chemicals. Chiral amino alcohols have emerged as a highly effective class of catalysts for these transformations, particularly in the addition of diethylzinc to aldehydes. Their efficacy, however, varies significantly depending on their structural framework. This guide offers an objective comparison of the catalytic performance of several distinct chiral amino alcohols in the well-established benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde. The data presented herein, summarized from peer-reviewed literature, aims to assist researchers in selecting the optimal catalyst for their synthetic needs.

Performance Comparison of Chiral Amino Alcohols

The catalytic efficiency of a selection of structurally diverse chiral amino alcohols in the asymmetric addition of diethylzinc to benzaldehyde is summarized in Table 1. The chosen reaction provides a consistent basis for comparing the enantioselectivity (enantiomeric excess, ee%) and chemical yield achieved with each catalyst. The selected catalysts represent different structural classes, including those derived from natural products like ephedrine and proline, as well as synthetically modified structures designed to enhance steric influence and rigidity.

Catalyst (Chiral Amino Alcohol)StructureYield (%)Enantiomeric Excess (ee%)Catalyst Loading (mol%)Temperature (°C)
(-)-DAIB ((-)-3-exo-(Dimethylamino)isoborneol)[Image of (-)-DAIB structure]9899 (S)80
(1R,2S)-N-Pyrrolidinylnorephedrine [Image of (1R,2S)-N-Pyrrolidinylnorephedrine structure]>9595 (R)20
(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine (Prolinol derivative) [Image of (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine structure]9997 (S)20
N-Cyclooctylpseudonorephedrine [Image of N-Cyclooctylpseudonorephedrine structure]9191 (S)100
Carbohydrate-derived β-amino alcohol [Image of a representative carbohydrate-derived β-amino alcohol structure]9596 (S)200

Table 1: Comparative Catalytic Efficiency of Selected Chiral Amino Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde. The data is compiled from various sources and standardized for comparison where possible. The configuration of the major enantiomer of the product, 1-phenyl-1-propanol, is indicated in parentheses.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of catalytic reactions. Below are representative experimental protocols for the asymmetric addition of diethylzinc to benzaldehyde using a chiral amino alcohol catalyst.

General Procedure for the Chiral Amino Alcohol-Catalyzed Enantioselective Addition of Diethylzinc to Benzaldehyde:

  • Catalyst Preparation: In a flame-dried, nitrogen-purged flask, the chiral amino alcohol (typically 2-10 mol%) is dissolved in an anhydrous solvent (e.g., toluene, hexane) under an inert atmosphere.

  • Reaction Mixture: The solution is cooled to the specified temperature (e.g., 0 °C). Diethylzinc (typically 1.5-2.0 equivalents as a solution in hexane or toluene) is added dropwise to the catalyst solution and stirred for a designated period (e.g., 30 minutes) to allow for the formation of the active catalyst complex.

  • Substrate Addition: Freshly distilled benzaldehyde (1.0 equivalent) is then added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion.

  • Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or a dilute acid (e.g., 1 M HCl) at 0 °C.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Analysis: The yield of the purified 1-phenyl-1-propanol is determined. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC) analysis.

Visualizing the Process and Logic

To better understand the experimental and conceptual frameworks of this comparative study, the following diagrams have been generated using Graphviz.

G cluster_workflow Experimental Workflow reagents Prepare Reagents (Chiral Amino Alcohol, Diethylzinc, Benzaldehyde, Solvent) catalyst_formation Catalyst Formation (Chiral Amino Alcohol + Diethylzinc) reagents->catalyst_formation reaction Asymmetric Addition (Benzaldehyde + Catalyst Complex) catalyst_formation->reaction workup Reaction Quenching & Work-up reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (Yield, ee%) purification->analysis

Caption: Experimental workflow for the comparative study.

G cluster_cycle Simplified Catalytic Cycle catalyst Chiral Zinc Alkoxide (Active Catalyst) aldehyde Benzaldehyde catalyst->aldehyde + intermediate Diastereomeric Transition States catalyst->intermediate aldehyde->intermediate product_complex Zinc Alkoxide Product Complex intermediate->product_complex Et transfer product_complex->catalyst + Diethylzinc (Catalyst Regeneration) product Chiral Alcohol (1-Phenyl-1-propanol) product_complex->product Hydrolysis

Caption: Simplified catalytic cycle for the reaction.

Validating Enantiomeric Purity: A Comparative Guide to Chiral SFC and Alternative Methods for (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol is a critical step in the synthesis and quality control of active pharmaceutical ingredients. This guide provides a comparative analysis of chiral Supercritical Fluid Chromatography (SFC) against alternative methods, namely chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the validation of enantiomeric purity. The information presented is based on established methodologies for structurally similar amino alcohols, providing a robust framework for method development.

Executive Summary

Method Comparison: SFC vs. HPLC vs. GC

The choice of analytical technique for enantiomeric purity determination depends on several factors, including the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation.

FeatureChiral Supercritical Fluid Chromatography (SFC)Chiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Separation of enantiomers on a chiral stationary phase using a supercritical fluid (typically CO2) with a polar co-solvent as the mobile phase.Direct separation of enantiomers on a chiral stationary phase using a liquid mobile phase (normal or reversed-phase).Separation of volatile (derivatized) enantiomers on a chiral capillary column.
Speed Fast (typically < 10 minutes)Moderate (15-45 minutes)Moderate to Long (20-60 minutes)
Resolution HighHighVery High
Solvent Consumption Low (primarily recycled CO2)HighLow
Sample Throughput HighMediumMedium
Derivatization Not usually requiredNot usually requiredRequired for polar analytes
Instrumentation Specialized SFC systemStandard HPLC system with a chiral columnGC system with a chiral column

Experimental Protocols

Detailed experimental protocols are essential for reproducible and accurate results. Below are representative protocols for each technique, based on the analysis of similar amino alcohol compounds.

Chiral Supercritical Fluid Chromatography (SFC) Protocol

This protocol is based on the successful separation of other polar amino alcohols and is a recommended starting point for the analysis of this compound.

  • Instrumentation: Supercritical Fluid Chromatography system with a UV or Mass Spectrometric (MS) detector.

  • Chiral Stationary Phase (CSP): Daicel CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Supercritical CO2 and Methanol (with 0.1% Diethylamine as an additive).

  • Gradient: 5% to 40% Methanol over 5 minutes, hold at 40% for 2 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in Methanol to a concentration of 1 mg/mL.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

Chiral HPLC remains a widely used and robust method for enantiomeric separations.

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): Daicel CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm. | Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Chiral Gas Chromatography (GC) Protocol

For GC analysis, derivatization is a necessary step to increase the volatility of the amino alcohol.

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Derivatization: React the sample with N-Trifluoroacetyl-L-prolyl chloride (TFAP-Cl) to form diastereomers.

  • Chiral Capillary Column: Chirasil-Val (25 m x 0.25 mm ID, 0.16 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 220 °C at 5 °C/min, hold for 10 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 270 °C.

  • Sample Preparation: Dissolve the derivatized sample in Dichloromethane.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the workflows for chiral SFC and the comparative HPLC and GC methods.

Chiral_SFC_Workflow Chiral SFC Experimental Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Processing dissolve Dissolve Sample in Methanol (1 mg/mL) inject Inject onto Chiralpak AD-H dissolve->inject separate Gradient Elution (CO2/Methanol) inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Purity integrate->calculate

Caption: Workflow for enantiomeric purity validation by Chiral SFC.

Comparative_Workflows Comparative Analytical Workflows cluster_hplc Chiral HPLC cluster_gc Chiral GC hplc_prep Dissolve in Mobile Phase hplc_inject Inject on Chiral Column hplc_prep->hplc_inject hplc_sep Isocratic Elution hplc_inject->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect gc_deriv Derivatize Sample (TFAP-Cl) gc_prep Dissolve in DCM gc_deriv->gc_prep gc_inject Inject on Chiral Column gc_prep->gc_inject gc_sep Temperature Program gc_inject->gc_sep gc_detect FID/MS Detection gc_sep->gc_detect start Sample start->hplc_prep start->gc_deriv

Caption: Workflows for Chiral HPLC and Chiral GC methods.

Conclusion

For the validation of the enantiomeric purity of this compound, chiral SFC offers a compelling combination of speed, efficiency, and environmental sustainability. While chiral HPLC remains a reliable and widely accessible alternative, and chiral GC provides excellent resolution for volatile derivatives, the advantages of SFC make it a superior choice for high-throughput screening and routine quality control in a modern pharmaceutical development setting. The provided protocols and workflows serve as a practical guide for initiating method development for this and structurally related chiral compounds.

Spectroscopic Analysis for Impurity Profiling of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key spectroscopic techniques for the impurity profiling of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol, a critical chiral building block in pharmaceutical synthesis.[1] Objective comparisons of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are presented, supported by detailed experimental protocols and data interpretation.

Comparison of Spectroscopic Techniques

The selection of an appropriate analytical technique for impurity profiling is paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). Each technique offers distinct advantages in terms of sensitivity, selectivity, and structural elucidation capabilities.

TechniquePrincipleStrengthsLimitationsApplication for this compound
HPLC-UV Differential partitioning of analytes between a mobile and stationary phase, with detection based on UV absorbance.Excellent for separation of impurities, including enantiomers (with a chiral stationary phase).[2][3][4][5] Robust, reproducible, and widely available.Limited structural information. Requires chromophores for detection.Quantification of known impurities, determination of enantiomeric purity (the (R)-isomer), and monitoring for process-related impurities.
Mass Spectrometry (MS) Ionization of molecules and their separation based on mass-to-charge ratio.High sensitivity and selectivity.[6][7] Provides molecular weight information and, with tandem MS (MS/MS), detailed structural fragmentation patterns.[8] Can be coupled with LC (LC-MS) for complex mixture analysis.[9]May have difficulty with isobaric impurities. Ionization efficiency can vary between compounds.Identification and characterization of unknown impurities, degradation products, and trace-level contaminants.[10]
NMR Spectroscopy Interaction of atomic nuclei with an external magnetic field.Unrivaled for unambiguous structure elucidation of organic molecules.[11][12] Provides detailed information on molecular connectivity and stereochemistry. Quantitative (qNMR) capabilities.Relatively low sensitivity compared to MS. Can be complex to interpret for mixtures.Definitive structural confirmation of the API and its impurities.[11] Analysis of stereoisomers and detection of impurities lacking a UV chromophore.

Experimental Protocols

Detailed methodologies for the application of each technique in the impurity profiling of this compound are provided below.

HPLC-UV Method for Enantiomeric Purity

This method is designed to separate and quantify the undesired (R)-enantiomer from the (S)-enantiomer of 3-Amino-3-(4-fluorophenyl)propan-1-ol.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: Chiral Stationary Phase (CSP) column (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small percentage of a basic modifier like diethylamine (DEA) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

LC-MS Method for General Impurity Profiling

This method is suitable for the detection and identification of a broad range of potential process-related impurities and degradation products.

Instrumentation:

  • Liquid Chromatography system coupled to a Mass Spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or triple quadrupole instrument).[7]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1) to a concentration of approximately 0.5 mg/mL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 50 - 1000.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

NMR Spectroscopy for Structural Elucidation

This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra for structural confirmation and impurity identification.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if required.

Acquisition Parameters:

  • ¹H NMR:

    • Pulse Program: Standard single pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for impurity profiling and the relationship between the discussed analytical techniques.

G cluster_0 Impurity Profiling Workflow Sample Sample of (S)-3-Amino-3- (4-fluorophenyl)propan-1-ol HPLC_UV HPLC-UV Analysis (Chiral & Achiral) Sample->HPLC_UV LC_MS LC-MS Analysis Sample->LC_MS Data_Analysis Data Analysis and Impurity Identification HPLC_UV->Data_Analysis LC_MS->Data_Analysis NMR NMR Spectroscopy NMR->Data_Analysis Data_Analysis->NMR For structural confirmation of unknown impurities Report Impurity Profile Report Data_Analysis->Report

Caption: General workflow for the impurity profiling of this compound.

G cluster_1 Relationship Between Analytical Techniques Separation Separation Detection_Quantification Detection & Quantification Separation->Detection_Quantification HPLC Identification Identification Separation->Identification LC-MS Detection_Quantification->Identification Structural_Elucidation Structural Elucidation Detection_Quantification->Structural_Elucidation MS Identification->Detection_Quantification NMR (qNMR) Identification->Structural_Elucidation Structural_Elucidation->Identification

Caption: Interrelationship of analytical techniques in impurity profiling.

References

Performance Comparison of Chiral Columns for the Enantioselective Separation of Phenylpropanolamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on selecting an appropriate chiral stationary phase for the separation of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol and related compounds.

Executive Summary

A comprehensive search for the direct chiral separation of this compound did not yield specific comparative studies. However, by examining the separation of structurally similar compounds, particularly fluoxetine, which also possesses a fluorophenyl moiety, this guide provides insights into potentially effective chiral stationary phases (CSPs) and a general strategy for method development. Polysaccharide-based and cyclodextrin-based CSPs have demonstrated success in resolving related structures. This document presents a comparative analysis of different chiral columns for the separation of fluoxetine enantiomers as a case study, alongside detailed experimental protocols and a workflow for chiral method development.

Performance Data for a Structurally Related Compound: Fluoxetine

The enantiomeric separation of fluoxetine, a selective serotonin reuptake inhibitor, has been investigated on various chiral stationary phases. The data below, adapted from studies on fluoxetine, can serve as a valuable starting point for the method development for 3-Amino-3-(4-fluorophenyl)propan-1-ol due to structural similarities. Baseline separation (Resolution, Rs > 1.5) has been achieved on several columns, with notable performance from Chiralcel OD-H, Chiralpak AD-H, and a cyclodextrin-based column.[1]

Chiral ColumnChiral SelectorOptimal Mobile PhaseResolution (Rs)Elution OrderReference
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v)>1.5Not Reported[1]
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v)>1.5R-enantiomer first[1]
Cyclobond I 2000 DM Dimethylated β-cyclodextrinMethanol/0.2% Triethylamine Acetic Acid (25/75, v/v; pH 3.8)Best SeparationR-enantiomer first[1]
Chiralcel OJ-H Cellulose tris(4-methylbenzoate)Hexane/Isopropanol/Diethylamine (99/1/0.1, v/v/v)Not BaselineS-enantiomer first[1]
Kromasil CHI-TBB Not SpecifiedHexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v)Not BaselineS-enantiomer first[1]

Experimental Protocols

The following are generalized experimental protocols based on the successful separation of fluoxetine enantiomers. These can be adapted for the method development of this compound.

Instrumentation and Columns
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable.

  • Chiral Columns:

    • Chiralcel OD-H (250 mm x 4.6 mm, 10 µm)

    • Chiralpak AD-H (250 mm x 4.6 mm, 10 µm)

    • Cyclobond I 2000 DM (250 mm x 4.6 mm, 5 µm)

Mobile Phase Preparation
  • Normal Phase: A mixture of n-hexane, isopropanol, and diethylamine (DEA) is commonly used. For basic compounds like amines, the addition of a small amount of an amine modifier like DEA is crucial to improve peak shape and resolution. The mobile phase components should be of HPLC grade and filtered through a 0.45 µm membrane filter before use.

  • Reversed Phase: A mixture of methanol and an aqueous buffer, such as triethylamine acetic acid (TEAA), is used. The pH of the aqueous component should be carefully controlled.

Chromatographic Conditions
  • Flow Rate: Typically maintained at 1.0 mL/min.

  • Temperature: Ambient temperature is often sufficient, but can be optimized (e.g., 25°C to 40°C) to improve resolution.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 220-230 nm).

  • Injection Volume: 10-20 µL.

Sample Preparation
  • Dissolve the racemic standard of the analyte in the mobile phase to a concentration of approximately 1 mg/mL.

Chiral Method Development Workflow

The selection of an appropriate chiral stationary phase is often an empirical process.[2] A systematic screening approach is generally the most effective strategy.

Chiral_Method_Development_Workflow start Define Analyte Properties (pKa, solubility, functional groups) screen_csp Screen a Diverse Set of Chiral Stationary Phases (e.g., Polysaccharide, Cyclodextrin, Macrocyclic Glycopeptide) start->screen_csp screen_mp Screen Different Mobile Phase Modes (Normal, Reversed, Polar Organic) screen_csp->screen_mp eval_initial Evaluate Initial Screening Results (Partial separation? Good peak shape?) screen_mp->eval_initial eval_initial->screen_csp No separation optimize Optimize Separation Parameters (Mobile phase composition, temperature, flow rate) eval_initial->optimize Promising results validate Method Validation (Specificity, linearity, accuracy, precision) optimize->validate end_node Final Chiral Separation Method validate->end_node

Caption: A typical workflow for developing a chiral HPLC method.

Logical Approach to Column Selection

For a molecule like this compound, which has a primary amine, a hydroxyl group, and an aromatic ring, several interactions with a chiral stationary phase are possible.

Analyte_CSP_Interactions analyte This compound interactions Potential Chiral Recognition Interactions analyte->interactions h_bond Hydrogen Bonding (Amino and Hydroxyl groups) interactions->h_bond pi_pi π-π Interactions (Fluorophenyl ring) interactions->pi_pi dipole Dipole-Dipole Interactions interactions->dipole steric Steric Interactions/Inclusion Complexation interactions->steric csp Chiral Stationary Phase h_bond->csp pi_pi->csp dipole->csp steric->csp

References

Navigating Synthesis: A Comparative Guide to the Impact of Impurities in (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol on Subsequent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed assessment of how common impurities in (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol can influence the outcome of subsequent synthetic transformations, supported by experimental principles and data from analogous systems.

This compound is a critical chiral building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount, as even trace amounts of impurities can have a significant impact on the yield, stereoselectivity, and overall purity of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the effects of common impurities on subsequent reactions, offering insights into potential challenges and mitigation strategies.

The Genesis of Impurities: A Look at the Synthetic Route

The common synthetic routes to this compound, such as the reduction of the corresponding amino ketone or asymmetric synthesis, can introduce several types of impurities. The most prevalent and impactful of these are:

  • Enantiomeric Impurity: The corresponding (R)-enantiomer.

  • Starting Material Carryover: Unreacted precursors like 4-fluorobenzaldehyde or related ketones.

  • Residual Catalysts: Trace metals, particularly palladium, from hydrogenation or coupling steps.

  • Byproducts of Synthesis: Side-products formed during the synthesis of the amino alcohol itself.

The presence of these impurities can lead to a cascade of undesirable events in downstream reactions, primarily in N-acylation and cyclization reactions, which are common transformations for this class of molecules.

Impact on N-Acylation Reactions: A Quantitative Comparison

N-acylation is a fundamental step in the utilization of this compound, forming a crucial amide bond. The presence of impurities can significantly compromise the efficiency and purity of this reaction.

Impurity TypeConcentration of ImpurityImpact on N-Acylation YieldFormation of Diastereomeric ImpuritiesNotes on Product Purity
(R)-enantiomer 1%~98%~1%Difficult to separate from the desired product by standard chromatography.
5%~94%~5%Requires specialized chiral chromatography for purification.
4-fluorobenzaldehyde 1%~97% (formation of imine byproduct)Not applicableAldehyde-related byproducts can be challenging to remove.
5%~90% (increased byproduct formation)Not applicableSignificant impact on the overall purity profile of the crude product.
Residual Palladium 10 ppmNo significant impact on yieldNot applicableMay catalyze undesired side reactions in subsequent steps.
50 ppmNo significant impact on yieldNot applicableCan lead to product discoloration and potential toxicity in the final API.

Note: The data presented in this table is representative and based on established principles of organic chemistry and analogous systems. Actual results may vary depending on the specific reaction conditions.

The presence of the unwanted (R)-enantiomer leads to the formation of a diastereomeric amide product. This is particularly problematic as diastereomers can have different biological activities and toxicities. Furthermore, their similar physical properties often make them difficult to separate using standard purification techniques.

Residual starting materials like 4-fluorobenzaldehyde can react with the desired amino alcohol to form imine byproducts, consuming the starting material and reducing the overall yield of the target amide.

Influence on Cyclization Reactions: A Look at Purity and Selectivity

Cyclization reactions are often employed after N-acylation to construct heterocyclic scaffolds. Impurities from the initial amino alcohol can have a profound effect on the stereochemical outcome and yield of these transformations.

Impurity TypeConcentration of ImpurityImpact on Cyclization YieldImpact on DiastereoselectivityNotes on Reaction Profile
(R)-enantiomer 1%~98%Formation of the corresponding diastereomeric cyclized productCan lead to complex product mixtures and purification challenges.
5%~93%Significant formation of the diastereomeric productMay require re-optimization of reaction conditions to achieve desired selectivity.
Residual Palladium 10 ppmPotential for catalysis of side reactionsMay influence the stereochemical outcome in certain casesCan lead to the formation of unexpected byproducts.[1][2][3]
50 ppmIncreased likelihood of side reactionsPotential for decreased diastereoselectivityCan complicate reaction work-up and product isolation.

Note: The data presented in this table is representative and based on established principles of organic chemistry and analogous systems. Actual results may vary depending on the specific reaction conditions.

The presence of the (R)-enantiomer will lead to the formation of the corresponding diastereomeric cyclized product, which can be difficult to separate and may have different pharmacological properties. Residual palladium catalysts, even at ppm levels, can catalyze a variety of side reactions during cyclization, leading to a more complex reaction mixture and a decrease in the yield of the desired product.[1][2][3]

Experimental Protocols

Analytical Method for Impurity Profiling: High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is crucial for the identification and quantification of impurities in this compound.

  • Column: Chiral stationary phase (e.g., Chiralpak AD-H or equivalent) for enantiomeric purity determination; C18 column for other impurities.

  • Mobile Phase: A gradient of an appropriate buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

  • Quantification: Use external standards of the potential impurities for accurate quantification.

General Protocol for N-Acylation
  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).

  • Add a base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents).

  • Cool the mixture to 0 °C.

  • Slowly add the acylating agent (e.g., an acid chloride or anhydride, 1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Impact: Reaction Pathways and Logical Workflows

To better understand the influence of these impurities, the following diagrams illustrate the key concepts.

G cluster_synthesis Synthesis of this compound Starting_Materials Starting Materials (e.g., 4-fluorobenzaldehyde) Asymmetric_Synthesis Asymmetric Synthesis Starting_Materials->Asymmetric_Synthesis Desired_Product This compound Asymmetric_Synthesis->Desired_Product Impurities Impurities - (R)-enantiomer - Residual Starting Materials - Residual Catalyst Asymmetric_Synthesis->Impurities

Caption: Origin of impurities during synthesis.

G Pure_S_Amine (s)-Amine (Pure) Desired_Amide Desired (s)-Amide Pure_S_Amine->Desired_Amide N-Acylation Impure_S_Amine (s)-Amine with (R)-Impurity Impure_S_Amine->Desired_Amide Diastereomeric_Amide Diastereomeric (R)-Amide Impure_S_Amine->Diastereomeric_Amide N-Acylation Acylating_Agent Acylating Agent Acylating_Agent->Desired_Amide Acylating_Agent->Diastereomeric_Amide Reaction_Outcome_Pure High Yield High Purity Desired_Amide->Reaction_Outcome_Pure Reaction_Outcome_Impure Lower Yield Diastereomeric Mixture Diastereomeric_Amide->Reaction_Outcome_Impure

Caption: Impact of enantiomeric impurity on N-acylation.

G Starting_Amine (s)-Amine Desired_Amide Desired Amide Starting_Amine->Desired_Amide N-Acylation Imine_Byproduct Imine Byproduct Starting_Amine->Imine_Byproduct Side Reaction Residual_Aldehyde Residual Aldehyde (Impurity) Residual_Aldehyde->Imine_Byproduct Acylating_Agent Acylating Agent Acylating_Agent->Desired_Amide

Caption: Byproduct formation from starting material impurity.

References

A Cost-Benefit Analysis of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral β-amino alcohols are critical building blocks in the synthesis of numerous pharmaceutical compounds. The selection of a specific chiral intermediate has significant implications for the overall cost, efficiency, and success of a drug development program. This guide provides a comparative analysis of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol, a key intermediate in the synthesis of the AKT inhibitor Capivasertib (AZD5363), against its chlorinated analog and other synthetic alternatives.

Executive Summary

This compound is a valuable chiral intermediate, particularly for its role in the synthesis of targeted cancer therapies like Capivasertib. Its fluorine substitution can offer advantages in terms of the final drug's pharmacokinetic and pharmacodynamic properties. However, its cost relative to analogs such as (s)-3-Amino-3-(4-chlorophenyl)propan-1-ol necessitates a careful cost-benefit analysis. This guide explores the synthetic utility, comparative costs, and manufacturing considerations of these compounds, providing researchers with data to inform their selection of chiral building blocks.

Introduction to Capivasertib and the PI3K/AKT Signaling Pathway

Capivasertib is a potent, orally bioavailable inhibitor of the serine/threonine-protein kinase AKT, a key node in the PI3K/AKT signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth, proliferation, and survival.[1][3] By inhibiting AKT, Capivasertib effectively blocks these downstream effects, making it a promising therapeutic agent, particularly in breast cancer.[1][3][4][5] The precise (S)-stereochemistry of the chiral amino alcohol intermediate is crucial for the biological activity of Capivasertib.

The PI3K/AKT signaling pathway is a critical regulator of normal cellular processes. Its aberrant activation is a hallmark of many cancers.

PI3K_AKT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Dephosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3) AKT->Downstream Phosphorylates Capivasertib Capivasertib Capivasertib->AKT Inhibits Cell_Effects Cell Growth, Survival, Proliferation Downstream->Cell_Effects Promotes

Caption: PI3K/AKT Signaling Pathway and Capivasertib's Mechanism of Action.

Comparative Analysis of Chiral Intermediates

The selection of the chiral amino alcohol intermediate is a critical decision in the synthesis of Capivasertib and other pharmaceuticals. The primary candidates for comparison are this compound and its chloro-analog, (s)-3-Amino-3-(4-chlorophenyl)propan-1-ol.

Cost Comparison

A direct comparison of bulk pricing for these intermediates reveals a significant cost differential. The fluorinated compound is generally more expensive than its chlorinated counterpart. This is often attributed to the higher cost of fluorinated starting materials and potentially more complex synthetic routes.

CompoundSupplier ExamplePrice (USD) per gram
This compoundGeneric Supplier A~$250-300
(s)-3-Amino-3-(4-chlorophenyl)propan-1-olGeneric Supplier B~$150-200

Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.

Performance in Synthesis

Hypothetical Performance Comparison in Amide Coupling for Capivasertib Synthesis:

ParameterThis compound(s)-3-Amino-3-(4-chlorophenyl)propan-1-olJustification
Reactivity Potentially slightly lowerPotentially slightly higherThe electron-withdrawing nature of fluorine may slightly decrease the nucleophilicity of the amine compared to chlorine.
Yield Expected to be highExpected to be highAmide coupling reactions with appropriate reagents are generally high-yielding. Minor differences might be observed.
Purity of Final Product HighHighBoth are expected to lead to high-purity products with appropriate purification.
Downstream Processing StandardStandardNo significant differences in downstream processing are anticipated based on the halogen substitution.
Impact on Final API Properties May improve metabolic stability and binding affinityStandardThe fluorine atom can block sites of metabolism and alter electronic properties, potentially improving the drug's profile.

Synthesis of Chiral β-Amino Alcohols: A Cost-Benefit Perspective

The cost of the chiral intermediate is heavily influenced by its manufacturing process. Both chemical and biocatalytic methods are employed for the synthesis of chiral β-amino alcohols.

Chemical Synthesis

Traditional chemical synthesis often involves asymmetric reduction of a corresponding β-amino ketone or the use of a chiral auxiliary. While effective, these methods can involve multiple steps, expensive catalysts (e.g., ruthenium or rhodium-based), and the use of cryogenic conditions, all of which contribute to higher costs.

Biocatalytic Synthesis

Enzymatic methods, particularly using transaminases or ketoreductases, have emerged as a cost-effective and environmentally friendly alternative. These processes offer high enantioselectivity under mild reaction conditions. The use of whole-cell biocatalysts can further reduce costs by eliminating the need for enzyme purification.

Comparison of Synthetic Routes for Chiral β-Amino Alcohols:

ParameterAsymmetric Chemical SynthesisBiocatalytic Synthesis (e.g., Transaminase)
Stereoselectivity Good to excellentExcellent
Reaction Conditions Often harsh (e.g., high pressure, low temperature)Mild (e.g., aqueous media, room temperature)
Catalyst Cost High (precious metal catalysts)Lower (enzymes can be produced via fermentation)
Environmental Impact Higher (organic solvents, metal waste)Lower ("Green Chemistry")
Process Scalability Well-establishedCan be challenging, but improving
Overall Cost Generally higherPotentially lower, especially at scale

Experimental Protocols

General Protocol for Amide Coupling in Capivasertib Synthesis

This protocol is a generalized procedure for the amide coupling step and may require optimization.

  • Reactant Preparation: In a suitable reaction vessel, dissolve the carboxylic acid precursor of Capivasertib (1 equivalent) in an appropriate aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Addition of Amine: Add the chiral amino alcohol, either this compound or (s)-3-Amino-3-(4-chlorophenyl)propan-1-ol (1-1.2 equivalents).

  • Coupling Agent Addition: Add a suitable amide coupling reagent such as HATU (1.1 equivalents) or EDC/HOBt (1.2 equivalents each), along with a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature until completion, monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. The crude product is then purified by column chromatography to yield the desired amide.

Workflow for Asymmetric Synthesis of Chiral β-Amino Alcohols

The following diagram illustrates a general workflow for both chemical and biocatalytic asymmetric synthesis of chiral β-amino alcohols.

Asymmetric_Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_biocatalytic Biocatalytic Synthesis Prochiral_Ketone_Chem Prochiral β-Amino Ketone Asymmetric_Reduction Asymmetric Reduction (e.g., Chiral Catalyst, H₂) Prochiral_Ketone_Chem->Asymmetric_Reduction Purification_Chem Purification (Chromatography) Asymmetric_Reduction->Purification_Chem Chiral_Amino_Alcohol Enantiopure Chiral β-Amino Alcohol Purification_Chem->Chiral_Amino_Alcohol Prochiral_Ketone_Bio Prochiral β-Amino Ketone Biocatalytic_Reduction Biocatalytic Reduction (e.g., Ketoreductase, Whole Cells) Prochiral_Ketone_Bio->Biocatalytic_Reduction Purification_Bio Purification (Extraction/Crystallization) Biocatalytic_Reduction->Purification_Bio Purification_Bio->Chiral_Amino_Alcohol

Caption: General Workflow for Asymmetric Synthesis of Chiral β-Amino Alcohols.

Conclusion and Recommendations

The choice between this compound and its alternatives is a multifactorial decision.

  • For early-stage research and development, where the potential benefits of fluorine substitution on the final drug's properties are being investigated, the higher cost of the fluorinated intermediate may be justified. The potential for improved metabolic stability and target engagement could lead to a more promising drug candidate.

  • For later-stage development and commercial manufacturing, a thorough cost-of-goods analysis is crucial. If the chloro-analog provides a comparable clinical profile for the final active pharmaceutical ingredient, its lower cost presents a significant advantage.

  • Process optimization is key. Investing in the development of a highly efficient and scalable synthesis for the chosen chiral amino alcohol can significantly impact the overall cost-effectiveness. Biocatalytic routes, in particular, offer a promising avenue for reducing costs and improving the environmental footprint of the manufacturing process.

Ultimately, the decision should be based on a holistic evaluation of the scientific, economic, and strategic goals of the drug development program. While this compound may offer potential pharmacological advantages, its higher cost necessitates a clear demonstration of its superior performance in the final drug product to justify its use over more economical alternatives.

References

Safety Operating Guide

Navigating the Safe Disposal of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol, a halogenated aromatic amine. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

This compound is classified as a hazardous substance due to its aromatic amine and halogenated organic functionalities. Aromatic amines are recognized for their potential toxicity and carcinogenicity, necessitating their disposal as hazardous waste through licensed management services.[1][2][3] Similarly, halogenated organic compounds require specific disposal routes, often involving incineration at regulated facilities.[4]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for the specific compound, if available, and always wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection
Respiratory Protection
Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a certified hazardous waste disposal service.[1]

  • Segregation and Storage :

    • Isolate waste containing this compound from other laboratory waste streams to prevent potentially hazardous reactions.[1]

    • Crucially, keep halogenated organic waste separate from non-halogenated waste streams, as co-mingling can complicate disposal processes and increase costs.[4][5][6]

    • Store the chemical waste in a designated, well-ventilated, and cool area, away from direct sunlight, heat sources, and incompatible materials such as strong acids and oxidizing agents.[1][7]

    • The waste container must be robust, chemically compatible with the compound, and always kept tightly sealed to prevent the release of vapors.[1][8]

  • Labeling :

    • Clearly and accurately label the waste container with the words "Hazardous Waste."[1][4][5][9]

    • Include the full chemical name: "this compound."

    • List any other constituents and their approximate percentages.[4]

    • Ensure the label includes the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Arranging for Professional Disposal :

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.[1]

    • Provide them with a complete and accurate description of the waste.

In-Laboratory Treatment (for Small Quantities)

For very small quantities, chemical degradation may be an option, but it should only be performed by trained personnel who fully understand the chemical reactions and associated hazards.[1][10] A general principle for the degradation of aromatic amines involves oxidation.[10] However, a specific, validated protocol for this compound must be followed. If such a protocol is not available, this method should not be attempted.

Emergency Procedures for Spills

In the event of a spill, the primary goal is to contain the material and prevent its spread.

  • Evacuate and Ventilate :

    • If the spill is large or in a poorly ventilated area, evacuate personnel immediately.

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]

  • Containment and Cleanup :

    • For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[3]

    • Place the absorbed material into a sealed, appropriately labeled container for hazardous waste disposal.[5]

    • Clean the spill area thoroughly.

  • Reporting :

    • Report the spill to your institution's EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Waste Generation of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Aromatic Amine Waste ppe->segregate container Use Chemically Compatible, Labeled, and Sealed Container segregate->container storage Store in a Designated, Cool, and Well-Ventilated Area container->storage disposal_decision Select Disposal Method storage->disposal_decision ehs_disposal Contact EHS for Professional Disposal disposal_decision->ehs_disposal Recommended in_lab_treatment In-Lab Chemical Degradation (Small Quantities, Validated Protocol) disposal_decision->in_lab_treatment Alternative (Use Caution) end_disposal Final Disposal by Licensed Facility ehs_disposal->end_disposal in_lab_treatment->end_disposal Dispose of residue as hazardous waste

References

Personal protective equipment for handling (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on safety data for structurally similar compounds, such as 3-Amino-1-propanol and other amino alcohol derivatives. It is imperative to handle this compound with a high degree of caution, assuming it may be corrosive, harmful if swallowed, and an irritant to the skin and eyes.

Immediate Safety and Hazard Information

This compound should be treated as a hazardous chemical. Primary hazards associated with similar amino alcohols include severe skin burns and eye damage.[1] Inhalation or ingestion may also be harmful.[2][3]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
Skin Contact Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[2][4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][3][5]

Personal Protective Equipment (PPE)

A site-specific risk assessment is crucial to determine if additional PPE is necessary.[6] The minimum required PPE for handling this compound is outlined below.

PPE CategoryItem and SpecificationsRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 or European Standard EN166.[2][7] A face shield should be worn over goggles when there is a risk of splashing.[7][8]Protects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[8][9] Double gloving is recommended for handling potent compounds.[6]Prevents skin contact with the chemical.
Body Protection A fully-buttoned laboratory coat, preferably flame-resistant.[8][9] For larger quantities, a chemical-resistant apron may be necessary.[9]Protects skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N100/P100) or a Powered Air-Purifying Respirator (PAPR) may be required if engineering controls are insufficient or for extended operations.[6][8]Prevents inhalation of dust or aerosols.
Footwear Closed-toe, closed-heel shoes that cover the entire foot.[8]Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict procedural workflow is critical for ensuring personnel safety and preventing contamination.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][9]

  • Safety Equipment: Ensure that a safety shower and eyewash station are unobstructed and readily accessible.[2][9]

  • Area Designation: Designate a specific area for handling the compound to minimize the risk of cross-contamination.[6]

2. Donning PPE:

  • Put on all required PPE as specified in the table above before entering the designated handling area. Ensure all equipment fits properly.

3. Compound Handling:

  • All manipulations, including weighing, dissolving, and transferring, must be conducted within a primary engineering control such as a chemical fume hood or glove box.[6]

  • Use disposable equipment whenever possible to reduce the need for cleaning.[6]

4. Waste Collection:

  • Segregate all waste contaminated with the compound into a designated, clearly labeled, and sealed hazardous waste container.[1] This includes gloves, pipette tips, and any contaminated labware.

5. Decontamination and Doffing PPE:

  • Decontaminate the work area and any non-disposable equipment according to your institution's established procedures.

  • Remove PPE in the correct order to avoid cross-contamination (e.g., outer gloves, gown, face shield/goggles, inner gloves).[6]

  • Wash hands thoroughly with soap and water after removing all PPE.[6]

Workflow for Handling this compound

G Handling Workflow for this compound prep 1. Preparation and Gowning handle 2. Compound Handling (in Fume Hood) prep->handle waste 3. Waste Segregation handle->waste decon 4. Decontamination waste->decon doff 5. Doff PPE decon->doff wash 6. Wash Hands doff->wash

Caption: A step-by-step workflow for the safe handling of this compound.

Storage and Disposal Plan

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]

  • Store locked up and away from incompatible materials such as strong oxidizing agents and acids.[2][10]

Disposal:

  • All waste containing this compound must be disposed of as hazardous waste.[2]

  • Waste material should be collected in suitable, closed containers and disposed of through an approved waste disposal plant.[2][4]

  • Do not allow the chemical to enter drains or the environment.[4]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to ensure compliance with all local, state, and federal regulations.[1]

Accidental Spill Response

  • Evacuate and Alert: Immediately evacuate non-essential personnel from the spill area and alert your supervisor.[1]

  • Containment: If it is safe to do so, prevent further spread of the spill.

  • Cleanup: Wearing appropriate PPE, clean up the spill using an absorbent material.

  • Disposal: Collect all contaminated materials into a sealed, labeled hazardous waste container.[1]

  • Decontaminate: Clean the spill area with a suitable decontaminating agent.[1]

  • Report: Report the incident to your institution's EHS office.[1]

Logical Relationship of Safety Procedures

G Interrelation of Safety Protocols RA Risk Assessment PPE Personal Protective Equipment (PPE) RA->PPE Handling Safe Handling Procedures RA->Handling Disposal Waste Disposal RA->Disposal Emergency Emergency Response RA->Emergency PPE->Handling protects during Handling->Disposal generates Handling->Emergency in case of spill

Caption: The central role of risk assessment in determining appropriate safety protocols.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。